molecular formula C73H112N20O15S2 B3030168 Biotin-Substance P CAS No. 87468-58-4

Biotin-Substance P

Número de catálogo: B3030168
Número CAS: 87468-58-4
Peso molecular: 1573.9 g/mol
Clave InChI: VTEGKDUGRAEBSX-UDPLRNBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Biotin-Substance P, also known as this compound, is a useful research compound. Its molecular formula is C73H112N20O15S2 and its molecular weight is 1573.9 g/mol. The purity is usually 95%.
The exact mass of the compound Biotinyl-Substance P Trifluoroacetate is 1686.79860905 g/mol and the complexity rating of the compound is 3260. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

87468-58-4

Fórmula molecular

C73H112N20O15S2

Peso molecular

1573.9 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C73H112N20O15S2/c1-42(2)37-50(66(102)84-45(62(77)98)31-36-109-3)83-60(97)40-81-63(99)51(38-43-17-6-4-7-18-43)88-67(103)52(39-44-19-8-5-9-20-44)89-65(101)46(27-29-57(75)94)85-64(100)47(28-30-58(76)95)86-68(104)54-23-15-35-93(54)71(107)49(21-12-13-32-74)87-69(105)55-24-16-34-92(55)70(106)48(22-14-33-80-72(78)79)82-59(96)26-11-10-25-56-61-53(41-110-56)90-73(108)91-61/h4-9,17-20,42,45-56,61H,10-16,21-41,74H2,1-3H3,(H2,75,94)(H2,76,95)(H2,77,98)(H,81,99)(H,82,96)(H,83,97)(H,84,102)(H,85,100)(H,86,104)(H,87,105)(H,88,103)(H,89,101)(H4,78,79,80)(H2,90,91,108)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-/m0/s1

Clave InChI

VTEGKDUGRAEBSX-UDPLRNBMSA-N

SMILES isomérico

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6

SMILES canónico

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)CCCCC5C6C(CS5)NC(=O)N6

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Development of Biotinylated Substance P Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of biotinylated Substance P (SP) analogs. Substance P, an undecapeptide neuropeptide, plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and smooth muscle contraction, by interacting primarily with the neurokinin-1 receptor (NK1R).[1][2][3] The development of biotinylated SP analogs has provided researchers with powerful tools to investigate these processes, enabling detailed studies of receptor localization, trafficking, and interaction dynamics.

Introduction to Substance P and its Receptor

Substance P was first identified in 1931 and its 11-amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) was determined in 1971.[3] It is a member of the tachykinin family of neuropeptides and is widely distributed throughout the central and peripheral nervous systems.[1][4] SP exerts its biological effects by binding to G protein-coupled receptors, with a high affinity for the NK1 receptor.[2][4] This interaction initiates a cascade of intracellular signaling events that modulate cellular function.[4][5]

Development of Biotinylated Substance P Analogs

The covalent attachment of biotin (B1667282) to Substance P creates a highly versatile molecular probe. Biotin's high affinity for streptavidin and avidin (B1170675) allows for a wide range of detection and purification methods. Several biotinylated SP analogs have been synthesized and characterized, with modifications designed to preserve the biological activity of the native peptide.

One notable example is biotin-NTE[Arg3]SP, where the lysine (B10760008) at position 3 was replaced with arginine and an N-terminal extension was added for biotinylation. This analog demonstrated binding and functional activity identical to native Substance P.[6] Other developed analogs include [alpha-biotinyl-Lys3]Substance P-(3-11), [alpha-biotinyl-Arg1]Substance P, and [epsilon-biotinyl-Lys3]Substance P.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for various Substance P analogs, providing a comparative view of their binding affinities and biological activities.

AnalogReceptorCell Line/TissueBinding Affinity (Kd/IC50)Reference
Biotin-NTE[Arg3]SPNK1RHuman IM-9 lymphoblastsIdentical dissociation curve to native SP[6]
Native Substance PNK1RHuman IM-9 lymphoblastsIdentical dissociation curve to biotin-NTE[Arg3]SP[6]
AnalogBioactivity AssayTissue/Cell ModelObserved EffectReference
Biotin-NTE[Arg3]SPIntracellular Calcium ConcentrationFura-2 loaded isolated rabbit colonic myocytesSimilar functional activity to native SP[6]
[AcGln5, Pro9] SP(5-11)Guinea-pig isolated ileum test (GPI)Guinea Pig IleumHigher potency than native SP[8]
SP(4-11)Guinea-pig isolated ileum test (GPI)Guinea Pig IleumLower potency than native SP[8]
[Cys5,9] SP(4-11)Guinea-pig isolated ileum test (GPI)Guinea Pig IleumLower potency than SP(4-11)[8]
[Cys5,9] SP(4-11)Writhing test in miceMiceHigher potency than native SP[8]
[AcGln5, Pro9] SP(5-11)Writhing test in miceMiceLower potency than SP(4-11)[8]

Signaling Pathways of Substance P

Substance P binding to the NK1 receptor activates G proteins, leading to the stimulation of multiple intracellular signaling pathways. These pathways involve second messengers like inositol (B14025) trisphosphate (IP3), diacylglycerol (DAG), and cyclic adenosine (B11128) monophosphate (cAMP).[4][5] Activation of these pathways ultimately leads to the modulation of ion channel activity and gene expression, influencing processes such as inflammation and pain perception.[5][9]

Substance P Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R NK1 Receptor G_protein G Protein (Gq/Gs) NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates AC Adenylate Cyclase G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates Cellular_Response Cellular Response (Inflammation, Pain, etc.) PKA->Cellular_Response Ca_release->Cellular_Response MAPK->Cellular_Response SP Substance P SP->NK1R Binds

Caption: Substance P Signaling Cascade via NK1R.

Experimental Protocols

The synthesis of biotinylated SP analogs is typically achieved through solid-phase peptide synthesis.[8][10]

  • Peptide Synthesis: The peptide backbone is assembled on a solid support resin using standard Fmoc or Boc chemistry. For analogs with amino acid substitutions, the desired modified amino acid is incorporated at the corresponding step.

  • Biotinylation: A biotinylating agent (e.g., NHS-biotin) is reacted with a primary amine on the peptide. This can be the N-terminal amine or the epsilon-amine of a lysine residue. For site-specific biotinylation, protecting groups are used on other reactive amines. In the case of biotin-NTE[Arg3]SP, an N-terminal extension containing a lysine was added for specific biotinylation.[6]

  • Cleavage and Deprotection: The biotinylated peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

This protocol outlines a competitive binding assay to determine the binding affinity of biotinylated SP analogs.

  • Cell Culture: Culture cells expressing the NK1 receptor (e.g., IM-9 lymphoblasts) to a sufficient density.[6]

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled SP analog (e.g., [125I]-SP) and increasing concentrations of the unlabeled biotinylated SP analog.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which can then be used to determine the binding affinity (Ki).

This protocol describes the use of biotinylated SP analogs for visualizing NK1 receptors in cells.

  • Cell Preparation: Grow cells on coverslips or in a multi-well plate. Fix and permeabilize the cells as required.

  • Incubation: Incubate the cells with the biotinylated SP analog to allow binding to the NK1 receptors.

  • Washing: Wash the cells thoroughly to remove any unbound analog.

  • Streptavidin Conjugate: Incubate the cells with a streptavidin-fluorophore conjugate (e.g., streptavidin-FITC) or a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).[6]

  • Washing: Wash the cells again to remove the unbound streptavidin conjugate.

  • Visualization: If using a fluorescent conjugate, visualize the cells using fluorescence microscopy. If using an enzyme conjugate, add the appropriate substrate to generate a colored precipitate, which can be visualized by light microscopy.

Experimental Workflow for Biotinylated Substance P Analogs cluster_synthesis Synthesis & Characterization cluster_application Application Synthesis Solid-Phase Peptide Synthesis Biotinylation Biotinylation Synthesis->Biotinylation Purification RP-HPLC Purification Biotinylation->Purification Characterization Mass Spectrometry Purification->Characterization Biotinylated_SP Biotinylated Substance P Analog Characterization->Biotinylated_SP Binding_Assay Receptor Binding Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay Functional Bioassay (e.g., Calcium Imaging) Functional_Assay->Data_Analysis Localization Receptor Localization (In Situ Biotinylation) Localization->Data_Analysis Biotinylated_SP->Binding_Assay Biotinylated_SP->Functional_Assay Biotinylated_SP->Localization

Caption: Workflow for Biotinylated SP Analog Development.

Conclusion

Biotinylated Substance P analogs are invaluable tools for researchers in neuroscience, pharmacology, and cell biology. Their development has enabled more precise and versatile investigations into the role of Substance P and its receptors in health and disease. The methodologies outlined in this guide provide a framework for the synthesis, characterization, and application of these important molecular probes, facilitating further discoveries in this field.

References

Biotin-Substance P: A Versatile Probe for Neurokinin-1 Receptor Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It exerts its diverse physiological effects, including pain transmission, inflammation, and mood regulation, primarily through binding to and activation of the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] The interaction between Substance P and NK1R initiates a cascade of intracellular signaling events, making this receptor a prime target for therapeutic intervention in various pathological conditions.

To facilitate the detailed study of NK1R, labeled analogs of Substance P have been developed. Among these, Biotin-Substance P has emerged as a powerful and versatile tool. The biotin (B1667282) tag allows for sensitive and specific detection through its high-affinity interaction with avidin (B1170675) or streptavidin conjugates, enabling a wide range of applications from receptor binding assays to visualization of receptor trafficking. This guide provides a comprehensive overview of the use of this compound as a probe for neurokinin receptor studies, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data: Ligand Binding Affinities

The binding affinity of ligands to the NK1R is a critical parameter in pharmacological studies. While extensive data is available for radiolabeled Substance P and various antagonists, specific quantitative data for this compound is less commonly reported. However, studies have shown that biotinylation of Substance P can be engineered to retain binding characteristics identical to the native peptide.[4] The following table summarizes relevant binding affinity data for Substance P and its analogs to provide a comparative context.

LigandReceptorAssay TypeKd (nM)IC50 (nM)Bmax (fmol/mg protein)Cell/Tissue Type
[125I]-Substance PRat NK1RSaturation5.63--KNRK cells[3]
Biotin-NTE[Arg3]SPHuman NK1RCompetitionIdentical to native SP--IM-9 lymphoblasts[4]
AprepitantRat NK1RCompetition-0.09-Rat brain homogenates[3]

Note: The binding of biotin-NTE[Arg3]SP was shown to have a dissociation curve identical to that of native Substance P, indicating a comparable affinity.[4]

Experimental Protocols

Synthesis and Purification of this compound

A common strategy for the synthesis of this compound involves the biotinylation of a modified Substance P analog. The following protocol is based on the synthesis of biotin-NTE[Arg3]SP.[4]

Objective: To covalently attach a biotin molecule to a Substance P analog while preserving its receptor binding and functional activity.

Materials:

  • Substance P analog with a suitable primary amine for biotinylation (e.g., with an N-terminal lysine). A common modification is the substitution of Lysine at position 3 with Arginine to avoid biotinylation at this site and the addition of an N-terminal extension containing a Lysine residue.[4]

  • Biotinylation reagent (e.g., N-Hydroxysuccinimide-biotin).

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

  • Mass spectrometer for characterization.

Procedure:

  • Peptide Synthesis: Synthesize the Substance P analog using standard solid-phase peptide synthesis (SPPS) protocols. The analog should be designed with a unique site for biotinylation, for instance, an N-terminal lysine.[4]

  • Biotinylation Reaction: a. Dissolve the purified peptide in the reaction buffer. b. Add the biotinylation reagent in a molar excess to the peptide solution. c. Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), with gentle mixing.

  • Purification: a. Purify the biotinylated peptide from the reaction mixture using reverse-phase HPLC. b. Use a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to elute the peptide. c. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Characterization: a. Collect the fractions containing the biotinylated peptide. b. Confirm the identity and purity of the product by mass spectrometry to verify the addition of the biotin moiety.

  • Storage: Lyophilize the purified this compound and store at -20°C or -80°C for long-term use.[5]

Receptor Binding Assay using this compound

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1R using this compound. Detection is achieved using streptavidin conjugated to a reporter molecule (e.g., Horseradish Peroxidase - HRP).

Objective: To measure the ability of a test compound to compete with this compound for binding to the NK1R.

Materials:

  • Cells or membranes expressing NK1R.

  • This compound.

  • Unlabeled Substance P (for non-specific binding).

  • Test compounds.

  • Assay Buffer: HEPES buffer (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[6]

  • Streptavidin-HRP conjugate.[7][8]

  • HRP substrate (e.g., TMB).

  • 96-well microplate.

  • Plate reader.

Procedure:

  • Cell/Membrane Preparation: a. Coat a 96-well microplate with membranes or seed with cells expressing NK1R.

  • Assay Setup: a. To each well, add the assay buffer. b. Add varying concentrations of the unlabeled test compound. c. For total binding, add assay buffer instead of the test compound. d. For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).[3] e. Add a fixed concentration of this compound to all wells.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 3 hours) with gentle agitation.[3]

  • Washing: Wash the wells multiple times with ice-cold wash buffer to remove unbound ligand.

  • Detection: a. Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. b. Wash the wells to remove unbound conjugate. c. Add the HRP substrate and incubate until color develops. d. Stop the reaction and read the absorbance on a plate reader.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value using non-linear regression analysis.

NK1R Internalization Assay

This protocol describes a method to visualize and quantify the internalization of NK1R upon stimulation with this compound, followed by detection with fluorescently labeled streptavidin.

Objective: To monitor the agonist-induced internalization of NK1R.

Materials:

  • Cells expressing NK1R (e.g., SH-SY5Y cells).[9]

  • This compound.

  • Streptavidin conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488).

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Nuclear stain (e.g., DAPI).

  • Fluorescence microscope or high-content imaging system.

Procedure:

  • Cell Plating: Seed NK1R-expressing cells on glass coverslips or in imaging-compatible microplates.

  • Stimulation: Treat the cells with this compound at a suitable concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to allow for internalization.[3]

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: a. Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100). b. Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA). c. Incubate with fluorescently labeled streptavidin to detect the internalized this compound-receptor complex. d. Stain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Data Analysis: Quantify receptor internalization by measuring the formation and intensity of intracellular fluorescent vesicles.[3][9]

Signaling Pathways and Experimental Workflows

Neurokinin-1 Receptor Signaling Pathway

Substance P binding to the NK1R activates heterotrimeric G proteins, primarily Gq and Gs.[10] Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11] Gs activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). These second messengers activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), which ultimately regulate cellular processes like proliferation, migration, and apoptosis.[1][12]

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SP Substance P NK1R NK1R SP->NK1R Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca releases PKC PKC DAG->PKC MAPK MAPK (ERK1/2) Ca->MAPK PKC->MAPK cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA PKA->MAPK Transcription Gene Transcription MAPK->Transcription

Caption: NK1R signaling cascade upon Substance P binding.

Experimental Workflow using this compound

The use of this compound in neurokinin receptor studies typically follows a structured workflow, from initial experimental design to final data analysis and interpretation. This workflow allows for the systematic investigation of receptor binding, function, and trafficking.

BSP_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_detect Detection & Analysis cluster_interp Interpretation Cell_Culture Cell Culture & NK1R Expression Binding_Assay Receptor Binding Assay (Competition/Saturation) Cell_Culture->Binding_Assay Internalization Receptor Internalization Assay Cell_Culture->Internalization Signaling_Assay Downstream Signaling (Ca2+, cAMP, etc.) Cell_Culture->Signaling_Assay BSP_Prep This compound Preparation BSP_Prep->Binding_Assay BSP_Prep->Internalization BSP_Prep->Signaling_Assay Reagent_Prep Reagent & Buffer Preparation Reagent_Prep->Binding_Assay Reagent_Prep->Internalization Reagent_Prep->Signaling_Assay Detection Detection using Streptavidin Conjugate (HRP/Fluorophore) Binding_Assay->Detection Internalization->Detection Signaling_Assay->Detection Imaging Microscopy or Plate Reader Detection->Imaging Data_Analysis Data Analysis (IC50, EC50, etc.) Imaging->Data_Analysis Interpretation Interpretation of Results & Conclusion Data_Analysis->Interpretation

Caption: General workflow for neurokinin receptor studies.

Conclusion

This compound is an invaluable probe for the investigation of neurokinin-1 receptors. Its ability to be detected with high sensitivity and specificity through the biotin-streptavidin interaction allows for a broad range of experimental applications. This guide provides the foundational knowledge, including quantitative data, detailed protocols, and visual representations of key processes, to empower researchers in their studies of NK1R pharmacology and cell biology. The methodologies and information presented herein are intended to serve as a starting point for the design and execution of robust and informative experiments in this critical area of neuroscience and drug discovery.

References

Biological Activity of Biotin-Substance P Conjugate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino-acid neuropeptide that plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It is a member of the tachykinin peptide family and exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][3] The interaction of Substance P with NK1R is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and cellular proliferation.[3][4]

The conjugation of biotin (B1667282) to Substance P creates a valuable tool for researchers. Biotinylation, the process of attaching biotin to a molecule, allows for highly specific and high-affinity detection and isolation of the labeled molecule through its interaction with streptavidin or avidin.[5] This technical guide provides an in-depth overview of the biological activity of Biotin-Substance P conjugates, focusing on their interaction with the NK1R and the downstream signaling pathways. It also includes detailed experimental protocols for key assays used to characterize these conjugates.

Quantitative Data Summary

While biotinylation can sometimes alter the biological activity of a peptide, studies have shown that this compound conjugates can retain their biological function. One study developing a biotinylated analog of Substance P, biotin-NTE[Arg3]SP, reported that its dissociation curve in binding studies with human IM-9 lymphoblasts was identical to that of native Substance P. This indicates that, at least for this specific analog, the biotinylation did not significantly alter the binding affinity to its receptor.

However, a comprehensive search of the available literature did not yield specific quantitative binding affinity data (e.g., Kd, Ki) or functional activity data (e.g., EC50, IC50) for commercially available this compound conjugates. The following table summarizes the available qualitative information and provides a template for researchers to populate with their own experimental data.

ConjugateReceptorCell Line/TissueAssay TypeQuantitative Data (Kd, Ki, EC50, IC50)Key Findings
Biotin-NTE[Arg3]Substance PNK1RHuman IM-9 lymphoblastsReceptor Binding AssayNot ReportedDissociation curve was identical to that of native Substance P.
This compoundNK1RNot specifiedNot specifiedNot available in searched literatureExpected to bind to NK1R and elicit downstream signaling.

Signaling Pathways of Substance P and its Biotinylated Conjugate

Substance P binding to the NK1R activates intracellular signaling cascades typical of GPCRs. The primary pathway involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] Additionally, Substance P can also stimulate the production of cyclic AMP (cAMP) through Gαs protein coupling in some cell types.[3] It is anticipated that a biologically active this compound conjugate will activate these same signaling pathways.

Diagram: Substance P Signaling Pathway via NK1R

SubstanceP_Signaling Substance P Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP This compound NK1R NK1 Receptor SP->NK1R Binding G_protein Gq/11 & Gs NK1R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (from ER) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Ca_ER->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Caption: Activation of NK1R by this compound initiates downstream signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the biological activity of this compound conjugates.

Competitive Receptor Binding Assay

This protocol is adapted for a competitive binding assay to determine the binding affinity of a this compound conjugate to the NK1R by measuring its ability to compete with a radiolabeled Substance P analog.

Materials:

  • HEK293 cells stably expressing human NK1R

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well plates

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [125I]-Substance P

  • Unlabeled Substance P (for non-specific binding)

  • This compound conjugate (test compound)

  • Cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating: Seed the NK1R-expressing HEK293 cells into poly-D-lysine coated 96-well plates at a density that will result in 5-10% binding of the radioligand. Culture overnight.

  • Assay Setup:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with ice-cold Binding Buffer.

    • Add 50 µL of Binding Buffer to each well.

    • Add 50 µL of a fixed concentration of [125I]-Substance P (typically at a concentration close to its Kd).

    • Add 50 µL of varying concentrations of the this compound conjugate (e.g., from 10^-12 M to 10^-5 M).

    • For total binding, add 50 µL of Binding Buffer instead of the competitor.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound conjugate concentration.

    • Determine the IC50 value (the concentration of the conjugate that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Competitive Receptor Binding Assay Workflow

Binding_Assay_Workflow Competitive Receptor Binding Assay Workflow Start Start Plate_Cells Plate NK1R-expressing cells in 96-well plate Start->Plate_Cells Prepare_Assay Prepare assay plate: - Add [125I]-SP - Add Biotin-SP (competitor) Plate_Cells->Prepare_Assay Incubate Incubate at 4°C for 3h Prepare_Assay->Incubate Harvest Harvest onto filter plate Incubate->Harvest Wash Wash to remove unbound ligand Harvest->Wash Count Measure radioactivity Wash->Count Analyze Analyze data to determine IC50/Ki Count->Analyze End End Analyze->End

Caption: Workflow for determining the binding affinity of this compound.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure the ability of this compound to induce intracellular calcium release in NK1R-expressing cells using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing human NK1R

  • Cell culture medium

  • Black-walled, clear-bottom 96-well plates

  • Fluo-4 AM or other suitable calcium indicator dye

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (to prevent dye leakage)

  • This compound conjugate

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating: Seed NK1R-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in Assay Buffer containing probenecid.

    • Aspirate the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate at 37°C for 30-60 minutes in the dark.

    • After incubation, wash the cells twice with Assay Buffer to remove excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Record a baseline fluorescence reading for a few seconds.

    • Use the plate reader's injector to add varying concentrations of the this compound conjugate to the wells.

    • Continue to record the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of the this compound conjugate.

    • Plot the peak response against the logarithm of the conjugate concentration.

    • Determine the EC50 value (the concentration of the conjugate that produces 50% of the maximal response) using non-linear regression analysis.

Diagram: Calcium Mobilization Assay Workflow

Calcium_Assay_Workflow Calcium Mobilization Assay Workflow Start Start Plate_Cells Plate NK1R-expressing cells Start->Plate_Cells Load_Dye Load cells with calcium indicator dye (e.g., Fluo-4) Plate_Cells->Load_Dye Measure_Baseline Measure baseline fluorescence Load_Dye->Measure_Baseline Inject_Agonist Inject this compound Measure_Baseline->Inject_Agonist Measure_Response Measure fluorescence change Inject_Agonist->Measure_Response Analyze Analyze data to determine EC50 Measure_Response->Analyze End End Analyze->End

Caption: Workflow for assessing the functional activity of this compound via calcium signaling.

Cyclic AMP (cAMP) Accumulation Assay

This protocol outlines a method to measure the accumulation of cAMP in response to this compound stimulation using a competitive immunoassay format (e.g., HTRF or AlphaScreen).

Materials:

  • HEK293 cells stably expressing human NK1R

  • Cell culture medium

  • White, opaque 384-well plates

  • Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4

  • This compound conjugate

  • Forskolin (B1673556) (positive control for adenylyl cyclase activation)

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or AlphaLISA cAMP kit) containing cAMP standard, labeled cAMP tracer (e.g., cAMP-d2 or biotin-cAMP), and specific antibody (e.g., anti-cAMP-cryptate or anti-cAMP acceptor beads)

  • Plate reader capable of detecting the assay signal (e.g., HTRF or AlphaScreen reader)

Procedure:

  • Cell Plating: Seed NK1R-expressing cells into white, opaque 384-well plates and culture overnight.

  • Assay Setup:

    • On the day of the experiment, aspirate the culture medium and add Stimulation Buffer to the cells.

    • Add varying concentrations of the this compound conjugate.

    • Include a positive control with forskolin and a negative control with buffer only.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit. This typically involves adding a lysis buffer containing the labeled cAMP tracer and the specific antibody.

    • Incubate for the recommended time (e.g., 1 hour at room temperature) to allow for the competition reaction to reach equilibrium.

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw assay signals for the samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound conjugate concentration.

    • Determine the EC50 value using non-linear regression analysis.

Diagram: cAMP Accumulation Assay Workflow

cAMP_Assay_Workflow cAMP Accumulation Assay Workflow Start Start Plate_Cells Plate NK1R-expressing cells Start->Plate_Cells Stimulate_Cells Stimulate cells with This compound Plate_Cells->Stimulate_Cells Lyse_Cells Lyse cells and add detection reagents Stimulate_Cells->Lyse_Cells Incubate Incubate for competition Lyse_Cells->Incubate Read_Plate Read plate (HTRF/Alpha) Incubate->Read_Plate Analyze Analyze data to determine EC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for quantifying cAMP production induced by this compound.

Conclusion

This compound conjugates are powerful reagents for studying the neurokinin-1 receptor system. The available evidence suggests that these conjugates can retain the biological activity of the native peptide, allowing for their use in a variety of applications, including receptor binding assays, cellular signaling studies, and affinity purification. This technical guide provides a framework for researchers to design and execute experiments to thoroughly characterize the biological activity of their specific this compound conjugate. By following the detailed protocols and utilizing the provided diagrams, scientists and drug development professionals can effectively investigate the intricate roles of the Substance P/NK1R axis in health and disease. Further research is warranted to establish a comprehensive quantitative dataset for various commercially available and custom-synthesized this compound conjugates to facilitate their broader application in the scientific community.

References

An In-depth Technical Guide to the Biotin-Streptavidin Interaction in Substance P Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the principles and applications of the biotin-streptavidin interaction as a cornerstone for the sensitive detection of Substance P. We will delve into the molecular basis of this high-affinity interaction, its integration into immunoassay design, detailed experimental protocols, and the underlying signaling pathways of Substance P.

The Core Interaction: Biotin (B1667282) and Streptavidin

The interaction between biotin (Vitamin B7) and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, is one of the strongest non-covalent bonds known in nature.[1][2] This remarkable affinity, combined with its high specificity, makes it an invaluable tool for a multitude of biological assays, including ELISA, immunohistochemistry, and Western blotting.[3][4]

Streptavidin is a tetrameric protein, with each of its four identical subunits capable of binding one molecule of biotin.[1][5] This 4:1 stoichiometry allows for significant signal amplification in immunoassays. Unlike its predecessor, avidin (B1170675), streptavidin is non-glycosylated and has a near-neutral isoelectric point, which significantly reduces non-specific binding and background noise in assays.[3] The bond forms rapidly and is highly resistant to changes in pH, temperature, and the presence of organic solvents or denaturing agents.[4][6]

Quantitative Data: Biotin-Streptavidin Interaction

The following table summarizes the key quantitative parameters that define the biotin-streptavidin interaction.

ParameterValueReferences
Dissociation Constant (Kd) ~10⁻¹⁴ to 10⁻¹⁵ M[1][2][4][7][8]
Association Rate Constant (kon) 10⁵ to 10⁷ M⁻¹s⁻¹[8][9][10]
Dissociation Rate Constant (koff) ~3.10 x 10⁻⁵ s⁻¹[11]
Streptavidin Molecular Weight ~53-60 kDa[5][12]
Biotin Molecular Weight 244.31 g/mol [7][13]
Binding Stoichiometry 4 molecules of biotin per streptavidin tetramer[2][3]

Substance P and its Biological Role

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family.[14] It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role as a neurotransmitter and neuromodulator.[15][16] SP is a key mediator in the transmission of pain signals, neurogenic inflammation, and various physiological responses including gut motility and emotional behaviors.[14][16][17]

Signaling Pathway

Substance P exerts its primary effects by binding to its high-affinity G protein-coupled receptor, the Neurokinin-1 Receptor (NK1R).[15][17] This binding event initiates a cascade of intracellular signaling events. Activation of NK1R stimulates G-proteins, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, including pathways involving ERK1/2 and p38 MAPK.[17][18] In immune and glial cells, this cascade can precipitate the activation of NF-κB, a master regulator of inflammatory gene expression, ultimately leading to the production of inflammatory cytokines and other mediators.[17]

SubstanceP_Signaling SP Substance P NK1R NK1R SP->NK1R G_Protein G-Protein Activation NK1R->G_Protein Activation MAPK MAPK Cascade (ERK1/2, p38) G_Protein->MAPK Signal Transduction NFkB NF-κB Activation MAPK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Transcription

Substance P / NK1R Signaling Pathway.

Application in Competitive ELISA for Substance P

Due to its small size, Substance P is typically quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). In this format, SP from a sample competes with a fixed amount of labeled SP for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the amount of SP in the sample.

The biotin-streptavidin system is employed to achieve high sensitivity. A common approach involves using a biotinylated antibody and a streptavidin-enzyme conjugate (e.g., Streptavidin-HRP).

Workflow for a Biotin-Streptavidin Based Competitive ELISA

The process involves several key steps:

  • Coating : A capture antibody specific for Substance P is immobilized on the surface of microplate wells.

  • Competition : The sample containing unknown amounts of SP is added to the wells along with a fixed concentration of biotinylated anti-SP antibody. The sample SP and the biotinylated antibody compete to bind to the immobilized capture antibody.

  • Detection : Streptavidin conjugated to an enzyme, such as Horseradish Peroxidase (Streptavidin-HRP), is added.[5][19] The streptavidin binds to any biotinylated antibody that has been captured.

  • Substrate Addition : A chromogenic substrate (e.g., TMB) is added, which is converted by the HRP enzyme into a colored product.

  • Measurement : The reaction is stopped, and the absorbance is measured. A lower absorbance value indicates a higher concentration of Substance P in the original sample.

Competitive_ELISA_Workflow cluster_symbols A 1. Coating Microplate well coated with capture antibody. B 2. Competition Add sample (SP) and biotinylated detection Ab. A->B C 3. Binding & Wash Sample SP prevents some biotinylated Ab from binding. B->C D 4. Detection Add Streptavidin-HRP. Binds to biotin. C->D E 5. Signal Generation Add TMB Substrate. Color develops. D->E F Result High Sample SP = Low Signal Low Sample SP = High Signal E->F sp ● Substance P (Sample) biotin_ab Y-B Biotinylated Ab strep_hrp ★ Strep-HRP

Workflow of a competitive ELISA for Substance P.
Performance of Commercial Substance P ELISA Kits

The table below outlines typical performance characteristics of commercially available Substance P ELISA kits that utilize the biotin-streptavidin system for detection.

ParameterTypical Value RangeReferences
Assay Type Competitive ELISA[20]
Assay Range 39 pg/mL - 5,000 pg/mL[20]
Sensitivity ~40-50 pg/mL[20]
Sample Types Cell Culture Supernates, Serum, Plasma, Saliva, Urine
Assay Time 2.5 - 3.5 hours[20]
Intra-assay CV < 10%[20]
Inter-assay CV < 10%[20]

Detailed Experimental Protocol: Competitive ELISA

This section provides a generalized, detailed protocol for the quantification of Substance P using a biotin-streptavidin-based competitive ELISA. This protocol is a representative synthesis and should be adapted based on the specific manufacturer's instructions for any given kit.[21][22][23]

A. Reagent Preparation
  • Wash Buffer (1X) : Prepare 1X PBS containing 0.05% Tween-20.[21]

  • Reagent Diluent : Prepare 1X PBS with 1% BSA. This is used for blocking and for diluting samples and standards.[21]

  • Substance P Standards : Reconstitute the lyophilized SP standard to create a stock solution as per the kit instructions. Perform a serial dilution in Reagent Diluent to generate a standard curve (e.g., from 5000 pg/mL down to ~40 pg/mL).[20][23]

  • Biotinylated Detection Antibody : Dilute the concentrated biotinylated antibody to its working concentration in the appropriate diluent buffer provided with the kit.

  • Streptavidin-HRP Conjugate : Dilute the concentrated Streptavidin-HRP to its working concentration in the appropriate diluent buffer.[19] Prepare this solution shortly before use.

  • Sample Preparation :

    • Serum : Allow blood to clot for ~2 hours at room temperature, then centrifuge at 1000 x g for 15 minutes.[23]

    • Plasma : Collect blood using heparin as an anticoagulant and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[23]

    • Add a protease inhibitor like Aprotinin to serum and plasma samples to prevent SP degradation. Samples should be assayed immediately or aliquoted and stored at ≤ -20°C. Avoid repeated freeze-thaw cycles.

B. Assay Procedure
  • Plate Coating : (This step is often pre-completed in commercial kits). If starting with an uncoated plate, dispense 100 µL of capture antibody (1-10 µg/mL in coating buffer) into each well. Incubate overnight at 4°C.[22]

  • Washing : Wash the plate 3 times with 300 µL of 1X Wash Buffer per well.[22]

  • Blocking : Add 300 µL of Reagent Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[21]

  • Washing : Repeat the wash step as in step 2.

  • Competitive Reaction :

    • Add 100 µL of each standard, sample, and blank (Reagent Diluent) to the appropriate wells in triplicate.

    • Immediately add 100 µL of the diluted biotinylated detection antibody to each well (except the blank).

    • Cover the plate and incubate for 2 hours at room temperature.[21]

  • Washing : Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation : Add 100 µL of the diluted Streptavidin-HRP solution to each well. Incubate for 20-60 minutes at room temperature.[21][22]

  • Washing : Wash the plate 5 times with 1X Wash Buffer. Allow the buffer to soak for 1-2 minutes during the final washes to minimize background.

  • Substrate Development : Add 100 µL of TMB Substrate solution to each well. Incubate for 20-30 minutes at room temperature in the dark.[21]

  • Stopping the Reaction : Add 50-100 µL of Stop Solution (e.g., 0.2 M H₂SO₄) to each well. The color will change from blue to yellow.

  • Reading : Measure the optical density (OD) at 450 nm within 30 minutes of stopping the reaction.

C. Data Analysis
  • Calculate the average OD for each set of replicate standards, controls, and samples.

  • Subtract the average blank OD from all other OD values.

  • Generate a standard curve by plotting the mean OD for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended.

  • Interpolate the concentration of Substance P in the samples from the standard curve. Remember to multiply by the dilution factor if samples were diluted.

References

Unveiling the Substance P Interactome: A Technical Guide to Identifying Novel Binding Partners Using Biotin-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of biotinylated Substance P (Biotin-SP) as a molecular probe to identify and characterize novel binding partners of this critical neuropeptide. By leveraging the high-affinity interaction between biotin (B1667282) and streptavidin, researchers can effectively isolate Substance P-protein complexes from complex biological samples, paving the way for the discovery of new therapeutic targets and a deeper understanding of Substance P signaling.

Introduction to Substance P and Its Significance

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family.[1][2] It is widely expressed in both the central and peripheral nervous systems and plays a crucial role in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] The primary receptor for Substance P is the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1] The binding of Substance P to NK1R initiates a cascade of intracellular signaling events.[3]

While the Substance P-NK1R axis is well-characterized, there is growing evidence suggesting that Substance P may interact with other proteins, modulating a broader range of cellular functions than previously understood. The identification of these novel binding partners is critical for a comprehensive understanding of Substance P biology and for the development of more targeted therapeutics.

The Biotin-Substance P Probe: A Powerful Tool for Discovery

To identify novel Substance P binding partners, a biotinylated version of the neuropeptide (Biotin-SP) is employed as a "bait" molecule.[4] This probe retains the biological activity of native Substance P, allowing it to interact with its binding partners within a cellular lysate. The biotin tag provides a high-affinity handle for the subsequent isolation of these protein complexes using streptavidin-coated beads.[5][6]

One study reported the development of a biotinylated SP analog where the lysine (B10760008) at position 3 was replaced with arginine, and an N-terminal extension was added for biotinylation. This analog demonstrated identical binding dissociation curves to native SP in human IM-9 lymphoblasts and retained functional activity.[7]

Experimental Workflow: From Cell Lysis to Protein Identification

The overall experimental workflow for identifying novel Substance P binding partners using Biotin-SP involves several key stages: the preparation of a suitable cell lysate, the pull-down of Biotin-SP and its interacting proteins, and the identification of these proteins using mass spectrometry.

experimental_workflow Experimental Workflow for Biotin-SP Pull-Down Assay cluster_preparation Preparation cluster_pulldown Affinity Purification cluster_analysis Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis incubation Incubation with Biotin-SP cell_lysis->incubation streptavidin_capture Capture with Streptavidin Beads incubation->streptavidin_capture washing Washing Steps streptavidin_capture->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry sds_page->mass_spec data_analysis Data Analysis mass_spec->data_analysis sp_signaling Substance P Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP Substance P NK1R NK1R SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK Transcription Gene Transcription (Inflammation, Proliferation) MAPK->Transcription

References

Investigating Substance P Receptor Distribution with Biotinylated Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Substance P (SP)/neurokinin-1 receptor (NK1R) system is a critical signaling pathway implicated in a myriad of physiological and pathological processes, including pain transmission, inflammation, neurogenic inflammation, and cancer progression. Understanding the precise distribution and density of NK1R in various tissues and cell types is paramount for the development of targeted therapeutics. Biotinylated ligands, particularly biotinylated Substance P, offer a versatile and robust non-radioactive tool for the detection, quantification, and functional characterization of NK1R. This guide provides a comprehensive overview of the methodologies for utilizing biotinylated SP to investigate NK1R distribution, presenting detailed experimental protocols, data interpretation guidelines, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to the Substance P/NK1R System

Substance P is an 11-amino acid neuropeptide that belongs to the tachykinin family.[1] It exerts its biological effects primarily by binding to the NK1R, a G protein-coupled receptor (GPCR).[2] This interaction triggers a cascade of intracellular signaling events, making the SP/NK1R system a key target for drug discovery.[2] The NK1R is widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal cells like immune cells, endothelial cells, and epithelial cells.[3][4]

Two isoforms of the NK1R have been identified: a full-length form (407 amino acids) and a truncated form (311 amino acids) that lacks a significant portion of the C-terminal tail.[3][5] The full-length receptor is predominantly expressed in the brain, while the truncated form is more common in peripheral tissues.[3][5] Notably, the truncated isoform exhibits a 10-fold lower binding affinity for Substance P and elicits a diminished calcium response.[3]

NK1R Signaling Pathways

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαq/11 family.[5] This initiates several downstream signaling cascades that are crucial for its physiological effects.

  • Canonical Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG together activate Protein Kinase C (PKC).[2]

  • MAPK/ERK Pathway: The NK1R can also signal through the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK1/2). This pathway is often linked to cell proliferation and survival.[3]

  • NF-κB Pathway: Substance P can activate the transcription factor NF-κB, which plays a central role in regulating the expression of various inflammatory genes, including cytokines and chemokines.[5]

Caption: Key signaling pathways activated by the Substance P/NK1 Receptor interaction.

Biotinylated Substance P: A Versatile Receptor Probe

Biotinylated Substance P is a powerful tool for studying NK1R. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) allows for sensitive and specific detection using streptavidin conjugated to enzymes (like HRP) or fluorophores.[2] Crucially, studies have shown that with proper design, such as N-terminal biotinylation with a spacer arm, the biotinylated analog of SP can retain binding and functional characteristics identical to the native peptide.[2] However, improper design can lead to decreased binding affinity.[1]

Data Presentation: Ligand Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter. While the affinity of biotinylated SP should be determined empirically for each specific analog, the table below provides reference values for other ligands targeting the NK1R.

LigandReceptorAssay TypeKd (nM)Bmax (pmol/mg protein)Cell/Tissue Type
[³H]Substance PRat NK1RSaturation0.33 ± 0.135.83 ± 1.16Transfected CHO cells[6]
Biotin-NTE[Arg³]SPHuman NK1RCompetitionIdentical to native SPNot ReportedIM-9 Lymphoblasts[2]
Data Presentation: Quantitative NK1R Distribution in Human Brain

Positron Emission Tomography (PET) studies using specific radioligands have enabled the quantitative assessment of NK1R availability in the living human brain. The binding potential (BPND) is a measure that is proportional to the receptor density (Bmax).

Brain RegionMean BPND ± SD
Caudate3.15 ± 0.36
Putamen3.11 ± 0.66
Parahippocampal Region1.17 ± 0.25
Occipital Cortex0.94 ± 0.23
Temporal Cortex0.82 ± 0.15
Frontal Cortex0.76 ± 0.15
Anterior Cingulate Cortex0.69 ± 0.16
Thalamus0.46 ± 0.14
(Data adapted from a PET study using [¹⁸F]FE-SPA-RQ)[7]

Qualitative studies have also shown significant NK1R expression in the smooth muscle of the intestine, the muscular wall of submucosal blood vessels, enteric neurons, and immune cells within the lamina propria.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing biotinylated Substance P.

Synthesis of N-terminally Biotinylated Substance P

Selective biotinylation of the N-terminal α-amino group is preferable to labeling lysine (B10760008) residues to minimize interference with the peptide's binding site.[9] This can be achieved by controlling the reaction pH.

Caption: General workflow for the synthesis of N-terminally biotinylated Substance P.

Materials:

  • Substance P peptide

  • Reaction Buffer: 50 mM phosphate (B84403) buffer, pH 6.5 (or other non-amine buffer)

  • NHS-LC-Biotin (or similar NHS-ester biotinylation reagent with a spacer)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (HPLC or size-exclusion chromatography columns)

  • Mass Spectrometer

Protocol:

  • Peptide Dissolution: Dissolve 1-10 mg of Substance P in 1 ml of Reaction Buffer (pH 6.5).

  • Biotin Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-LC-Biotin in DMF or DMSO.

  • Reaction: Add a sufficient volume of the 10 mM NHS-LC-Biotin stock to the peptide solution to achieve a 5-fold molar excess of the biotin reagent.

  • Incubation: Incubate the reaction mixture at 4°C for 24 hours with gentle agitation. The lower pH preferentially targets the N-terminal α-amino group over the ε-amino group of the internal lysine residue.

  • Purification: Remove unreacted biotin and byproducts using reverse-phase HPLC or an appropriate size-exclusion chromatography method.

  • Characterization: Confirm the successful biotinylation and purity of the final product by mass spectrometry.

  • Storage: Lyophilize the purified biotinylated peptide and store it at -20°C or -80°C.

Competitive Binding Assay with Biotinylated SP

This assay determines the binding affinity (Kd or Ki) of a test compound by measuring its ability to compete with biotinylated SP for binding to NK1R.

Materials:

  • NK1R-expressing cells (e.g., transfected HEK293 or CHO cells) or tissue homogenates

  • Biotinylated Substance P

  • Unlabeled Substance P (for non-specific binding)

  • Test compounds

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Streptavidin-HRP conjugate

  • TMB or other HRP substrate

  • Stop Solution (e.g., 1 M H₂SO₄)

  • 96-well microplate (high-binding)

  • Plate reader

Protocol:

  • Cell/Membrane Plating: Coat a 96-well plate with cell membranes expressing NK1R or seed NK1R-expressing cells and grow to confluence.

  • Assay Setup:

    • Total Binding: Add binding buffer, a fixed concentration of biotinylated SP (typically at or below its Kd), and vehicle.

    • Non-specific Binding: Add binding buffer, a fixed concentration of biotinylated SP, and a high concentration of unlabeled SP (e.g., 1 µM).

    • Competition: Add binding buffer, a fixed concentration of biotinylated SP, and varying concentrations of the test compound.

  • Incubation: Incubate the plate for 2-3 hours at 4°C or room temperature with gentle agitation.

  • Washing: Wash the wells 3-4 times with ice-cold binding buffer to remove unbound ligand.

  • Detection:

    • Add Streptavidin-HRP (diluted in binding buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the wells 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add TMB substrate and incubate in the dark until color develops.

    • Add stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀, which can then be used to calculate the Ki.

Immunohistochemistry (IHC) for NK1R Visualization

This protocol allows for the visualization of NK1R distribution in tissue sections using a biotinylated secondary antibody system, which is analogous to using a biotinylated primary ligand.

Caption: Standard workflow for immunohistochemical detection of NK1R.

Materials:

  • Paraffin-embedded tissue sections on slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • 3% Hydrogen peroxide

  • Blocking buffer (e.g., normal serum)

  • Primary antibody against NK1R

  • Biotinylated secondary antibody

  • Avidin-Biotin-Peroxidase Complex (ABC) reagent / Streptavidin-HRP

  • DAB substrate kit

  • Hematoxylin

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally distilled water.

  • Antigen Retrieval: Heat slides in antigen retrieval buffer as required for the primary antibody.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Incubate with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody: Incubate with the primary anti-NK1R antibody overnight at 4°C.

  • Secondary Antibody: Incubate with a biotinylated secondary antibody.

  • Signal Amplification: Incubate with ABC reagent or Streptavidin-HRP.

  • Chromogenic Detection: Develop the signal with DAB substrate, which produces a brown precipitate.

  • Counterstaining: Lightly stain nuclei with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with mounting medium.

  • Microscopy: Examine under a light microscope.

Flow Cytometry for Cell Surface NK1R

This method quantifies the number of cells expressing NK1R on their surface within a heterogeneous population.

Materials:

  • Single-cell suspension (e.g., immune cells, dissociated tissue)

  • Biotinylated Substance P

  • Fluorophore-conjugated Streptavidin (e.g., Streptavidin-PE or -APC)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Fixative (e.g., 2% paraformaldehyde)

  • Flow cytometer

Protocol:

  • Cell Preparation: Prepare a single-cell suspension (1 x 10⁶ cells per sample).

  • Blocking (Optional): Pre-incubate cells with unlabeled SP (100-fold excess) for 30 minutes at 4°C for specificity control.

  • Primary Staining: Add biotinylated SP (e.g., 0.3 µM) and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with cold staining buffer.

  • Secondary Staining: Resuspend cells in buffer containing fluorophore-conjugated streptavidin. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash cells twice with cold staining buffer.

  • Fixation: Resuspend cells in 2% paraformaldehyde.

  • Acquisition: Analyze the cells on a flow cytometer. A shift in fluorescence intensity compared to control cells (unstained or specificity control) indicates NK1R expression.[10]

Conclusion

Biotinylated Substance P analogs are invaluable probes for the detailed investigation of the NK1R. They provide a sensitive, stable, and non-radioactive alternative for a wide range of applications, from determining receptor distribution and density to studying ligand-receptor interactions and signaling. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to effectively utilize these tools, ultimately advancing our understanding of the SP/NK1R system and facilitating the discovery of novel therapeutics targeting this critical pathway.

References

An In-Depth Technical Guide to the Structural Characteristics of Biotin-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural and functional characteristics of Biotin-Substance P, a critical tool for studying the neurokinin-1 (NK1) receptor. Substance P (SP), an undecapeptide neuropeptide, is the endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR) involved in pain transmission, inflammation, and mood regulation. The covalent attachment of a biotin (B1667282) molecule to Substance P creates a high-affinity probe that can be used for receptor localization, purification, and the development of novel assays, without significantly compromising its biological activity.

Core Structural Components

Substance P (SP)

Substance P is an 11-amino acid neuropeptide with the following primary sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ .[1] It is a member of the tachykinin family, characterized by a conserved C-terminal motif (Phe-X-Gly-Leu-Met-NH₂) that is crucial for receptor activation.[2] The N-terminal region of the peptide contributes to its selectivity for the NK1 receptor.[2]

Biotin (Vitamin B7)

Biotin is a water-soluble vitamin composed of a ureido ring fused with a tetrahydrothiophene (B86538) ring. A valeric acid side chain is attached to the tetrahydrothiophene ring, which provides a carboxyl group that can be activated for covalent linkage to other molecules. Biotin exhibits an exceptionally high binding affinity for the proteins avidin (B1170675) and streptavidin, an interaction that is widely exploited in biotechnology.

This compound Conjugate

Biotin can be covalently attached to Substance P, most commonly at the N-terminal α-amino group. This N-terminal biotinylation is a widely used strategy as it often preserves the peptide's biological function. The resulting conjugate, this compound, combines the receptor-binding properties of Substance P with the high-affinity tag of biotin, making it a versatile research tool. A key advantage of this modification is that the free amino groups on the arginine and lysine (B10760008) residues, which are part of the native peptide, are not essential for binding to the NK1 receptor in the central nervous system.[3]

Caption: Chemical structure of N-terminally Biotinylated Substance P.

Binding Affinity and Functional Activity

A critical consideration for any modified peptide is the retention of its biological activity. Studies have shown that N-terminal biotinylation of Substance P results in a probe that maintains high affinity and functional efficacy at the NK1 receptor.

Receptor Binding Affinity
Functional Agonism

The biotinylated analog, biotin-NTE[Arg3]SP, also retained functional activity comparable to native Substance P, as demonstrated by its ability to alter intracellular calcium concentrations in Fura-2 loaded rabbit colonic myocytes.[4] This confirms that the conjugate not only binds to the NK1 receptor but also effectively induces the conformational changes required for G-protein coupling and downstream signaling.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to Substance P and its biotinylated analogs.

Compound/ParameterValueCell/System TypeNotesReference
Substance P
Kd for NK1 Receptor0.33 ± 0.13 nMTransfected CHO cellsRadioligand binding assay with [³H]Substance P.[3]
EC₅₀ (Ca²⁺ Mobilization)~3.0 nM (Log EC₅₀ = -8.53 M)hNK1R-transfected 3T3 cellsMeasures Gq pathway activation.[4]
EC₅₀ (cAMP Accumulation)~9.1 nM (Log EC₅₀ = -8.04 M)hNK1R-transfected 3T3 cellsMeasures Gs pathway activation.[4]
This compound
Binding Affinity vs Native SPIdentical dissociation curvesHuman IM-9 lymphoblastsIndicates comparable high-affinity binding.[4]
Functional Activity vs Native SPSimilar functional activityRabbit colonic myocytesBased on intracellular calcium mobilization.[4]
[α-biotinyl-Arg1]Substance P - Avidin Complex
Dissociation Rate (k₋₁) - Site 16 x 10⁻⁴ s⁻¹In solution (4°C)Biphasic dissociation suggests non-equivalent binding sites.[5]
Dissociation Rate (k₋₁) - Site 21.2 x 10⁻⁵ s⁻¹In solution (4°C)[5]

Signaling Pathways of the NK1 Receptor

Activation of the NK1 receptor by Substance P or this compound initiates multiple downstream signaling cascades through the coupling of heterotrimeric G proteins, primarily Gαq and Gαs.

  • Gαq Pathway: The canonical signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade leads to the activation of Mitogen-Activated Protein Kinases (MAPKs) like ERK1/2, influencing processes such as cell proliferation and inflammation.

  • Gαs Pathway: The NK1 receptor can also couple to Gαs, leading to the activation of Adenylyl Cyclase (AC), which catalyzes the production of cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which can phosphorylate various downstream targets.

NK1R_Signaling SP This compound NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Response Cellular Responses (Proliferation, Inflammation, etc.) MAPK->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Response

Caption: NK1 receptor downstream signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, as well as its use in binding and functional assays.

Synthesis and Purification Workflow

Synthesis_Workflow Resin 1. Start with Rink Amide Resin SPPS 2. Solid-Phase Peptide Synthesis (SPPS) of Substance P sequence Resin->SPPS Biotinylation 3. N-terminal Biotinylation on-resin SPPS->Biotinylation Cleavage 4. Cleavage from Resin & Deprotection Biotinylation->Cleavage Purification 5. RP-HPLC Purification Cleavage->Purification Characterization 6. Characterization (Mass Spectrometry) Purification->Characterization

Caption: Workflow for synthesis and purification of this compound.

This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids of the Substance P sequence (from C-terminus to N-terminus: Met, Leu, Gly, Phe, Phe, Gln, Gln, Pro, Lys(Boc), Pro, Arg(Pbf)). For each coupling cycle:

    • Dissolve 3-4 equivalents of the Fmoc-amino acid and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

    • Add an activation base (e.g., N,N-diisopropylethylamine, DIPEA).

    • Add the mixture to the resin and allow it to react for 1-2 hours at room temperature.

    • Wash the resin with DMF.

    • Perform a ninhydrin (B49086) test to ensure complete coupling before proceeding to the next deprotection step.

  • N-terminal Biotinylation: After the final amino acid (Arginine) has been coupled and its Fmoc group removed, perform the biotinylation on the solid phase.

    • Dissolve 3 equivalents of Biotin and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add DIPEA and add the mixture to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Cleavage and Deprotection: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM). Dry the resin under vacuum. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Boc, Pbf) by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

  • Sample Preparation: Dissolve the crude, dried this compound in a minimal amount of a suitable solvent, such as 50% acetonitrile (B52724) in water. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (preparative or semi-preparative).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 30-40 minutes is a typical starting point. The exact gradient should be optimized based on analytical runs.

    • Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min for a preparative column).

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Characterization and Assay Workflow

Assay_Workflow cluster_binding Binding Assay cluster_functional Functional Assay Binding Competitive Binding Assay (e.g., with [¹²⁵I]-SP) Ki Determine Ki for Biotin-SP Binding->Ki Functional Intracellular Ca²⁺ Mobilization (Fura-2 AM) EC50 Determine EC₅₀ for Biotin-SP Functional->EC50 Purified Purified this compound Purified->Binding Purified->Functional

Caption: Workflow for binding and functional characterization.

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Interpretation: Acquire the mass spectrum. The observed molecular weight should correspond to the calculated theoretical mass of this compound (C₇₅H₁₁₁N₂₁O₁₅S₂), which is approximately 1575.0 g/mol .

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, 40 µg/mL bacitracin, pH 7.4.

    • Radioligand: [¹²⁵I]-Substance P at a fixed concentration (typically at or below its Kd).

    • Competitors: Serial dilutions of unlabeled "cold" Substance P (for standard curve) and this compound.

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the NK1 receptor (e.g., HEK293 or CHO cells).

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, membrane preparation, and a saturating concentration (e.g., 1 µM) of unlabeled Substance P.

    • Competition: Add serial dilutions of this compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at 4°C for 3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the competitor (this compound). Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of this compound to elicit a functional response via the Gq pathway.

  • Cell Preparation: Plate cells expressing the NK1 receptor onto glass-bottom dishes or 96-well black-walled imaging plates.

  • Dye Loading:

    • Prepare a loading buffer (e.g., HBSS with 20 mM HEPES).

    • Prepare a 1 mM stock solution of Fura-2 AM in DMSO.

    • Dilute the Fura-2 AM stock into the loading buffer to a final concentration of 2-5 µM.

    • Remove the culture medium from the cells and add the Fura-2 AM loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with the loading buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

  • Imaging:

    • Place the plate or dish on a fluorescence microscope or plate reader equipped for ratiometric imaging.

    • Alternately excite the cells at 340 nm and 380 nm, and measure the emission at ~510 nm.

    • Establish a stable baseline reading.

  • Stimulation: Add varying concentrations of this compound to the cells and continuously record the fluorescence ratio (F₃₄₀/F₃₈₀).

  • Data Analysis: The ratio of the fluorescence intensities (340nm/380nm) is directly proportional to the intracellular calcium concentration. Plot the peak change in the fluorescence ratio against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a structurally well-defined and functionally robust probe for the study of the NK1 receptor. The strategic placement of the biotin moiety at the N-terminus ensures that the critical C-terminal "message" sequence of Substance P remains accessible for receptor binding and activation. As demonstrated by binding and functional data, this modification preserves the high affinity and agonistic properties of the native peptide. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, purification, and application of this compound in elucidating the complex biology of the tachykinin system.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Biotin-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and purification of a biotinylated analog of Substance P. The described methodology ensures the production of a high-purity conjugate suitable for a variety of research applications, including receptor binding assays, cellular imaging, and affinity purification of Substance P binding partners.

Overview

Substance P is a neuropeptide involved in numerous physiological processes, including pain transmission, inflammation, and cellular proliferation, by binding to the neurokinin-1 (NK1) receptor.[1] Biotinylation of Substance P provides a powerful tool for its detection and isolation. This protocol details the synthesis of an N-terminally extended [Arg3]Substance P analog, followed by site-specific biotinylation and purification. This analog maintains the functional characteristics of the native peptide.[2]

Synthesis of Biotin-Substance P Analog

The synthesis is a multi-step process involving the solid-phase synthesis of a Substance P analog, followed by biotinylation of its N-terminal lysine (B10760008) residue.

Solid-Phase Peptide Synthesis (SPPS) of [Arg3]Substance P Analog

The peptide analog, with the sequence Lys-Tyr-Gly-Gly-Gly-Gly-Gly-Gly-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is synthesized using Fmoc/tBu solid-phase chemistry.[3]

Experimental Protocol:

  • Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

  • Amino Acid Coupling Cycles: Perform sequential coupling of Fmoc-protected amino acids. For each cycle, the following steps are performed:

    • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) for 3 minutes, drain, and repeat for 10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF again (3 times).

    • Amino Acid Activation and Coupling: In a separate vessel, dissolve the next Fmoc-protected amino acid (5 equivalents) and a coupling agent such as HBTU (5 equivalents) in DMF. Add this solution to the resin and agitate to facilitate peptide bond formation.

    • Washing: Wash the resin as described above to remove excess reagents.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/thioanisole/ethylenedithiol/water).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether and collect by centrifugation. Lyophilize the peptide pellet to obtain a dry powder.

Table 1: Summary of SPPS Parameters

ParameterValue
ResinRink Amide
ChemistryFmoc/tBu
Deprotection Reagent20% Piperidine in DMF
Coupling AgentHBTU
Cleavage ReagentTFA-based cocktail
Biotinylation of the Substance P Analog

The N-terminal lysine of the synthesized peptide is biotinylated using an N-hydroxysuccinimide (NHS) ester of biotin (B1667282).[4][5]

Experimental Protocol:

  • Dissolve Peptide: Dissolve the lyophilized peptide in a suitable buffer, such as 100 mM sodium bicarbonate buffer (pH 8.5), to a concentration of 2-10 mg/mL.

  • Prepare Biotin Reagent: Immediately before use, dissolve Biotin-NHS ester in an organic solvent like DMF or DMSO to a concentration of 25-50 mg/mL.

  • Biotinylation Reaction: Add the Biotin-NHS solution to the peptide solution. A common starting point is a 10-fold molar excess of the biotin reagent over the peptide.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with occasional stirring.

  • Quenching: Stop the reaction by adding a small amount of a primary amine-containing compound, such as glycine (B1666218) or ethanolamine.

Table 2: Biotinylation Reaction Parameters

ParameterValue/Condition
Peptide Concentration2-10 mg/mL
Reaction Buffer100 mM Sodium Bicarbonate, pH 8.5
Biotinylating ReagentBiotin-NHS Ester
Molar Excess of Biotin Reagent10-fold
Reaction Time2 hours
Reaction TemperatureRoom Temperature

Purification of this compound

The biotinylated peptide is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][6][7]

Experimental Protocol:

  • Sample Preparation: Acidify the biotinylation reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.

  • Detection: Monitor the column effluent at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Table 3: HPLC Purification Parameters

ParameterSpecification
ColumnC18 Reverse-Phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-65% B over 30 minutes (example)
Flow Rate1 mL/min (analytical)
Detection220 nm and 280 nm

Characterization

The purified this compound should be characterized to confirm its identity and purity.

Mass Spectrometry:

  • Determine the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm successful biotinylation.[8][9][10] The expected mass will be the mass of the peptide analog plus the mass of the biotin moiety minus the mass of a proton.

Table 4: Expected Mass Spectrometry Results

SpeciesTheoretical Monoisotopic Mass (Da)
[Arg3]Substance P Analog~2087
Biotinylated [Arg3]Substance P~2313

Note: Exact masses may vary slightly based on isotopic distribution and protecting groups.

Visualized Workflows and Pathways

Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis of [Arg3]Substance P Analog Biotinylation Biotinylation with NHS-Biotin SPPS->Biotinylation Crude Peptide Purification RP-HPLC Purification Biotinylation->Purification Reaction Mixture Characterization Mass Spectrometry Characterization Purification->Characterization Purified Peptide Final_Product Pure this compound Characterization->Final_Product Verified Product

Diagram 1: Experimental workflow for the synthesis and purification of this compound.

Substance_P_Signaling cluster_membrane Cell Membrane NK1R NK1 Receptor G_protein Gq/11 NK1R->G_protein Activates SP Substance P SP->NK1R Binds PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Proliferation Cellular Proliferation & Inflammation MAPK->Proliferation Leads to

References

Application Notes and Protocols for Biotin-Substance P Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a non-radioactive, competitive binding assay to study the interaction between Substance P (SP) and its receptor, the Neurokinin-1 Receptor (NK1R). This assay utilizes biotinylated Substance P and a streptavidin-horseradish peroxidase (HRP) conjugate for detection, offering a safe and sensitive alternative to traditional radioligand binding assays.

Introduction

Substance P is a neuropeptide that plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are mediated through the high-affinity binding to the NK1R, a member of the G-protein coupled receptor (GPCR) family.[1] Understanding the binding kinetics and pharmacology of ligands targeting the NK1R is essential for the development of novel therapeutics for a range of disorders.

This protocol describes a competitive binding assay in a 96-well plate format. The assay is based on the competition between a fixed concentration of biotinylated Substance P and a variable concentration of an unlabeled test compound for binding to the NK1R present in cell membrane preparations. The amount of biotinylated Substance P bound to the receptor is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.

Data Presentation

The binding affinity of various ligands for the NK1R can be determined using competitive binding assays. The data is typically presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes representative binding affinity data for Substance P and related ligands from the literature.

LigandReceptor SourceAssay TypeBinding Affinity (Kd/Ki)Reference
[³H]Substance PRat brain NK1R in CHO cellsRadioligand BindingKd: 0.33 ± 0.13 nM[2]
Iodinated Substance PRat NK1R in CHO cellsRadioligand BindingKd: 0.17 nM[3]
[³H]RP 67580 (Antagonist)Rat brain NK1R in CHO cellsRadioligand BindingKd: 1.22 ± 0.27 nM[2]
Fluorescently Labeled SPRecombinant NK1RCompetitive BindingIC50: ~10-fold decrease from native SP[4]
Biotin-NTE[Arg³]SPHuman IM-9 lymphoblastsCompetitive BindingIdentical dissociation curve to native SP

Note: The binding affinity of biotinylated Substance P can vary depending on the specific analog and linker used. It is recommended to perform saturation binding experiments to determine the Kd for the specific biotinylated ligand being used.

Experimental Protocols

Materials and Reagents
  • Cell Membranes: Cell membranes prepared from a cell line stably expressing the human or rat NK1R (e.g., CHO or HEK293 cells).

  • Biotinylated Substance P: Substance P with a biotin (B1667282) tag.

  • Unlabeled Substance P: For determination of non-specific binding.

  • Test Compounds: Unlabeled compounds to be tested for their binding affinity.

  • Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Streptavidin-HRP Conjugate: High-quality streptavidin conjugated to horseradish peroxidase.

  • TMB Substrate Solution: 3,3',5,5'-Tetramethylbenzidine substrate.

  • Stop Solution: 1 M H₂SO₄ or 1 M HCl.

  • 96-well Microplate: High-binding capacity, clear flat-bottom plates.

  • Plate Reader: Capable of measuring absorbance at 450 nm.

Protocol for Competitive Biotin-Substance P Binding Assay
  • Plate Coating (Indirect Method):

    • Coat the wells of a 96-well microplate with 100 µL of NeutrAvidin (5 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer.

    • Block the wells with 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate three times with 200 µL of Wash Buffer.

  • Assay Setup:

    • Prepare serial dilutions of the unlabeled test compounds and unlabeled Substance P (for non-specific binding) in Binding Buffer.

    • To the appropriate wells of the coated and blocked 96-well plate, add the following in the order listed:

      • Total Binding: 50 µL of Binding Buffer.

      • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

      • Test Compound: 50 µL of the diluted test compound.

    • Add 25 µL of the cell membrane preparation (the optimal concentration should be determined empirically) to all wells.

    • Add 25 µL of biotinylated Substance P (at a concentration close to its Kd) to all wells. The final volume in each well should be 100 µL.

  • Incubation:

    • Incubate the plate for 2-3 hours at room temperature with gentle agitation.

  • Washing:

    • Aspirate the contents of the wells.

    • Wash the plate three to five times with 200 µL of ice-cold Wash Buffer per well to remove unbound ligand.

  • Detection:

    • Add 100 µL of streptavidin-HRP conjugate (diluted in Binding Buffer according to the manufacturer's instructions) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with 200 µL of Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the biotinylated Substance P and Kd is its dissociation constant.

Mandatory Visualizations

Substance P Signaling Pathway

Substance P binding to the NK1R activates multiple G-protein signaling cascades. The primary pathway involves the activation of Gq/11, which stimulates phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The NK1R can also couple to Gs, leading to the activation of adenylyl cyclase (AC) and an increase in cyclic AMP (cAMP).[5][6][7][8]

SubstanceP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq/11 NK1R->Gq activates Gs Gs NK1R->Gs activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca Ca²⁺ (intracellular) IP3->Ca PKC PKC DAG->PKC Response Cellular Response Ca->Response PKC->Response PKA PKA cAMP->PKA PKA->Response

Caption: Substance P (SP) signaling through the NK1 receptor.

Experimental Workflow for this compound Binding Assay

The following diagram illustrates the key steps in the competitive binding assay protocol.

Binding_Assay_Workflow start Start plate_prep Prepare 96-well Plate (Coat with NeutrAvidin & Block) start->plate_prep add_reagents Add Reagents to Wells: - Test Compound/Buffer - NK1R Membranes - this compound plate_prep->add_reagents incubation1 Incubate (2-3 hours at RT) add_reagents->incubation1 wash1 Wash Plate (Remove unbound ligand) incubation1->wash1 add_detection Add Streptavidin-HRP wash1->add_detection incubation2 Incubate (1 hour at RT) add_detection->incubation2 wash2 Wash Plate (Remove unbound conjugate) incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubation3 Incubate in Dark (15-30 min) add_substrate->incubation3 stop_reaction Add Stop Solution incubation3->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze_data Data Analysis (Calculate IC50 and Ki) read_plate->analyze_data end End analyze_data->end

Caption: Workflow of the this compound competitive binding assay.

References

Application Notes and Protocols for Studying Neurokinin-1 Receptor Internalization Using Biotin-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is a neuropeptide that plays a critical role in various physiological processes, including pain transmission, inflammation, and mood regulation.[1] It exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] Upon binding, the SP-NK1R complex is rapidly internalized into the cell.[4][5][6] This internalization process is crucial for the desensitization and resensitization of the cellular response to Substance P.[1][4]

Biotin-Substance P is a valuable tool for studying the dynamics of NK1R internalization. The biotin (B1667282) tag allows for sensitive and specific detection of the ligand-receptor complex using streptavidin-conjugated probes, such as fluorophores for microscopy or enzymes for plate-based assays. These studies are instrumental in the development of novel therapeutics targeting the SP/NK1R system for conditions like chronic pain, inflammation, and depression.

Principle of the Method

The assay is based on the high-affinity interaction between this compound and the NK1R. When this compound binds to NK1R on the cell surface, it triggers the internalization of the receptor-ligand complex into endosomes. By using a fluorescently labeled streptavidin, which binds specifically to the biotin tag on Substance P, the localization of the complex can be visualized. In unstimulated cells, the fluorescence is confined to the plasma membrane. Upon stimulation with this compound, a time-dependent increase in intracellular fluorescent puncta is observed, representing the internalized receptor-ligand complexes. The extent of internalization can be quantified by image analysis.

Signaling Pathway and Internalization

Upon binding of Substance P, the NK1R couples to Gq/11 proteins, activating Phospholipase C (PLC).[2][3] This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.[2][3] Following activation, the receptor is phosphorylated, leading to the recruitment of β-arrestin and subsequent internalization via a clathrin-dependent mechanism into endosomes.[1] Inside the acidic environment of the endosome, Substance P dissociates from the receptor.[1] The receptor can then be recycled back to the cell surface, while Substance P is typically degraded.[1]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binding Gq11 Gq/11 NK1R->Gq11 Activation Arrestin β-Arrestin NK1R->Arrestin Recruitment PLC Phospholipase C Gq11->PLC Activation IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Endosome Endosome Arrestin->Endosome Internalization

Substance P/NK1R Signaling Pathway

Data Presentation

Quantitative Analysis of NK1R Internalization
ParameterValueCell Type/ConditionReference
EC50 of Substance P ~1.8 x 10-8 MSH-SY5Y cells expressing tGFP-NK1R[6]
Internalization Peak 3 minutesEndothelial cells of postcapillary venules in rat trachea[4][7]
Return to Baseline 120 minutesEndothelial cells of postcapillary venules in rat trachea[4][7]
% Internalization at 10 min 83.5 ± 1.0%Cells transfected with rat NK1R cDNA[5][6]
Baseline Endosomes ~15 per cellUnstimulated endothelial cells[4][7]
Peak Endosomes ~107 per cellEndothelial cells 3 min post-Substance P injection[4][7]

Experimental Protocols

Cell Culture and Plating
  • Cell Lines: Cell lines endogenously expressing or stably transfected with NK1R are suitable. Commonly used cell lines include SH-SY5Y, HEK293, KNRK, and CHO cells.

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating for Microscopy: For immunofluorescence microscopy, seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

NK1R Internalization Assay using this compound (Fluorescence Microscopy)

Materials:

  • Cells expressing NK1R

  • This compound

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Starvation: On the day of the experiment, wash the cells once with serum-free medium and then incubate in serum-free medium for 1-2 hours at 37°C to minimize basal receptor internalization.

  • Stimulation: Treat the cells with the desired concentration of this compound (e.g., 100 nM) in serum-free medium for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. The "0 minute" time point serves as the negative control.

  • Fixation: After the stimulation period, immediately wash the cells three times with ice-cold PBS to stop the internalization process. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary to allow the streptavidin-fluorophore to access the internalized this compound.

  • Blocking: Wash the cells once with PBS and then incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Staining: Incubate the cells with the streptavidin-conjugated fluorophore diluted in Blocking Buffer for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature in the dark.

  • Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a fluorescence or confocal microscope. Capture images of both the streptavidin-fluorophore and the nuclear counterstain.

Data Analysis and Quantification
  • Qualitative Analysis: Visually inspect the images for the presence of intracellular fluorescent puncta in the stimulated cells compared to the control cells.

  • Quantitative Analysis: Use image analysis software to quantify the internalization. This can be done by:

    • Counting the number of fluorescent vesicles per cell.

    • Measuring the total fluorescence intensity within the cell, excluding the nucleus.

    • Calculating the percentage of cells showing internalization.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells on coverslips B Culture to 50-70% confluency A->B C Starve cells in serum-free medium B->C D Stimulate with This compound C->D E Fix with 4% PFA D->E F Permeabilize with Triton X-100 E->F G Block with 1% BSA F->G H Stain with Streptavidin-Fluorophore G->H I Counterstain with DAPI H->I J Image acquisition I->J K Quantify internalization J->K

Experimental Workflow

Logical Relationship of Components

The detection of NK1R internalization using this compound relies on a series of specific molecular interactions. This multi-step process ensures that the fluorescent signal is localized to the site of the internalized receptor-ligand complex.

G cluster_cell Cell NK1R NK1 Receptor Endosome Endosome NK1R->Endosome Internalizes with StreptavidinFluor Streptavidin-Fluorophore Endosome->StreptavidinFluor Detected by BiotinSP This compound BiotinSP->NK1R Binds to BiotinSP->StreptavidinFluor Binds to Biotin Fluorescence Fluorescent Signal StreptavidinFluor->Fluorescence Generates

Detection Principle

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or weak signal - Insufficient receptor expression.- this compound or streptavidin-fluorophore concentration is too low.- Inefficient permeabilization.- Photobleaching of the fluorophore.- Use a cell line with higher NK1R expression or transfect cells.- Titrate the concentrations of this compound and streptavidin-fluorophore.- Optimize permeabilization time and Triton X-100 concentration.- Minimize exposure of stained samples to light; use an anti-fade mounting medium.
High background - Incomplete washing.- Non-specific binding of streptavidin-fluorophore.- Autofluorescence of cells or medium.- Increase the number and duration of wash steps.- Increase the concentration and/or duration of the blocking step.- Use serum-free medium for the assay and consider using a different cell line with lower autofluorescence.
No internalization observed - this compound is inactive.- Cells are unhealthy.- Incubation temperature is incorrect.- Test the activity of this compound in a functional assay (e.g., calcium mobilization).- Ensure cells are healthy and not over-confluent.- Confirm that the incubation during stimulation is at 37°C.
Signal only on the cell surface - Permeabilization step was omitted or inefficient.- Ensure the permeabilization step is performed correctly with the appropriate concentration of Triton X-100.

References

Application of Biotin-Substance P in Immunohistochemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Biotin-Substance P in immunohistochemistry (IHC). It is intended for researchers, scientists, and drug development professionals interested in the localization and quantification of the Substance P receptor (Neurokinin-1 Receptor, NK1R).

Introduction

Substance P (SP) is a neuropeptide involved in a wide range of physiological and pathological processes, including pain transmission, inflammation, and cancer progression.[1][2] It exerts its effects by binding to the high-affinity G protein-coupled receptor, the Neurokinin-1 Receptor (NK1R).[3][4] The localization and quantification of NK1R in tissues are crucial for understanding its role in disease and for the development of targeted therapeutics.

This compound is a valuable tool for detecting NK1R. It can be used in a direct IHC method where the biotinylated peptide binds directly to the NK1R in the tissue. The biotin (B1667282) tag is then visualized using an avidin (B1170675) or streptavidin-enzyme conjugate, which catalyzes a colorimetric or fluorescent reaction. This approach offers a simplified workflow compared to traditional indirect IHC methods that rely on a primary antibody against NK1R followed by a biotinylated secondary antibody.[5][6][7]

This document outlines both direct and indirect IHC protocols, discusses their respective advantages and disadvantages, presents available quantitative data, and provides diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation

Quantitative and Semi-Quantitative Analysis of Substance P and NK1R Expression

The following tables summarize data from studies that have quantified the expression of Substance P and its receptor, NK1R, in various tissues, primarily using indirect immunohistochemical methods. This data can serve as a reference for expected expression levels in similar experimental contexts.

Table 1: Expression of Substance P (SP) and Neurokinin-1 Receptor (NK1R) in Colorectal Cancer (CRC) [8]

Tissue TypeHigh SP Expression (%)High NK1R Expression (%)
Colorectal Cancer68.5% (183/267)74.5% (199/267)
Adjacent Normal Tissue2.2% (6/267)5.6% (15/267)

Data is presented as the percentage of patients with high expression levels as determined by semi-quantitative analysis of immunostaining.[8]

Table 2: Association of High NK1R Expression with Clinicopathological Features in Colorectal Cancer [8]

FeatureHigh NK1R Expression (%)P-value
Lymph Node Metastasis
Present83.0% (88/106)0.010
Absent68.9% (111/161)
TNM Stage
Stage III + IV77.2% (176/228)0.019
Stage I + II59.0% (23/39)

Table 3: Expression of Substance P (SP) in Breast Carcinoma by Grade [9]

Tumor GradeSP Positive Cases (%)
Grade III61% (14/23)
Grade II88% (7/8)
Grade I67% (2/3)

Staining intensity was further categorized as strong, moderate, or weak.[9]

Table 4: In Situ Hybridization Signal for NK1R and NK2R in Healthy and Inflamed Intestine [10]

TissueReceptorConditionPercentage of Total Area Occupied by Signal
IleumNK2RNormal2.3 ± 0.6
Active Crohn's DiseaseIncreased by ~300% (P < 0.01)
Uninvolved Crohn's DiseaseIncreased by at least 100% (P < 0.05)
ColonNK2RNormal2.0 ± 0.4
Ulcerative ColitisIncreased by ~300% (P < 0.01)
Uninvolved Ulcerative ColitisIncreased by at least 100% (P < 0.05)

Quantitative image analysis of in situ hybridization signals.[10]

Signaling Pathways and Experimental Workflows

Substance P / NK1R Signaling Pathway

Substance P binding to NK1R activates several downstream signaling cascades. The canonical pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[11] SP can also activate the MAPK/ERK pathway, which is involved in cell proliferation and survival.[12]

SubstanceP_Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq/11 NK1R->Gq Activates MAPK MAPK/ERK Pathway NK1R->MAPK PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation

Substance P binding to NK1R activates downstream signaling pathways.

Experimental Workflow: Direct vs. Indirect Immunohistochemistry

The choice between a direct and indirect IHC method depends on factors such as the expression level of the target protein, the availability of reagents, and the desired sensitivity.[5][6][7][13]

IHC_Workflows cluster_direct Direct IHC Workflow cluster_indirect Indirect IHC Workflow d_start Tissue Section with NK1R d_probe Incubate with This compound d_start->d_probe d_wash1 Wash d_probe->d_wash1 d_strep Incubate with Streptavidin-HRP d_wash1->d_strep d_wash2 Wash d_strep->d_wash2 d_sub Add Substrate (e.g., DAB) d_wash2->d_sub d_end Signal Detection d_sub->d_end i_start Tissue Section with NK1R i_primary Incubate with Primary Ab (anti-NK1R) i_start->i_primary i_wash1 Wash i_primary->i_wash1 i_secondary Incubate with Biotinylated Secondary Ab i_wash1->i_secondary i_wash2 Wash i_secondary->i_wash2 i_strep Incubate with Streptavidin-HRP i_wash2->i_strep i_wash3 Wash i_strep->i_wash3 i_sub Add Substrate (e.g., DAB) i_wash3->i_sub i_end Signal Detection i_sub->i_end

Comparison of direct and indirect IHC workflows for NK1R detection.

Experimental Protocols

The following are generalized protocols for performing IHC for NK1R. It is crucial to optimize parameters such as antibody/probe concentrations, incubation times, and antigen retrieval methods for specific tissues and experimental conditions.

Protocol 1: Direct Immunohistochemistry using this compound

This protocol describes the direct detection of NK1R using a biotinylated Substance P probe.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., 0.01 M sodium citrate (B86180) buffer, pH 6.0)

  • Wash buffer (e.g., TBS with 0.05% Tween-20, TBST)

  • Blocking buffer (e.g., 10% normal serum in TBST)

  • This compound

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.

    • Rinse with distilled water.[14]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.[15]

  • Blocking:

    • Wash slides with TBST (3 x 5 minutes).

    • Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific binding.

  • This compound Incubation:

    • Dilute this compound to the optimal concentration in blocking buffer.

    • Incubate sections with the diluted this compound overnight at 4°C in a humidified chamber.

  • Streptavidin-HRP Incubation:

    • Wash slides with TBST (3 x 5 minutes).

    • Incubate sections with Streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature.[16]

  • Signal Development:

    • Wash slides with TBST (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's protocol.

    • Incubate sections with the DAB solution until a brown precipitate is visible.

    • Rinse slides with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Indirect Immunohistochemistry for NK1R

This protocol describes the detection of NK1R using a primary antibody and a biotinylated secondary antibody.

Materials:

  • Same as Protocol 1, with the following additions/substitutions:

    • Primary antibody against NK1R

    • Biotinylated secondary antibody specific to the host species of the primary antibody

Procedure:

  • Deparaffinization, Rehydration, and Antigen Retrieval:

    • Follow steps 1 and 2 from Protocol 1.

  • Blocking:

    • Follow step 3 from Protocol 1.

  • Primary Antibody Incubation:

    • Dilute the primary anti-NK1R antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C.[9]

  • Secondary Antibody Incubation:

    • Wash slides with TBST (3 x 5 minutes).

    • Dilute the biotinylated secondary antibody in blocking buffer.

    • Incubate sections with the diluted secondary antibody for 1 hour at room temperature.[15]

  • Streptavidin-HRP Incubation and Signal Development:

    • Follow steps 5 and 6 from Protocol 1.

  • Counterstaining and Mounting:

    • Follow step 7 from Protocol 1.

Logical Relationships and Considerations

Direct vs. Indirect IHC for NK1R Detection

The choice between direct and indirect methods involves a trade-off between simplicity, sensitivity, and cost.[5][6][7]

Direct_vs_Indirect cluster_pros_direct Advantages cluster_cons_direct Disadvantages cluster_pros_indirect Advantages cluster_cons_indirect Disadvantages Direct Direct IHC (this compound) d_pro1 Faster Workflow (fewer steps) Direct->d_pro1 d_pro2 Lower risk of non-specific binding from secondary Ab Direct->d_pro2 d_con1 Lower Signal Amplification Direct->d_con1 d_con2 May be less sensitive for low-expression targets Direct->d_con2 Indirect Indirect IHC (Primary + Secondary Ab) i_pro1 Signal Amplification (multiple secondary Abs bind to one primary Ab) Indirect->i_pro1 i_pro2 Higher Sensitivity Indirect->i_pro2 i_pro3 Greater Flexibility (secondary reagents are versatile) Indirect->i_pro3 i_con1 Longer Workflow Indirect->i_con1 i_con2 Potential for non-specific binding of secondary Ab Indirect->i_con2

Comparison of advantages and disadvantages of direct and indirect IHC.

References

Application Notes and Protocols for Western Blot Detection of the Neurokinin-1 Receptor Using Biotinylated Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The interaction between Substance P and the NK1R is implicated in numerous physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] Consequently, the detection and quantification of the NK1R are of significant interest in neuroscience and drug development.

These application notes provide a detailed protocol for the detection of the NK1R in tissue and cell lysates via Western blot, utilizing biotin-conjugated Substance P (Biotin-Substance P) as a specific probe. This ligand-based detection method offers an alternative to traditional antibody-based approaches, directly probing the receptor's ability to bind its natural ligand. The high affinity between biotin (B1667282) and streptavidin, coupled with an enzymatic reporter system (e.g., Horseradish Peroxidase - HRP), provides a sensitive and robust detection method.[4][5]

Core Principles

The methodology is founded on the highly specific and strong interaction between Substance P and the NK1R.[6][7] The workflow involves the separation of proteins from a cell or tissue lysate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid-phase membrane (e.g., PVDF or nitrocellulose). The membrane is subsequently incubated with this compound, which binds specifically to the NK1R. The bound this compound is then detected by incubating the membrane with streptavidin conjugated to HRP.[8] Upon addition of a chemiluminescent substrate, the HRP enzyme catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imager, revealing a band corresponding to the molecular weight of the NK1R.[8]

There are two main isoforms of the NK1 receptor: a full-length form of approximately 55 kDa (heavily glycosylated) and 46 kDa (unmodified), and a truncated form.[3][9][10]

Data Presentation

Ligand-Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical parameter in designing binding assays. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd value indicating a stronger binding affinity.

LigandReceptorAssay TypeKd (nM)Cell/Tissue Type
[¹²⁵I]-Substance PRat NK1RSaturation5.63KNRK cells[1]
Substance PHuman NK1R-~10-fold lower affinity for truncated vs. full-length-[3]
Recommended Reagent Dilutions

The optimal dilution for each reagent should be determined empirically. The following ranges are provided as a starting point.

ReagentStock ConcentrationRecommended Dilution RangeApplication
This compound1 µM10 - 100 nMLigand Binding
Streptavidin-HRP1 mg/mL1:2,500 - 1:15,000Chemiluminescent Western Blot[11][12]
Streptavidin-HRP1 mg/mL1:1,250 - 1:7,500Chromogenic Western Blot[11]

Experimental Protocols

I. Sample Preparation (Cell/Tissue Lysates)
  • Cell Lysis: a. For adherent cells, wash the culture dish twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

  • Tissue Homogenization: a. Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants. b. Mince the tissue into small pieces on ice. c. Homogenize the tissue in ice-cold lysis buffer using a Dounce homogenizer or a sonicator.

  • Lysate Clarification: a. Incubate the lysate on ice for 30 minutes with intermittent vortexing. b. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. c. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation for SDS-PAGE: a. Mix a desired amount of protein (e.g., 20-50 µg) with Laemmli sample buffer. b. Heat the samples at 70°C for 10 minutes. Note: Do not boil GPCRs as this can cause aggregation.

II. SDS-PAGE and Protein Transfer
  • Gel Electrophoresis: a. Load the prepared protein samples into the wells of a 4-15% precast polyacrylamide gel.[13] b. Run the gel at a constant voltage according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[13] b. A wet or semi-dry transfer system can be used. Ensure complete contact between the gel and the membrane. c. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful transfer. Destain with TBST.

III. Western Blot Detection of NK1R with this compound
  • Membrane Blocking: a. Place the membrane in a clean container and wash briefly with Tris-Buffered Saline containing 0.1% Tween 20 (TBST). b. Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation.[5] Note: BSA is often preferred for biotin-based detection to minimize background from endogenous biotin-binding proteins in milk.

  • Washing: a. Wash the membrane three times for 5 minutes each with TBST.[5]

  • This compound Incubation: a. Dilute the this compound to the desired final concentration (e.g., 50 nM) in blocking buffer. b. Incubate the membrane with the diluted this compound solution for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: a. Wash the membrane three times for 10 minutes each with TBST to remove unbound this compound.[5]

  • Streptavidin-HRP Incubation: a. Dilute the Streptavidin-HRP conjugate in blocking buffer. The optimal dilution should be determined empirically, but a starting range of 1:5,000 to 1:15,000 is recommended for chemiluminescent detection.[11][12] b. Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.[5]

  • Final Washes: a. Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.[8]

  • Signal Detection: a. Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions. b. Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[8]

Mandatory Visualizations

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting cluster_detection Detection Lysate Cell/Tissue Lysate Quant Protein Quantification Lysate->Quant Sample_Buffer Add Sample Buffer & Heat (70°C) Quant->Sample_Buffer SDS_PAGE SDS-PAGE Sample_Buffer->SDS_PAGE Transfer PVDF Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Biotin_SP Incubate: This compound Blocking->Biotin_SP Wash1 Wash (3x TBST) Biotin_SP->Wash1 Strep_HRP Incubate: Streptavidin-HRP Wash1->Strep_HRP Wash2 Wash (3x TBST) Strep_HRP->Wash2 ECL Add ECL Substrate Wash2->ECL Detect Signal Detection (Imager/Film) ECL->Detect

Caption: Workflow for NK1 Receptor Western Blot using this compound.

NK1 Receptor Signaling Pathway

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq/11 NK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca->Response PKC->Response

Caption: Canonical Gq-mediated signaling pathway of the NK1 receptor.

References

Affinity Purification of the Neurokinin-1 Receptor Using Biotin-Substance P: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, including pain transmission, inflammation, and mood regulation.[1] Substance P (SP) is its primary endogenous ligand, binding with high affinity to initiate downstream signaling cascades.[1] The intricate role of the SP/NK1R system in various pathologies has made it a prime target for therapeutic intervention. Affinity purification of the NK1R is a critical step for its detailed structural and functional characterization, enabling drug discovery and development.

This document provides detailed application notes and protocols for the affinity purification of the NK1 receptor using biotinylated Substance P (Biotin-SP). This method leverages the high-affinity and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin, coupled with the selective binding of Substance P to the NK1R, to achieve efficient isolation of the receptor.

Signaling Pathways of the NK1 Receptor

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathways involve the coupling to Gαq and Gαs proteins.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.

These signaling cascades ultimately modulate a variety of cellular responses.

NK1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gαq NK1R->Gq activates Gs Gαs NK1R->Gs activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC PKC Activation DAG->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA activates PKA->Cellular_Response

NK1 Receptor Signaling Pathways

Data Presentation

The following tables summarize key quantitative data for the interaction of ligands with the NK1 receptor and representative data for GPCR purification.

Table 1: Ligand Binding Affinities for the NK1 Receptor

LigandReceptor SourceAssay TypeKd (nM)Ki (nM)Bmax (pmol/mg protein)Reference
[3H]Substance PTransfected CHO cellsSaturation Binding0.33 ± 0.13-5.83 ± 1.16[2]
[18F]SPA-RQHuman NK1 ReceptorCompetition-0.067 (IC50)-[3]
Dansyl-Lys3-SPHuman NK1 ReceptorCompetition-~10-[4]
N-Flu-SPHuman NK1 ReceptorCompetition-~3-[4]

Table 2: Representative Yield and Purity Data for Affinity Purified GPCRs

GPCRExpression SystemAffinity TagPurification Yield (mg/L of culture)Purity (%)Reference
α-factor receptor (Ste2p)Saccharomyces cerevisiaeRhodopsin epitope~0.12>95[5]
Adenosine A2A ReceptorMammalian cellsHis-tagNot specified>90[6]
Glutamate Carboxypeptidase IIDrosophila S2 cellsAvi-tag (in vivo biotinylation)1-2>95[5]

Experimental Protocols

Protocol 1: Synthesis of Biotinylated Substance P (Biotin-SP)

This protocol describes the synthesis of an N-terminally biotinylated Substance P analog. A spacer arm is often incorporated between biotin and the peptide to minimize steric hindrance.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Biotin with a spacer arm (e.g., Biotin-PEG4-NHS ester)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Solid-Phase Peptide Synthesis (SPPS): Synthesize the Substance P peptide (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) on Rink Amide resin using a standard Fmoc/tBu strategy.

  • N-terminal Biotinylation: a. After the final amino acid coupling and Fmoc deprotection, wash the resin thoroughly with DMF. b. Dissolve Biotin-PEG4-NHS ester in DMF. c. Add the biotin solution to the resin and gently agitate at room temperature for 2-4 hours.

  • Cleavage and Deprotection: a. Wash the resin with DMF and DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. c. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification and Characterization: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). b. Purify the Biotin-SP by reverse-phase HPLC. c. Confirm the identity and purity of the final product by mass spectrometry.

Synthesis_Workflow Start Start: Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (SPPS) of Substance P Start->SPPS Biotinylation N-terminal Biotinylation (Biotin-PEG4-NHS ester) SPPS->Biotinylation Cleavage Cleavage and Deprotection (TFA Cocktail) Biotinylation->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization End End: Purified Biotin-SP Characterization->End

Biotin-Substance P Synthesis Workflow
Protocol 2: Affinity Purification of NK1 Receptor

This protocol outlines the steps for purifying the NK1 receptor from cell membranes using Biotin-SP immobilized on a streptavidin resin. This protocol is a general guideline and may require optimization for specific cell types and expression levels.

Materials:

  • Cells expressing the NK1 receptor

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • Solubilization Buffer: Lysis buffer containing a mild, non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or 1% Digitonin)

  • Streptavidin-agarose resin

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% DDM, 10 mM imidazole

  • Elution Buffer:

    • Mild Elution: Wash buffer containing a high concentration of free biotin (e.g., 2-10 mM).

    • Harsh Elution: 0.1 M Glycine-HCl, pH 2.5-3.0.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • This compound

Procedure:

  • Membrane Preparation: a. Harvest cells expressing the NK1 receptor. b. Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize. c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization of NK1 Receptor: a. Resuspend the membrane pellet in ice-cold Solubilization Buffer. b. Incubate for 1-2 hours at 4°C with gentle agitation. c. Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material. The supernatant contains the solubilized NK1 receptor.

  • Immobilization of Biotin-SP (Batch Method): a. Add the solubilized membrane fraction to the streptavidin-agarose resin. b. Add Biotin-SP to the slurry to a final concentration of approximately 10-100 nM. c. Incubate for 2-4 hours at 4°C with gentle end-over-end rotation to allow the Biotin-SP/NK1R complex to bind to the resin.

  • Washing: a. Pellet the resin by gentle centrifugation (e.g., 500 x g for 2 minutes). b. Remove the supernatant (unbound fraction). c. Wash the resin extensively with 10-15 column volumes of ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: a. Mild Elution: Resuspend the washed resin in Elution Buffer containing free biotin. Incubate for 30-60 minutes at 4°C with gentle agitation. Pellet the resin and collect the supernatant containing the purified NK1 receptor. Repeat 2-3 times. b. Harsh Elution: Resuspend the washed resin in 0.1 M Glycine-HCl. Incubate for 5-10 minutes at room temperature. Pellet the resin and immediately neutralize the eluted fraction with Neutralization Buffer.

  • Analysis: a. Analyze the purified NK1 receptor by SDS-PAGE and Western blotting using an anti-NK1R antibody. b. Determine the protein concentration using a suitable assay (e.g., BCA assay, being mindful of interfering substances from the elution buffer).

Purification_Workflow Start Start: NK1R-expressing cells Membrane_Prep Membrane Preparation (Homogenization & Ultracentrifugation) Start->Membrane_Prep Solubilization Receptor Solubilization (Detergent Extraction) Membrane_Prep->Solubilization Binding Binding to Streptavidin Resin (with Biotin-SP) Solubilization->Binding Washing Washing (Removal of non-specific proteins) Binding->Washing Elution Elution (Competitive or pH-mediated) Washing->Elution Analysis Analysis (SDS-PAGE, Western Blot) Elution->Analysis End End: Purified NK1 Receptor Analysis->End

NK1R Affinity Purification Workflow
Protocol 3: Characterization of Purified NK1 Receptor

Following purification, it is essential to characterize the receptor to confirm its identity, purity, and functionality.

1. SDS-PAGE and Western Blotting:

  • Purpose: To assess the purity and determine the molecular weight of the purified receptor.

  • Method:

    • Run the purified protein fractions on an SDS-polyacrylamide gel.

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize protein bands. A single major band at the expected molecular weight of the NK1R (approximately 46-58 kDa, depending on glycosylation) indicates high purity.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a specific primary antibody against the NK1 receptor, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

2. Ligand Binding Assay:

  • Purpose: To confirm the functionality of the purified receptor by measuring its ability to bind its ligand.

  • Method (Radioligand Binding):

    • Incubate the purified receptor with a radiolabeled ligand (e.g., [3H]Substance P) at various concentrations.

    • Separate the bound and free radioligand by filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Perform saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

3. Mass Spectrometry:

  • Purpose: To definitively identify the purified protein.

  • Method:

    • Excise the protein band of interest from the SDS-PAGE gel.

    • Perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by MALDI-TOF or LC-MS/MS.

    • Identify the protein by matching the peptide mass fingerprint or fragmentation data to the known sequence of the NK1 receptor in a protein database.

Conclusion

The use of this compound in conjunction with streptavidin-based affinity chromatography provides a powerful and specific method for the purification of the NK1 receptor. The protocols and application notes presented here offer a comprehensive guide for researchers to successfully isolate and characterize this important therapeutic target. Optimization of solubilization, washing, and elution conditions will be critical to achieving high yield and purity of a functional receptor, paving the way for further structural and pharmacological studies.

References

Probing Neurokinin-1 Receptor Dynamics: Application of Biotin-Substance P in Receptor Trafficking and Recycling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR), and its primary ligand, Substance P (SP), are pivotal in a multitude of physiological and pathological processes, including pain transmission, inflammation, and mood regulation.[1] The dynamic trafficking of NK1R, encompassing its internalization and subsequent recycling to the plasma membrane, is a critical mechanism for modulating cellular responsiveness to Substance P.[2] Understanding the intricacies of this process is paramount for the development of novel therapeutics targeting the SP/NK1R system. Biotin-Substance P, a biotinylated analog of Substance P, has emerged as a powerful and versatile tool for elucidating the complex journey of the NK1R post-ligation. This document provides detailed application notes and protocols for utilizing this compound to study NK1R trafficking and recycling.

Principle

The use of this compound in studying receptor trafficking hinges on the high-affinity and specific interaction between biotin (B1667282) and streptavidin. This compound retains the biological activity and binding characteristics of native Substance P, allowing it to bind to and activate the NK1R, thereby initiating the receptor's natural trafficking cascade.[3] The biotin tag serves as a robust handle for the detection, quantification, and isolation of the ligand-receptor complex at various stages of its cellular journey. By employing streptavidin conjugates, such as those linked to fluorophores or enzymes, researchers can visualize and quantify the internalization and recycling of the NK1R.

Data Presentation

The following tables summarize key quantitative data related to Substance P and NK1R interaction and trafficking, providing a reference for expected experimental outcomes.

Table 1: Ligand Binding Affinities

LigandReceptorAssay TypeKd (nM)Ki (nM)Bmax (fmol/mg protein)Cell/Tissue Type
[125I]-Substance PRat NK1RSaturation5.63--KNRK cells
AprepitantRat NK1RCompetition-0.09 (IC50)-Rat brain homogenates
Biotin-NTE[Arg3]SPHuman NK1RCompetitionIdentical to native SP--Human IM-9 lymphoblasts[3]

Table 2: NK1R Trafficking Kinetics

ParameterValueMethodCell Type
Internalization EC50 (Substance P)~1.8 x 10-8 MHigh Content ImagingSH-SY5Y cells expressing tGFP-NK1R
Internalization Rate Constant (kint)0.15 ± 0.03 min-1Kinetic Modeling-
Receptor Recycling Rate Constant0.029 ± 0.004 min-1Kinetic Modeling-
β-arrestin1 Translocation to Plasma Membrane< 1 minuteReal-time GFP ImagingKNRK cells
NK1R and β-arrestin1 Co-localization in Endosomes2 - 10 minutesReal-time GFP ImagingKNRK cells
Resumption of Steady State NK1R Distribution4 - 6 hoursReal-time GFP ImagingKNRK cells

Signaling Pathways and Experimental Workflows

Substance P/NK1R Signaling and Trafficking Pathway

Upon binding of Substance P (or this compound), the NK1R undergoes a conformational change, leading to the activation of intracellular G proteins and downstream signaling cascades. This is followed by rapid, clathrin-mediated endocytosis of the ligand-receptor complex into early endosomes.[4][5] In the acidic environment of the endosome, Substance P dissociates from the NK1R.[4] The receptor is then sorted for recycling back to the plasma membrane, while Substance P is targeted for degradation.[4]

NK1R_Trafficking cluster_0 Plasma Membrane cluster_1 Cytosol SP This compound NK1R_surface NK1R SP->NK1R_surface Binding SP_NK1R Biotin-SP-NK1R Complex NK1R_surface->SP_NK1R Clathrin_pit Clathrin-coated Pit SP_NK1R->Clathrin_pit Internalization Early_Endosome Early Endosome Clathrin_pit->Early_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Sorting & Recycling Late_Endosome Late Endosome/Lysosome Early_Endosome->Late_Endosome Sorting & Degradation Recycling_Endosome->NK1R_surface Recycling Late_Endosome->SP SP Degradation Internalization_Workflow A 1. Culture cells expressing NK1R B 2. Incubate with this compound at 37°C for various time points A->B C 3. Place on ice to stop trafficking B->C D 4. Remove unbound ligand C->D E 5. Lyse cells D->E F 6. Streptavidin pull-down of biotinylated complexes E->F G 7. Western blot for NK1R F->G H 8. Quantify internalized NK1R G->H Recycling_Workflow A 1. Label cell surface proteins with cleavable biotin at 4°C B 2. Incubate with Substance P at 37°C to induce internalization A->B C 3. Place on ice and strip surface biotin with reducing agent B->C D 4. Wash to remove reducing agent C->D E 5. Incubate at 37°C for various 'chase' periods to allow recycling D->E F 6. Place on ice and re-strip surface biotin E->F G 7. Lyse cells and perform streptavidin pull-down F->G H 8. Western blot for NK1R to quantify recycled receptors G->H

References

Application Notes for Biotin-Substance P in ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substance P (SP) is an undecapeptide neuropeptide and member of the tachykinin peptide family, known for its role in nociception, inflammation, and as a neurotransmitter in the central and peripheral nervous systems.[1][2][3] The quantification of Substance P in biological samples such as serum, plasma, saliva, and cell culture supernatants is crucial for research in neuroscience, immunology, and drug development.[1][2] Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for this purpose.[3] This document provides a detailed protocol for the use of Biotin-Substance P in a competitive ELISA format.

Principle of the Assay

The protocol described here is based on a competitive binding enzyme immunoassay.[2][4] In this assay, Substance P present in a sample competes with a fixed amount of biotinylated Substance P for a limited number of binding sites on a primary antibody specific for Substance P. The primary antibody is immobilized on a microplate. After an incubation period, the unbound components are washed away. The amount of bound biotinylated Substance P is then detected by adding streptavidin conjugated to horseradish peroxidase (HRP).[5][6] Following another wash step, a substrate solution is added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of Substance P in the sample.[4] A standard curve is generated using known concentrations of unlabeled Substance P, and the concentration of Substance P in the unknown samples is determined by comparing their absorbance to the standard curve.[1]

Experimental Protocols

Materials Required

  • 96-well microplate coated with a capture antibody specific for Substance P

  • This compound

  • Substance P standard

  • Assay Diluent

  • Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)[7]

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Plate sealer

Reagent Preparation

  • Substance P Standards: Prepare a serial dilution of the Substance P standard in Assay Diluent to generate a standard curve. A typical concentration range might be from 78.13 to 5,000 pg/mL.[1]

  • This compound Working Solution: Dilute the this compound stock solution in Assay Diluent to the optimal working concentration. This concentration should be determined empirically, but a starting point can often be found in manufacturer's recommendations for similar reagents.

  • Streptavidin-HRP Working Solution: Dilute the Streptavidin-HRP conjugate in Assay Diluent. A common dilution is 1:1000, but this may need optimization.[8]

  • Wash Buffer: If using a concentrated wash buffer, dilute it to 1X with distilled or deionized water.

Assay Procedure

  • Standard and Sample Addition: Add 50 µL of each Substance P standard, sample, and blank (Assay Diluent only) to the appropriate wells of the antibody-coated microplate.[9]

  • Competitive Binding: Immediately add 50 µL of the this compound working solution to all wells except the blank.[9] Mix gently by tapping the plate. Cover the plate with a sealer and incubate for 90 minutes at 37°C.[10]

  • Washing: Aspirate the contents of the wells and wash each well three to five times with 300 µL of 1X Wash Buffer.[9][11] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Streptavidin-HRP Addition: Add 100 µL of the Streptavidin-HRP working solution to each well. Cover the plate and incubate for 60 minutes at 37°C.[10]

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well.[1] Cover the plate and incubate for 15-30 minutes at 37°C in the dark.[11]

  • Stopping Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[11]

  • Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.[11]

Data Analysis

  • Calculate the average OD for each set of duplicate standards, controls, and samples.

  • Subtract the mean OD of the blank from the mean OD of all other wells.

  • Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of Substance P in the samples by interpolating their mean OD values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of Substance P in the original sample.

Data Presentation

Table 1: Typical Assay Parameters for Substance P Competitive ELISA

ParameterValueReference
Assay Range78.13 - 5,000 pg/mL[1]
Analytical Sensitivity46.88 pg/mL[1]
Sample Volume50 µL[1]
Incubation Time (Competitive)90 minutes at 37°C[10]
Incubation Time (Streptavidin-HRP)60 minutes at 37°C[10]
Incubation Time (TMB Substrate)15 - 30 minutes at 37°C[11]
Wavelength for Detection450 nm[4]
Intra-assay CV< 10%[1]
Inter-assay CV< 10%[1]

Table 2: Recommended Reagent Dilutions (Starting Points)

ReagentSuggested DilutionDiluent
Substance P StandardSerial Dilution (e.g., 2-fold)Assay Diluent
This compoundTo be optimizedAssay Diluent
Streptavidin-HRP1:1000Assay Diluent

Mandatory Visualization

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Standards Prepare Substance P Standards Add_Standards_Samples 1. Add Standards/Samples to Plate Prep_Standards->Add_Standards_Samples Prep_Samples Prepare Samples Prep_Samples->Add_Standards_Samples Prep_BiotinSP Prepare Biotin-SP Solution Add_BiotinSP 2. Add this compound Prep_BiotinSP->Add_BiotinSP Incubate1 3. Incubate & Bind Add_BiotinSP->Incubate1 Wash1 4. Wash Incubate1->Wash1 Add_Strep_HRP 5. Add Streptavidin-HRP Wash1->Add_Strep_HRP Incubate2 6. Incubate Add_Strep_HRP->Incubate2 Wash2 7. Wash Incubate2->Wash2 Add_TMB 8. Add TMB Substrate Wash2->Add_TMB Incubate3 9. Incubate (in dark) Add_TMB->Incubate3 Add_Stop 10. Add Stop Solution Incubate3->Add_Stop Read_Plate 11. Read Absorbance at 450 nm Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Sample Concentrations Generate_Curve->Calculate_Conc

Caption: Workflow for the this compound Competitive ELISA.

References

Troubleshooting & Optimization

How to reduce non-specific binding of Biotin-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Biotin-Substance P in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

A1: this compound is a conjugate molecule where biotin (B1667282) is attached to Substance P, a neuropeptide that acts as a neurotransmitter and neuromodulator.[1] This biotin tag allows for the detection and purification of Substance P and its binding partners, most notably the neurokinin 1 receptor (NK1-receptor), through the high-affinity interaction of biotin with avidin (B1170675) or streptavidin.[1][2]

Q2: What are the common causes of non-specific binding in assays using this compound?

A2: Non-specific binding in assays involving this compound can arise from several factors:

  • Ionic Interactions: The avidin component of avidin-biotin complexes can spuriously bind to proteins, particularly in low-salt buffers.[3]

  • Endogenous Biotin: Biological samples naturally contain biotin and biotinylated proteins, which can bind to streptavidin/avidin reagents, leading to false-positive signals.[4]

  • Hydrophobic Interactions: Proteins and other molecules in the sample may non-specifically adhere to the assay surface (e.g., microplate wells, beads).

  • Cross-reactivity: The antibodies or other detection reagents used in the assay may cross-react with other molecules in the sample.

Q3: What is the principle behind using blocking buffers to reduce non-specific binding?

A3: Blocking buffers contain proteins or other molecules that coat the surfaces of the assay system (e.g., microplate wells, beads) to prevent the non-specific adsorption of the biotinylated probe or detection reagents. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and non-ionic detergents like Tween-20.[5]

Troubleshooting Guides

Issue 1: High background signal in your assay.

High background can mask the specific signal from the this compound interaction. Here are some steps to troubleshoot this issue:

Troubleshooting Workflow for High Background Signal

high_background_troubleshooting cluster_blocking Blocking Optimization cluster_washing Washing Optimization start High Background Signal Detected check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking optimize_washing Step 2: Optimize Washing Steps check_blocking->optimize_washing If background persists blocking_agent Try different blocking agents (BSA, Casein, etc.) check_blocking->blocking_agent adjust_reagents Step 3: Adjust Reagent Concentrations optimize_washing->adjust_reagents If background persists increase_washes Increase number of wash steps optimize_washing->increase_washes preclear_sample Step 4: Pre-clear Sample adjust_reagents->preclear_sample If background persists end_point Reduced Background Signal preclear_sample->end_point Successful blocking_incubation Increase blocking incubation time/temperature blocking_agent->blocking_incubation add_detergent Add Tween-20 to wash buffer increase_washes->add_detergent increase_salt Increase salt concentration in wash buffer add_detergent->increase_salt

Caption: Troubleshooting workflow for high background signal.

Detailed Steps:

  • Optimize Blocking:

    • Blocking Agent: If you are using one type of blocking agent (e.g., BSA), try another, such as casein or a commercially available blocking buffer.

    • Concentration and Time: Increase the concentration of the blocking agent and/or the incubation time.

  • Enhance Washing Steps:

    • Number of Washes: Increase the number and duration of wash steps to more effectively remove unbound reagents.

    • Detergent: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your wash buffers to reduce hydrophobic interactions.[5]

    • Ionic Strength: Increasing the salt concentration (e.g., NaCl) in wash buffers can help disrupt non-specific ionic interactions.[3]

  • Titrate Reagents:

    • Reduce the concentration of this compound or the streptavidin-conjugate to find the optimal signal-to-noise ratio.

  • Pre-clear Lysate (for pull-down assays):

    • Before adding this compound, incubate the cell lysate with unconjugated streptavidin beads to remove endogenously biotinylated proteins and other components that may bind non-specifically to the beads.[6]

Issue 2: No or low specific signal.

A weak or absent signal may indicate a problem with the binding interaction itself or with the detection system.

Logical Flow for Troubleshooting Low Signal

low_signal_troubleshooting cluster_reagents Reagent Verification cluster_binding Binding Condition Optimization start Low or No Specific Signal check_reagents Step 1: Verify Reagent Integrity start->check_reagents optimize_binding Step 2: Optimize Binding Conditions check_reagents->optimize_binding If reagents are OK biotin_sp_activity Confirm this compound activity check_reagents->biotin_sp_activity check_detection Step 3: Evaluate Detection System optimize_binding->check_detection If signal is still low incubation_time Increase incubation time optimize_binding->incubation_time end_point Signal Restored check_detection->end_point Successful streptavidin_activity Check Streptavidin conjugate activity biotin_sp_activity->streptavidin_activity temperature Optimize incubation temperature incubation_time->temperature ph_buffer Check pH and buffer composition temperature->ph_buffer

Caption: Troubleshooting workflow for low or no specific signal.

Detailed Steps:

  • Confirm Reagent Activity:

    • This compound: Ensure that the this compound has been stored correctly and has not expired.[1] If possible, test its binding to streptavidin directly.

    • Streptavidin-conjugate: Verify the activity of the enzyme or fluorophore conjugated to the streptavidin.

  • Optimize Binding Conditions:

    • Incubation Time and Temperature: Increase the incubation time to allow for sufficient binding. Optimize the temperature according to the manufacturer's protocol or literature recommendations.

    • Buffer Composition: Ensure the pH and composition of the binding buffer are optimal for the Substance P and its receptor interaction.

Experimental Protocols

Protocol 1: General Pull-Down Assay with this compound

This protocol outlines a general procedure for using this compound to pull down its binding partners from a cell lysate.

Experimental Workflow for Pull-Down Assay

pulldown_workflow start Start: Prepare Cell Lysate preclear Pre-clear Lysate with Streptavidin Beads start->preclear bind_biotin_sp Incubate Lysate with this compound preclear->bind_biotin_sp pull_down Pull-down with Streptavidin Beads bind_biotin_sp->pull_down wash Wash Beads pull_down->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE / Western Blot elute->analyze

Caption: General workflow for a this compound pull-down assay.

Methodology:

  • Cell Lysate Preparation: Prepare a cell lysate from cells expressing the target receptor (e.g., NK1-receptor) using a suitable lysis buffer.

  • Pre-clearing (Optional but Recommended):

    • Add streptavidin-agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Binding:

    • Add this compound to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Pull-Down:

    • Add fresh streptavidin beads to the lysate-Biotin-Substance P mixture and incubate for 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with a stringent wash buffer (e.g., RIPA lysis buffer, or a buffer containing 1M KCl, followed by 1M Na2CO3, and 2M urea (B33335) for very stringent washing).[5]

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, or a buffer containing a high concentration of free biotin).[2]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody against the expected binding partner.

Data Presentation

Table 1: Recommended Concentrations of Blocking Agents and Detergents
ReagentWorking ConcentrationPurpose
Bovine Serum Albumin (BSA)1-5% (w/v)Blocks non-specific protein binding sites.
Non-fat Dry Milk3-5% (w/v)Alternative blocking agent, can sometimes introduce artifacts.[3]
Tween-200.05-0.1% (v/v)Reduces non-specific hydrophobic interactions.[5]
Table 2: Comparison of Wash Buffer Components for Stringency
Buffer ComponentConcentrationEffect on Non-Specific Binding
Standard
PBS/TBS with 0.05% Tween-20-Low stringency, suitable for initial experiments.
Moderate Stringency
Increased Salt (NaCl)0.5 M - 1 MDisrupts ionic interactions.[3]
High Stringency
RIPA Buffer-Contains detergents that disrupt most non-specific interactions.
Urea2 MDenaturing agent that can remove tightly bound non-specific proteins.[5]
Sodium Carbonate (Na2CO3)1 MHigh pH wash to disrupt interactions.[5]

References

Optimizing Biotin-Substance P for Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Biotin-Substance P concentration in binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound binding experiments.

Q1: I am observing a very low or no signal in my binding assay. What are the potential causes and solutions?

A1: Low or no signal is a common issue that can stem from several factors throughout the experimental workflow. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Solution
Inactive or Degraded this compound Use fresh or properly stored ligand stocks. Biotinylated peptides can degrade over time, especially with repeated freeze-thaw cycles.[1]
Inactive Receptor Ensure that the cell membranes or whole cells expressing the Neurokinin-1 receptor (NK1R) have been stored and handled correctly to maintain receptor activity.[1]
Insufficient Receptor Concentration The amount of receptor in your assay may be too low. It is crucial to perform a receptor saturation experiment to determine the optimal concentration for your specific cell line or membrane preparation.[1]
Suboptimal Assay Buffer The pH, ionic strength, and presence of co-factors in the assay buffer are critical for binding. A common buffer for NK1R binding assays is a HEPES-based buffer at pH 7.4.[1]
Incorrect Incubation Time or Temperature The binding reaction may not have reached equilibrium. Optimize the incubation time and temperature. Performing the assay at 4°C can help minimize ligand degradation.[1]
Inefficient Detection of Biotin If using a streptavidin-based detection method, ensure the streptavidin conjugate is active and used at an optimal concentration.

Q2: My assay shows high non-specific binding. How can I reduce it?

A2: High non-specific binding (NSB) can obscure the specific binding signal, making data interpretation difficult.

Potential CauseRecommended Solution
High Concentration of this compound Using a concentration of the biotinylated ligand that is too high can lead to increased non-specific binding. Titrate the this compound to find a concentration that is at or below its dissociation constant (Kd) for the NK1R.[2]
Inadequate Blocking Include a carrier protein like bovine serum albumin (BSA) in the assay buffer to block non-specific binding sites on the assay plates and other components.[1]
Insufficient Washing Increase the number and/or duration of wash steps with ice-cold buffer after the incubation period to more effectively remove unbound ligand.[1]
Endogenous Biotin Some cell lysates can contain endogenous biotin, which can interfere with streptavidin-based detection methods. If suspected, pre-clearing the lysate with streptavidin-agarose beads before adding the this compound may be necessary.[3][4]

Q3: How do I determine the optimal concentration of this compound for my assay?

A3: The optimal concentration of this compound should be empirically determined through a saturation binding experiment. This involves incubating a constant amount of receptor with increasing concentrations of the biotinylated ligand. The specific binding should reach a plateau (saturation), and from this data, the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied, can be calculated. For competitive binding assays, a concentration of this compound at or below the Kd is typically used.[2]

Q4: Can I use cells that endogenously express the NK1 receptor, or should I use a transfected cell line?

A4: While some cell lines endogenously express the NK1 receptor, the expression levels can be low and variable. For more robust and reproducible results, it is often recommended to use a cell line (e.g., HEK293 or CHO cells) that has been stably or transiently transfected to overexpress the NK1R.[5][6] This ensures a higher and more consistent receptor density, which can improve the signal-to-noise ratio in your assay.[3]

Q5: How can I confirm that the binding I am observing is specific to the NK1 receptor?

A5: To confirm the specificity of the binding, you can perform a competition assay with a known selective NK1R antagonist, such as aprepitant. The antagonist should be able to displace the this compound in a dose-dependent manner.[1] Additionally, other neurokinins like Neurokinin A (NKA) and Neurokinin B (NKB) have a lower affinity for the NK1R compared to Substance P. Including these in your assay should show a weaker displacement of this compound.[1]

Data Presentation

The following tables provide examples of binding affinities for Substance P and its analogs, which can serve as a reference when optimizing your this compound assays.

Table 1: Ligand Binding Affinities for the Substance P Receptor (NK1R) [1]

LigandReceptor TypeIC50 (nM)
Unlabeled Substance PRat SPR2.0
Tetramethylrhodamine-SPRat SPR4.2
Oregon Green 488-SPRat SPR6.4
BODIPY-SPRat SPR18.0
Fluorescein-SPRat SPR44.5
Alexa 488-SPRat SPR>1000

Table 2: Functional Assay Potency of Substance P [1]

AgonistAssay TypeCell LineEC50 (nM)
Substance PCalcium MobilizationKNRK cells expressing Flag-SPR0.66
Substance PReceptor InternalizationSH-SY5Y cells expressing NK1R-tGFP18

Experimental Protocols

1. Competitive Radioligand Binding Assay (Filtration Method)

This protocol provides a general guideline for a competitive binding assay using a labeled Substance P analog and membrane preparations from cells expressing the NK1R. This can be adapted for use with this compound and a non-radioactive detection method.

  • Prepare Reagents:

    • Assay Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) BSA, and 40 µg/ml bacitracin.[1][7]

    • Labeled Ligand: Prepare a working solution of your labeled Substance P analog (e.g., ¹²⁵I-labeled [Lys³]-SP or this compound) at a concentration at or below its Kd.[1]

    • Unlabeled Competitors: Prepare serial dilutions of unlabeled Substance P and any test compounds.[1]

    • Membrane Preparation: Thaw the cell membrane preparation expressing the NK1 receptor on ice.[1]

  • Assay Setup (in a 96-well plate):

    • Add Assay Buffer.

    • Add the unlabeled competitor (or buffer for total binding, or a saturating concentration of unlabeled Substance P for non-specific binding).[1]

    • Add the labeled ligand.

    • Add the membrane preparation. The final assay volume is typically 100-200 µL.[1]

  • Incubation: Incubate the plate for a predetermined time and at a specific temperature to reach equilibrium (e.g., 60-90 minutes at room temperature or 3 hours at 4°C), often with gentle agitation.[5][8]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester to separate bound from free ligand.[1][5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.[5][8]

  • Detection:

    • For radioligands, the radioactivity on the filters is counted using a scintillation counter.[5]

    • For this compound, a streptavidin-conjugated reporter (e.g., streptavidin-HRP followed by a colorimetric substrate) would be added to the filters, followed by appropriate washing and signal detection.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.[5]

2. Functional Assay: Inositol (B14025) Phosphate (IP) Accumulation

This protocol measures the activation of the Gq protein-coupled signaling pathway downstream of NK1R activation.[1]

  • Cell Culture and Labeling: Plate cells expressing the NK1 receptor in a 96-well plate. The following day, add myo-[³H]inositol to the culture medium and incubate overnight.[1]

  • Assay Procedure:

    • Wash the cells twice with a suitable buffer (e.g., PBS).

    • Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 30 minutes at 37°C. LiCl inhibits the degradation of inositol phosphates.[1]

    • Add Substance P, this compound, or test compounds at various concentrations.

    • Incubate for an additional 45 minutes at 37°C.[1]

  • Lysis and IP Isolation:

    • Terminate the reaction by removing the ligand solution and adding cold 10 mM formic acid.

    • Incubate on ice for 30 minutes.

    • Isolate the accumulated [³H]IPs from the cell lysates using anion-exchange chromatography columns.[1]

  • Detection and Analysis:

    • Measure the radioactivity of the eluted [³H]IPs using a scintillation counter.

    • Plot the radioactivity as a function of the agonist concentration and fit the data to determine the EC50 value.[1]

Mandatory Visualizations

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P / this compound NK1R NK1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) Ca2->Response MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates MAPK->Response

Caption: Substance P (SP) signaling pathway via the NK1 receptor.[8][9][10][11][12][13]

Competitive_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Ligands) Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Reagents->Setup Membranes Prepare NK1R-expressing Cell Membranes Membranes->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Detect Detect Signal (e.g., Scintillation Counting or Streptavidin-based Detection) Wash->Detect Analyze Calculate Specific Binding and Determine IC50 Detect->Analyze

Caption: General workflow for a competitive receptor binding assay.[1][8]

Troubleshooting_Logic rect_node rect_node Start Assay Problem? LowSignal Low Signal? Start->LowSignal HighNSB High Non-specific Binding? Start->HighNSB LowSignal->HighNSB No CheckLigand Check Ligand Activity & Concentration LowSignal->CheckLigand Yes TitrateLigand Titrate Ligand Concentration HighNSB->TitrateLigand Yes CheckReceptor Check Receptor Activity & Concentration CheckLigand->CheckReceptor OptimizeBuffer Optimize Assay Buffer CheckReceptor->OptimizeBuffer OptimizeIncubation Optimize Incubation Time/Temperature OptimizeBuffer->OptimizeIncubation OptimizeBlocking Optimize Blocking Step TitrateLigand->OptimizeBlocking IncreaseWashes Increase Wash Steps OptimizeBlocking->IncreaseWashes

Caption: A logical flowchart for troubleshooting common binding assay issues.

References

Technical Support Center: Troubleshooting Low Signal with Biotin-Substance P in Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal when using Biotin-Substance P in Western Blot experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically detected in a Western Blot?

This compound is the neuropeptide Substance P that has been labeled with biotin (B1667282). This labeling allows for indirect detection in a Western Blot. The biotinylated Substance P, after binding to its target (e.g., the Neurokinin-1 Receptor, NK1R), is detected using a conjugate of streptavidin and an enzyme, most commonly Horseradish Peroxidase (HRP). The strong and specific interaction between biotin and streptavidin provides a sensitive detection method.[1][2] The HRP enzyme then catalyzes a chemiluminescent reaction with a substrate, producing light that can be captured on X-ray film or with a digital imager.[1][3]

Q2: I am not seeing any signal for my this compound. What are the most common initial checks?

When no signal is observed, it's crucial to systematically check the main components of the experiment. Start by verifying the following:

  • Protein Transfer: Confirm successful transfer of proteins from the gel to the membrane using a reversible stain like Ponceau S.[4][5]

  • Reagent Activity: Ensure that the Streptavidin-HRP and the chemiluminescent substrate are not expired and have been stored correctly. You can test the substrate by adding a small amount of HRP directly to it; it should produce a signal.[6]

  • Positive Control: Include a positive control in your experiment, such as a lysate from cells known to express the target receptor (NK1R) or a purified receptor protein.[5][6]

Q3: Could endogenous biotin in my samples be interfering with the detection of this compound?

Yes, many tissues and cells contain endogenous biotin-dependent carboxylases, which can be detected by streptavidin conjugates, leading to high background or false-positive bands.[1] While this typically causes high background, in some scenarios of competitive binding, it could potentially contribute to a weaker specific signal. If you suspect endogenous biotin interference, you can perform a blocking step using avidin (B1170675) followed by biotin before incubating with Streptavidin-HRP.[1][7]

Troubleshooting Guide for Low Signal

Low or weak signals in your Western Blot can stem from various steps in the protocol. This guide breaks down potential causes and solutions by experimental stage.

Sample Preparation and Protein Loading
Potential Cause Recommended Solution
Low abundance of the target receptor (e.g., NK1R) Increase the amount of total protein loaded onto the gel.[4][5][6] Consider enriching your sample for the target protein through immunoprecipitation or fractionation.[5][6]
Protein degradation Always use fresh samples and add protease inhibitors to your lysis buffer.[6][8] Avoid repeated freeze-thaw cycles of your samples.[8]
Improper sample denaturation Ensure samples are adequately heated in Laemmli buffer before loading to ensure proper protein unfolding.[9]
Electrophoresis and Protein Transfer
Potential Cause Recommended Solution
Inefficient protein transfer Optimize transfer time and voltage/current according to the molecular weight of your target protein and the transfer system manufacturer's instructions.[6][9] Ensure good contact between the gel and the membrane, and remove any air bubbles.[5][6] For low molecular weight proteins, consider using a membrane with a smaller pore size.[6]
Incorrect gel percentage Use a polyacrylamide gel percentage appropriate for the molecular weight of the NK1 receptor (typically around 46-55 kDa).[10]
Antibody/Probe Incubation and Washing
Potential Cause Recommended Solution
Suboptimal concentration of this compound The concentration of your biotinylated probe is critical. Perform a titration to determine the optimal concentration.
Suboptimal concentration of Streptavidin-HRP Titrate the Streptavidin-HRP conjugate to find the optimal dilution. A common starting range is 1:5,000 to 1:20,000.[11][12]
Insufficient incubation times Increase the incubation time for this compound (e.g., overnight at 4°C) and Streptavidin-HRP (e.g., 1-2 hours at room temperature).[9][13]
Excessive washing While washing is necessary to reduce background, excessive or harsh washing can elute your probe and conjugate. Reduce the duration or number of washes, or decrease the detergent concentration (e.g., Tween 20) in the wash buffer.[4]
Blocking buffer interference Some blocking agents can mask the epitope or interfere with binding. If using non-fat dry milk, consider switching to Bovine Serum Albumin (BSA), as milk contains endogenous biotin.[3]
Signal Detection
Potential Cause Recommended Solution
Inactive or depleted chemiluminescent substrate Use fresh, properly stored substrate. Ensure the substrate has equilibrated to room temperature before use.[14]
Insufficient substrate volume or incubation time Ensure the entire surface of the membrane is covered with the substrate and incubate for the recommended time (typically 1-5 minutes).[1][14]
Incorrect exposure settings Optimize the exposure time when using X-ray film or a digital imager. A weak signal may require a longer exposure.[13][14]

Experimental Protocols

Detailed Western Blot Protocol for this compound Detection
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3]

  • Gel Electrophoresis:

    • Load samples onto a 10-12% SDS-polyacrylamide gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom.[9]

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane. For PVDF, activate the membrane with methanol (B129727) for 1 minute.

    • Perform a wet or semi-dry transfer according to the manufacturer's instructions.

    • (Optional) After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.[3]

  • Blocking:

    • Wash the membrane with Tris-Buffered Saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[3]

  • This compound Incubation:

    • Dilute this compound to its optimal working concentration in the blocking buffer.

    • Incubate the membrane with the diluted this compound overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 5-10 minutes each.[12]

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP in blocking buffer (e.g., 1:10,000).

    • Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.[9][12]

  • Final Washes:

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound conjugate.[3]

  • Signal Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) for 1-5 minutes according to the manufacturer's instructions.[1][3]

    • Capture the signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[3]

Visual Guides

Substance P (SP) and NK1 Receptor Signaling Pathway

Substance P binds to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR). This activation primarily couples to Gαq/11, leading to the activation of Phospholipase C (PLC). PLC then generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mediate the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.[15][16]

SubstanceP_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG G_protein->PLC Activates SubstanceP This compound SubstanceP->NK1R Binds Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: Substance P signaling through the NK1 receptor.

Western Blot Workflow for this compound Detection

The following diagram outlines the key steps for detecting this compound in a Western Blot experiment.

WB_Workflow SamplePrep 1. Sample Preparation (Lysis, Quantitation) Electrophoresis 2. SDS-PAGE SamplePrep->Electrophoresis Transfer 3. Protein Transfer (to Membrane) Electrophoresis->Transfer Blocking 4. Blocking (e.g., 5% BSA) Transfer->Blocking ProbeIncubation 5. This compound Incubation Blocking->ProbeIncubation Wash1 6. Washing ProbeIncubation->Wash1 StrepHRP 7. Streptavidin-HRP Incubation Wash1->StrepHRP Wash2 8. Final Washing StrepHRP->Wash2 Detection 9. Chemiluminescent Detection Wash2->Detection Imaging 10. Signal Capture (Imager/Film) Detection->Imaging

Caption: Workflow for this compound Western Blot.

Troubleshooting Logic for Low Signal

This flowchart provides a systematic approach to troubleshooting weak or absent signals in your this compound Western Blot.

Caption: Troubleshooting flowchart for low signal issues.

References

Improving the stability of Biotin-Substance P conjugates for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the storage stability of Biotin-Substance P conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound conjugates during storage?

A1: this compound conjugates are susceptible to several degradation pathways that can compromise their biological activity and integrity. The primary routes of degradation include:

  • Hydrolysis: Cleavage of the peptide bonds within the Substance P sequence or the amide bond linking biotin (B1667282) to the peptide can occur, especially in the presence of moisture and at non-optimal pH.[1]

  • Oxidation: The methionine residue at the C-terminus of Substance P is highly susceptible to oxidation, forming methionine sulfoxide.[2][3] This modification can significantly reduce the peptide's biological activity.[4]

  • Aggregation: Peptides can self-associate and form aggregates, which may lead to precipitation and loss of function. This can be influenced by factors such as concentration, temperature, and the formulation's ionic strength.

  • Photodegradation: Exposure to light, particularly UV light, can degrade certain amino acid residues within the peptide.[5]

  • Microbial Contamination: In non-sterile solutions, microbial growth can lead to enzymatic degradation of the conjugate.

Q2: What are the optimal storage conditions for lyophilized this compound conjugates?

A2: For long-term stability, lyophilized this compound conjugates should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize exposure to moisture and humidity.[6] Protecting the conjugate from light by using an opaque container is also recommended.[7] Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the lyophilized powder.

Q3: How should I store reconstituted this compound solutions?

A3: The stability of this compound is significantly lower in solution compared to the lyophilized form.[8] For short-term storage (up to 5 days), the reconstituted solution can be kept at 4°C.[6] For longer-term storage (up to 3 months), it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[6] The choice of reconstitution buffer is also critical; a slightly acidic buffer (pH 5-6) is often recommended for peptide solutions to minimize hydrolysis.

Q4: What excipients can be used to improve the stability of this compound formulations?

A4: Several excipients can be included in the formulation to enhance the stability of this compound conjugates, particularly for lyophilized products or solutions:

  • Cryoprotectants/Lyoprotectants: Sugars like sucrose (B13894) and trehalose, and polyols such as mannitol (B672), are commonly used to protect the conjugate during the freezing and drying processes of lyophilization and to provide a stable matrix in the dried state.[9]

  • Bulking Agents: Mannitol can also serve as a bulking agent to ensure a robust cake structure in lyophilized products, which aids in reconstitution.[9]

  • Antioxidants: To prevent the oxidation of the methionine residue, antioxidants such as methionine itself (as a scavenger), sodium thiosulfate, or ascorbic acid can be included.

  • Buffers: Phosphate or acetate (B1210297) buffers are typically used to maintain the optimal pH for stability.

  • Surfactants: Non-ionic surfactants like polysorbate 80 can be added in small amounts to prevent aggregation and surface adsorption.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of Biological Activity Oxidation of the methionine residue. Hydrolysis of the peptide backbone. Aggregation of the conjugate.Store the conjugate under an inert atmosphere (e.g., argon or nitrogen).Include an antioxidant in the formulation.Ensure the storage pH is optimal (typically slightly acidic).Store at or below -20°C.Incorporate a non-ionic surfactant to prevent aggregation.
Poor Solubility Upon Reconstitution Aggregation during storage or lyophilization. Use of an inappropriate reconstitution buffer.Add a bulking agent like mannitol to the lyophilized formulation.Reconstitute in a buffer containing a solubilizing agent or a small amount of organic solvent (e.g., DMSO, DMF) before diluting with aqueous buffer.Gently agitate or sonicate to aid dissolution.
Presence of Degradation Products in HPLC Analysis Hydrolysis or oxidation has occurred. Photodegradation from exposure to light.Review storage temperature, pH, and moisture control.Store the product protected from light.Perform a forced degradation study to identify potential degradation products and optimize the analytical method.
Variability in Experimental Results Inconsistent sample handling. Multiple freeze-thaw cycles. Instability of the biotin-peptide linkage.Aliquot reconstituted solutions to avoid repeated freezing and thawing.Ensure consistent timing and temperature in experimental protocols.Consider using a more stable biotinylation chemistry if the linkage is suspected to be labile.[10]

Data Presentation

Table 1: Illustrative Stability of Lyophilized this compound under Different Storage Conditions

Storage ConditionTime PointPurity by HPLC (%)Comments
-80°C 0 Months99.5Initial purity
12 Months99.2Highly stable
24 Months98.9Minimal degradation
-20°C 0 Months99.5Initial purity
12 Months98.5Minor degradation observed
24 Months97.1Noticeable increase in impurities
4°C 0 Months99.5Initial purity
3 Months95.2Significant degradation
6 Months89.8Not recommended for long-term storage
25°C 0 Months99.5Initial purity
1 Month85.1Rapid degradation
3 Months<70Unstable

Note: This data is representative and intended for illustrative purposes. Actual stability will depend on the specific formulation and manufacturing process.

Table 2: Illustrative Stability of Reconstituted this compound (in pH 6.0 Phosphate Buffer)

Storage ConditionTime PointPurity by HPLC (%)Comments
-80°C 0 Days99.5Initial purity
(aliquoted)30 Days99.0Stable with minimal freeze-thaw
90 Days98.2Good stability for aliquoted samples
-20°C 0 Days99.5Initial purity
(aliquoted)30 Days98.1Minor degradation
90 Days96.5Increased degradation compared to -80°C
4°C 0 Days99.5Initial purity
7 Days94.3Significant degradation
14 Days88.1Not recommended for extended storage
25°C 0 Days99.5Initial purity
1 Day89.7Rapid degradation
3 Days<75Highly unstable

Note: This data is representative and intended for illustrative purposes. Actual stability will depend on the specific buffer composition and handling.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate the intact this compound conjugate from its potential degradation products, such as the oxidized form and hydrolyzed fragments.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • This compound conjugate sample

  • Reference standard of this compound

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-27 min: 60% to 90% B

    • 27-30 min: 90% B

    • 30-32 min: 90% to 20% B

    • 32-40 min: 20% B (equilibration)

3. Procedure:

  • Prepare mobile phases and degas them.

  • Equilibrate the HPLC system and column with the initial mobile phase conditions.

  • Reconstitute the this compound sample in an appropriate solvent (e.g., water or a low percentage of acetonitrile in water) to a known concentration.

  • Inject the sample and the reference standard.

  • Analyze the chromatograms to determine the retention time of the main peak (intact conjugate) and identify any impurity peaks. The purity is calculated as the percentage of the area of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the this compound conjugate to understand its degradation pathways and to validate the stability-indicating nature of the analytical method.

1. Sample Preparation:

  • Prepare stock solutions of this compound in water or a suitable buffer at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 1, 2, and 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature for 2, 4, and 8 hours.

  • Thermal Degradation: Incubate the lyophilized powder and the stock solution at 80°C for 24 and 48 hours.

  • Photostability: Expose the lyophilized powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Analysis:

  • Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products. Mass spectrometry can be used to identify the structure of the major degradation products.[3]

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Moisture, pH Oxidation Oxidation This compound->Oxidation Oxygen, Metal Ions Aggregation Aggregation This compound->Aggregation Concentration, Temp. Degraded_Products Degraded_Products Hydrolysis->Degraded_Products Peptide Fragments Oxidation->Degraded_Products Methionine Sulfoxide Aggregation->Degraded_Products Insoluble Aggregates

Caption: Major degradation pathways for this compound conjugates.

experimental_workflow cluster_storage Storage Conditions cluster_testing Stability Testing Lyophilized Lyophilized HPLC_Analysis HPLC Analysis Lyophilized->HPLC_Analysis Reconstituted Reconstituted Reconstituted->HPLC_Analysis Data_Analysis Data Analysis (Purity, Degradation Profile) HPLC_Analysis->Data_Analysis Forced_Degradation Forced Degradation Forced_Degradation->HPLC_Analysis

Caption: Workflow for assessing the stability of this compound.

References

Strategies to minimize background in Biotin-Substance P based ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-Substance P based ELISA. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you minimize background and achieve high-quality, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a this compound based competitive ELISA?

A competitive ELISA is used to measure the concentration of an antigen (in this case, Substance P) in a sample. In this format, an antibody specific to Substance P is coated onto the microplate wells. Your sample, containing an unknown amount of Substance P, is added to the wells along with a fixed amount of biotin-labeled Substance P (Biotin-SP). The unlabeled Substance P from your sample and the Biotin-SP compete for binding to the limited number of coated antibody sites. After washing, Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the captured Biotin-SP. Finally, a substrate is added that reacts with HRP to produce a measurable color. The signal intensity is inversely proportional to the concentration of Substance P in your sample—more Substance P in the sample leads to less Biotin-SP binding and a weaker signal.[1]

Q2: What are the most common causes of high background in a Biotin-Streptavidin based ELISA?

High background noise can obscure results and reduce assay sensitivity.[2] The most common causes generally fall into two categories: insufficient blocking of non-specific sites and inadequate washing to remove unbound reagents.[3] Other significant factors include using overly concentrated antibodies or detection reagents, cross-reactivity, contaminated buffers, and improper incubation times or temperatures.[4][5]

Q3: How does non-specific binding occur and how can I prevent it?

Non-specific binding happens when assay components (like the detection antibody or Streptavidin-HRP) adhere to the microplate surface rather than binding specifically to their intended targets.[6] This is a primary cause of high background. The best way to prevent this is through an effective blocking step. A blocking buffer, typically containing an irrelevant protein, is used to coat any unoccupied binding sites on the plate after the initial antigen or antibody coating.[7] Optimizing the blocking buffer and incubation time is critical.[6]

Q4: What is the "edge effect" and how can it be minimized?

The edge effect is the phenomenon where wells on the periphery of the microplate show different (usually higher) absorbance readings than the interior wells.[8] This is often caused by uneven temperature distribution across the plate during incubation, leading to variations in binding kinetics and evaporation.[9] To minimize this, ensure all reagents and the plate are at a uniform room temperature before starting, avoid stacking plates during incubation, and use plate sealers to prevent evaporation.[5]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial. The following diagram illustrates the key steps in a this compound competitive ELISA.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection Coat 1. Coat Plate with Anti-Substance P Antibody Wash1 2. Wash Coat->Wash1 Block 3. Block Non-Specific Sites Wash1->Block Wash2 4. Wash Block->Wash2 Incubate_Sample 5. Add Sample (Unknown SP) + this compound Wash2->Incubate_Sample Wash3 6. Wash Incubate_Sample->Wash3 Incubate_Strep 7. Add Streptavidin-HRP Wash3->Incubate_Strep Wash4 8. Wash Extensively Incubate_Strep->Wash4 Add_Substrate 9. Add TMB Substrate Wash4->Add_Substrate Stop 10. Add Stop Solution Add_Substrate->Stop Read 11. Read Plate (OD450nm) Stop->Read

Caption: Standard workflow for a this compound competitive ELISA.

Troubleshooting Guide: High Background

Use this guide to diagnose and resolve common issues leading to high background signals.

Problem: High Background Signal Across the Entire Plate

This is often caused by systemic issues with reagents or protocol steps.

Potential Cause Recommended Solution(s)
Inadequate Blocking Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Optimize the blocking buffer; what works for one assay may not be ideal for another. Consider trying different blocking agents.[8]
Reagent Concentration Too High Titrate the biotinylated Substance P and the Streptavidin-HRP conjugate to find the optimal concentration that gives a strong signal with low background. A checkerboard titration is an efficient method for this.[10][11]
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5).[12] Increase the wash volume to ensure the entire well is cleaned (e.g., 300 µL for a 96-well plate).[13] Add a brief soaking step (30-60 seconds) during each wash.[6] Ensure the wash buffer contains a detergent like Tween-20 (typically 0.05%).[2]
Substrate Incubation Too Long Read the plate immediately after adding the stop solution.[5] If the color develops too quickly, reduce the substrate incubation time. Ensure the substrate has not been contaminated or degraded.
Contamination of Reagents Use fresh, sterile buffers. Aliquot reagents to avoid contamination and repeated freeze-thaw cycles.[14]
Troubleshooting Logic Diagram

This decision tree can help guide your troubleshooting process based on the pattern of high background you observe.

Troubleshooting_Tree Start High Background Observed p1 Is the background high across the entire plate? Start->p1 p2 Is background high only in negative control wells? p1->p2 No c1 Systemic Issue p1->c1 Yes p3 Is background high only on the edges of the plate? p2->p3 No c2 Non-Specific Binding or Cross-Reactivity p2->c2 Yes c3 Edge Effect p3->c3 Yes s1 1. Optimize Blocking Buffer 2. Titrate Reagents 3. Improve Wash Steps 4. Check Substrate c1->s1 s2 1. Check for Cross-Reactivity (run controls without Biotin-SP) 2. Use Fresh/Filtered Buffers 3. Check for Endogenous Biotin (B1667282) c2->s2 s3 1. Equilibrate Plate & Reagents 2. Use Plate Sealer 3. Do Not Stack Plates c3->s3

References

Technical Support Center: Optimizing Streptavidin-HRP for Biotin-Substance P Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of streptavidin-HRP for the detection of Biotin-Substance P.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using streptavidin-HRP for the detection of this compound?

A1: The detection method is based on the high-affinity, non-covalent interaction between streptavidin and biotin (B1667282).[1][2][3] Substance P is first biotinylated, allowing it to be captured or detected. The streptavidin, which is conjugated to the enzyme horseradish peroxidase (HRP), then binds to the biotin molecule.[1][2] Upon the addition of a suitable substrate, HRP catalyzes a colorimetric or chemiluminescent reaction, producing a measurable signal that is proportional to the amount of this compound present.

Q2: What are the recommended starting concentrations for streptavidin-HRP in an ELISA?

A2: The optimal concentration of streptavidin-HRP is application-dependent and should be determined experimentally. However, a general starting point for ELISA is a dilution range of 1:2,500 to 1:5,000.[4] For chemiluminescent detection in Western blots, a higher dilution of 1:2,500 to 1:10,000 may be appropriate.[4] It is crucial to perform a titration experiment, such as a checkerboard titration, to identify the optimal concentration for your specific assay conditions.[5][6][7]

Q3: How can I determine the optimal concentration of streptavidin-HRP for my experiment?

A3: A checkerboard titration is the recommended method to determine the optimal concentrations of both the biotinylated substance and the streptavidin-HRP conjugate simultaneously.[5][6][7] This involves testing a range of dilutions for each reagent against each other to find the combination that yields the best signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of streptavidin-HRP concentration for this compound detection.

ProblemPossible CauseRecommended Solution
High Background Streptavidin-HRP concentration is too high.Decrease the concentration of the streptavidin-HRP conjugate.[8][9]
Insufficient blocking.Increase the blocking incubation time or try a different blocking agent (e.g., BSA, casein).[10][11][12]
Inadequate washing.Increase the number of wash steps and the volume of wash buffer. Adding a detergent like Tween-20 to the wash buffer can also help.[1][9][11]
Non-specific binding of streptavidin.Streptavidin can be positively charged and exhibit non-specific binding. Consider using Neutravidin, a deglycosylated form of avidin (B1170675) with a more neutral isoelectric point.[10] Adding inert proteins to your dilution buffers can also reduce non-specific interactions.[10]
Weak or No Signal Streptavidin-HRP concentration is too low.Increase the concentration of the streptavidin-HRP conjugate. Perform a titration to find the optimal concentration.[8][13]
Insufficient incubation time.Increase the incubation time for the streptavidin-HRP conjugate.[13] However, excessively long incubations can increase background.[14]
Inactive HRP enzyme.Ensure the streptavidin-HRP conjugate has been stored properly and is not expired. Use fresh reagents.[13]
Improper wavelength reading.Verify that the plate reader is set to the correct wavelength for the substrate used.[8][13]
Poor Replicate Data Pipetting inconsistency.Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips between samples and reagents.[8][13]
Incomplete mixing of reagents.Thoroughly mix all reagents before adding them to the wells.[13]
Edge effects.Ensure even temperature incubation across the plate. Using a plate shaker during incubations can help.
Low Sensitivity Suboptimal reagent concentrations.Perform a checkerboard titration to determine the optimal concentrations of both this compound and streptavidin-HRP.[5][6][7]
Assay buffer incompatibility.Ensure the assay buffer is compatible with the streptavidin-biotin interaction.[13]

Experimental Protocols

Checkerboard Titration for Optimizing Streptavidin-HRP Concentration

This protocol outlines a checkerboard titration to determine the optimal concentrations of a biotinylated capture molecule (e.g., an antibody for this compound) and streptavidin-HRP in an ELISA format.

Materials:

  • 96-well microplate

  • Biotinylated capture molecule (e.g., anti-Substance P antibody)

  • Streptavidin-HRP conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substance P standard

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Prepare serial dilutions of the biotinylated capture molecule in Coating Buffer. Recommended starting concentrations might range from 1 µg/mL to 10 µg/mL.[6]

    • Add 100 µL of each dilution to the wells of a 96-well plate, dedicating each row to a single dilution.

    • Incubate overnight at 4°C.[15]

  • Washing:

    • Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[15]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[15]

  • Washing:

    • Wash the plate three times with Wash Buffer.[15]

  • Sample Incubation:

    • Add 100 µL of a constant, mid-range concentration of the this compound standard to all wells.

    • Incubate for 2 hours at room temperature.[15]

  • Washing:

    • Wash the plate three times with Wash Buffer.[15]

  • Streptavidin-HRP Incubation:

    • Prepare serial dilutions of streptavidin-HRP in Blocking Buffer. Suggested starting dilutions range from 1:1,000 to 1:10,000.[16]

    • Add 100 µL of each dilution to the wells, dedicating each column to a single dilution.

    • Incubate for 30-60 minutes at room temperature.[15]

  • Washing:

    • Wash the plate five times with Wash Buffer.[15]

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.[15]

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.[15]

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[15]

  • Analysis:

    • Generate a grid of the absorbance values. The optimal concentrations of the biotinylated capture molecule and streptavidin-HRP are those that provide the highest signal with the lowest background.

Visualizations

Biotin_Substance_P_Detection cluster_plate Microplate Well Surface Capture_Antibody Biotinylated Capture Antibody Biotin_SP This compound Capture_Antibody->Biotin_SP Binds Strep_HRP Streptavidin-HRP Biotin_SP->Strep_HRP Binds Substrate Substrate Strep_HRP->Substrate Catalyzes Signal Colorimetric Signal Substrate->Signal Produces

Caption: Principle of this compound detection.

Checkerboard_Titration_Workflow cluster_workflow Checkerboard Titration Workflow Start Start Coat_Plate Coat Plate with Serial Dilutions of Biotinylated Capture Molecule Start->Coat_Plate Block Block Non-specific Sites Coat_Plate->Block Add_Sample Add Constant Concentration of this compound Block->Add_Sample Add_Strep_HRP Add Serial Dilutions of Streptavidin-HRP Add_Sample->Add_Strep_HRP Add_Substrate Add Substrate and Develop Signal Add_Strep_HRP->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate Analyze Analyze Data to Find Optimal Concentrations Read_Plate->Analyze End End Analyze->End

Caption: Workflow for a checkerboard titration experiment.

Troubleshooting_Tree Start Problem Encountered High_Background High Background? Start->High_Background Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Decrease_Strep Decrease Strep-HRP Concentration High_Background->Decrease_Strep Yes Increase_Strep Increase Strep-HRP Concentration Weak_Signal->Increase_Strep Yes Other_Issue Other Issue (e.g., Poor Reproducibility) Weak_Signal->Other_Issue No Improve_Blocking Improve Blocking Decrease_Strep->Improve_Blocking Increase_Washing Increase Washing Improve_Blocking->Increase_Washing Increase_Incubation Increase Incubation Time Increase_Strep->Increase_Incubation Check_Reagents Check Reagent Activity Increase_Incubation->Check_Reagents

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Troubleshooting High Background in Biotin-Substance P Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background staining in Biotin-Substance P immunohistochemistry (IHC).

Troubleshooting Guide

High background staining can obscure the specific signal of Substance P, leading to misinterpretation of results. This guide provides a systematic approach to identify and resolve the common causes of high background in your IHC experiments.

dot

Troubleshooting_Workflow cluster_start cluster_primary_checks Initial Checks cluster_solutions Corrective Actions cluster_secondary_checks Secondary Checks cluster_secondary_solutions Further Optimization cluster_final_checks Final Review cluster_end start Start: High Background Observed endogenous_biotin Is Endogenous Biotin (B1667282) a a likely issue? (e.g., kidney, liver, brain tissue) start->endogenous_biotin endogenous_enzyme Is Endogenous Enzyme Activity a likely issue? (e.g., HRP detection in RBC-rich tissue) endogenous_biotin->endogenous_enzyme No block_biotin Perform Avidin (B1170675)/Biotin Blocking Step endogenous_biotin->block_biotin Yes antibody_concentration Is the Primary Antibody Concentration too high? endogenous_enzyme->antibody_concentration No block_enzyme Perform Endogenous Enzyme Quenching (e.g., H2O2 for HRP) endogenous_enzyme->block_enzyme Yes titrate_primary Titrate Primary Antibody to Optimal Dilution antibody_concentration->titrate_primary Yes blocking_protocol Is the general blocking protocol optimized? (serum, BSA) antibody_concentration->blocking_protocol No block_biotin->endogenous_enzyme block_enzyme->antibody_concentration titrate_primary->blocking_protocol secondary_ab Is the Secondary Antibody causing non-specific binding? blocking_protocol->secondary_ab Yes optimize_blocking Optimize Blocking: - Increase incubation time/concentration - Change blocking agent blocking_protocol->optimize_blocking No washing Are wash steps sufficiently stringent? secondary_ab->washing No check_secondary Run 'No Primary Antibody' Control - Consider pre-adsorbed secondary secondary_ab->check_secondary Yes optimize_washes Increase number and duration of washes washing->optimize_washes No tissue_prep Review Tissue Preparation: - Fixation time - Deparaffinization - Section thickness washing->tissue_prep Yes optimize_blocking->secondary_ab check_secondary->washing optimize_washes->tissue_prep end Problem Resolved: Low Background Achieved tissue_prep->end

Caption: Troubleshooting workflow for high background in IHC.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in biotin-based immunohistochemistry?

High background staining in biotin-based IHC can originate from several sources. The most common causes include:

  • Endogenous Biotin: Many tissues, particularly the liver, kidney, brain, and spleen, contain endogenous biotin that will be detected by avidin or streptavidin conjugates, leading to non-specific staining.[1][2][3][4]

  • Endogenous Enzyme Activity: Tissues may contain endogenous enzymes, such as peroxidases (common in red blood cells) or alkaline phosphatases, that can react with the enzyme-substrate system used for detection, causing false positive signals.[1][2][5]

  • Non-specific Antibody Binding: The primary or secondary antibodies can bind to unintended sites in the tissue due to electrostatic or hydrophobic interactions.[6][7][8] This is often exacerbated by using too high a concentration of the antibody.[6][9][10]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites can allow antibodies to adhere to various components within the tissue.[5][7][11]

  • Problems with Tissue Preparation: Issues such as over-fixation, incomplete deparaffinization of paraffin-embedded tissues, or allowing the tissue sections to dry out can all contribute to increased background.[6][7][12]

Q2: How can I determine if endogenous biotin is the cause of my high background?

To check for endogenous biotin, you can run a control experiment where the primary antibody is omitted.[6] If you still observe significant background staining after applying the biotinylated secondary antibody and the avidin/streptavidin-enzyme complex, it is likely due to endogenous biotin.[3][13][14] This is particularly relevant for tissues known to have high levels of endogenous biotin, such as the kidney, liver, and brain.[1][2][3][4][5]

Q3: What is the best way to block endogenous biotin?

The most effective method for blocking endogenous biotin is to use a sequential avidin/biotin blocking protocol.[2][5][13] This is typically done before the primary antibody incubation step.[3] The tissue is first incubated with an excess of unlabeled avidin to saturate all endogenous biotin.[5][13] This is followed by an incubation with an excess of free biotin to block any remaining biotin-binding sites on the avidin molecule just applied.[5][13]

Q4: My experiment uses a horseradish peroxidase (HRP) conjugate and the background is high. How can I address this?

High background with an HRP conjugate is often due to endogenous peroxidase activity, especially in tissues rich in red blood cells.[1][5] To mitigate this, you should perform a peroxidase quenching step before incubating with the primary antibody.[1][2][5] A common method is to incubate the tissue sections in a 0.3% to 3% hydrogen peroxide (H₂O₂) solution for 10-15 minutes.[2][5][15]

Q5: How do I optimize my primary antibody concentration to reduce background?

Using too high a concentration of the primary antibody is a frequent cause of non-specific binding and high background.[6][9][10] The optimal concentration should be determined by performing a titration experiment.[9][16] This involves testing a range of antibody dilutions to find the one that provides the best signal-to-noise ratio.

Q6: What are the best practices for the general blocking step?

The blocking step is crucial for preventing non-specific antibody binding.[5] Here are some best practices:

  • Choice of Blocking Agent: A common and effective blocking agent is normal serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum if your secondary is a goat anti-rabbit).[5][7][11][17] Other options include bovine serum albumin (BSA) or casein.[5][18]

  • Concentration and Incubation Time: Typically, a 5-10% solution of normal serum is used for blocking, with an incubation time of at least 30-60 minutes at room temperature.[7][11][19][15]

  • Avoid Biotin-Containing Blockers: When using a biotin-based detection system, avoid blocking agents that may contain endogenous biotin, such as non-fat dry milk.[19][18]

Quantitative Data Summary

The following tables provide recommended starting concentrations and incubation times for various blocking and antibody steps. Note that these are general guidelines, and optimal conditions should be determined empirically for your specific tissue and antibody.

Table 1: Endogenous Enzyme and Biotin Blocking

Blocking StepReagentTypical ConcentrationIncubation TimeTemperature
Endogenous Peroxidase Hydrogen Peroxide (H₂O₂)0.3% - 3% in methanol (B129727) or PBS[2][9][15]10 - 15 minutes[5][20]Room Temp
Endogenous Alkaline Phosphatase Levamisole1 mM - 2 mM[7][9]During substrate incubationRoom Temp
Endogenous Biotin Avidin/Biotin Blocking KitPer manufacturer's instructions15 minutes for each step[3]Room Temp

Table 2: General Blocking and Antibody Incubation

StepReagentTypical ConcentrationIncubation TimeTemperature
General Protein Block Normal Serum5% - 10%[7][15]30 - 60 minutes[11][19]Room Temp
Bovine Serum Albumin (BSA)1% - 5%[11][18]30 minutes[11]Room Temp
Primary Antibody Substance P AntibodyTitrate to determine optimal dilution1 hour at RT or Overnight at 4°C[11][20]4°C or Room Temp
Biotinylated Secondary Antibody Species-specificTitrate to determine optimal dilution30 - 60 minutes[20][21]Room Temp

Experimental Protocols

Protocol 1: Endogenous Biotin Blocking

This protocol should be performed after deparaffinization, rehydration, and antigen retrieval, but before the primary antibody incubation.

  • After antigen retrieval, wash the slides 2 x 5 minutes in a wash buffer (e.g., PBS or TBS).

  • Incubate the sections with an avidin solution for 15 minutes at room temperature in a humidified chamber.[3]

  • Briefly rinse the slides with wash buffer.[3]

  • Incubate the sections with a biotin solution for 15 minutes at room temperature in a humidified chamber.[3]

  • Wash the slides 3 x 5 minutes in wash buffer.

  • Proceed with the general protein blocking step.

Protocol 2: Endogenous Peroxidase Quenching

This protocol is for use with HRP-based detection systems and should be performed after deparaffinization and rehydration, typically before antigen retrieval.

  • Following rehydration, immerse the slides in a 0.3% H₂O₂ solution in methanol or PBS for 15 minutes at room temperature.[21]

  • Wash the slides 2 x 5 minutes in distilled water.

  • Wash the slides 1 x 5 minutes in wash buffer (e.g., PBS or TBS).

  • Proceed with the antigen retrieval protocol.

Signaling Pathways and Logical Relationships

dot

IHC_Detection_Pathway cluster_tissue Tissue Section cluster_reagents IHC Reagents cluster_signal Signal Generation substance_p Substance P Antigen secondary_ab Biotinylated Secondary Antibody substance_p->secondary_ab Bound by endogenous_biotin Endogenous Biotin background_signal Background Staining (Brown Precipitate) endogenous_biotin->background_signal Leads to nonspecific_protein Non-specific Proteins nonspecific_protein->background_signal Leads to primary_ab Primary Antibody (anti-Substance P) primary_ab->substance_p Binds to primary_ab->nonspecific_protein Binds to (Non-specific) secondary_ab->nonspecific_protein Binds to (Non-specific) avidin_hrp Avidin-HRP Complex secondary_ab->avidin_hrp Binds to Biotin on avidin_hrp->endogenous_biotin Binds to (Non-specific) substrate DAB Substrate avidin_hrp->substrate Catalyzes specific_signal Specific Signal (Brown Precipitate) substrate->specific_signal Forms

Caption: Specific vs. Non-specific Binding in Biotin-IHC.

References

Overcoming solubility issues with Biotin-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered when working with Biotin-Substance P.

Frequently Asked Questions (FAQs)

Q1: My this compound will not dissolve in aqueous solutions. What should I do?

A1: Solubility issues with this compound can arise due to the hydrophobic nature of both the biotin (B1667282) molecule and the C-terminal region of Substance P.[1][2] If you are experiencing difficulty dissolving the peptide, we recommend a stepwise approach. First, try dissolving it in sterile, deionized water. If that fails, proceed to the troubleshooting guide below for alternative solvents.

Q2: What is the recommended solvent for reconstituting this compound?

A2: While some suppliers state that this compound is soluble in water, this can vary.[3] For peptides that are difficult to dissolve, a common starting point is to use a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to first solubilize the peptide, followed by dilution with the desired aqueous buffer.[4][5]

Q3: Can repeated freeze-thaw cycles affect the solubility of my this compound stock solution?

A3: Yes, repeated freeze-thaw cycles are not recommended as they can lead to peptide degradation and aggregation, which will negatively impact solubility.[3] It is best practice to aliquot the stock solution into single-use volumes before freezing.

Q4: How should I store my this compound once it is in solution?

A4: Once reconstituted, it is recommended to store the solution at -20°C or -80°C.[6] For short-term storage (up to 5 days), 4°C may be acceptable, but freezing is preferable for longer-term stability.[3]

Troubleshooting Guide: Overcoming Solubility Issues

If you are encountering problems dissolving your lyophilized this compound, follow this troubleshooting workflow.

Troubleshooting Workflow

This compound Solubility Workflow start Start: Lyophilized This compound water Attempt to dissolve in sterile, deionized water. start->water ultrasonicate Gently vortex and/or use a bath sonicator. water->ultrasonicate check_solubility1 Is the solution clear? ultrasonicate->check_solubility1 success Solution is ready for use. Aliquot and store at -20°C or -80°C. check_solubility1->success Yes dmso Add a minimal amount of DMSO (e.g., 10-50 µL) to the dry peptide. check_solubility1->dmso No vortex_dmso Vortex to dissolve. dmso->vortex_dmso dilute Slowly add aqueous buffer to the desired concentration. vortex_dmso->dilute check_solubility2 Is the solution clear? dilute->check_solubility2 check_solubility2->success Yes acidic_buffer For basic peptides, try a dilute acidic solution (e.g., 10% acetic acid). check_solubility2->acidic_buffer No basic_buffer For acidic peptides, try a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide). check_solubility2->basic_buffer No final_check Still insoluble? Contact technical support. acidic_buffer->final_check basic_buffer->final_check

Caption: A stepwise workflow for dissolving this compound.

Quantitative Solubility Data

The solubility of this compound can vary depending on the specific product and manufacturer. The following table summarizes available data.

SolventConcentrationNotes
WaterSolubleGeneral statement from one supplier[3]
Water20 mg/mL (12.70 mM)May require sonication[6]
DMSO49 mg/mLData for biotin[7]
0.1 M NaOH10 mg/mLData for biotin[4]

Experimental Protocols

Protocol for Reconstitution of this compound

This protocol provides a general guideline for dissolving this compound, particularly when aqueous solubility is a challenge.

Materials:

  • Lyophilized this compound

  • Sterile, deionized water

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Desired sterile aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Bath sonicator

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Preparation: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Initial Attempt with Water:

    • Add the required volume of sterile, deionized water to achieve the desired concentration.

    • Gently vortex the vial to mix.

    • If the peptide does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.

    • Visually inspect the solution. If it is clear, the peptide is dissolved.

  • Using an Organic Solvent (if necessary):

    • If the peptide is still not in solution, start with a fresh vial of lyophilized powder.

    • Add a minimal volume of DMSO (e.g., 10-50 µL) directly to the dry peptide.

    • Vortex thoroughly until the peptide is completely dissolved in the DMSO.

    • Slowly add your desired aqueous buffer to the DMSO-peptide solution, vortexing gently as you add it, until you reach the final desired concentration. Note: The final concentration of DMSO should be kept as low as possible for biological assays (typically <0.5%).

  • Storage:

    • Once the this compound is fully dissolved, aliquot the stock solution into single-use volumes in low-protein binding tubes.

    • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

Signaling Pathway

Substance P exerts its biological effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[8] The binding of Substance P to NK1R activates several downstream signaling cascades.

Substance P / NK1R Signaling Pathway

Substance P NK1R Signaling substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds g_protein Gq/11 nk1r->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_mobilization Ca²⁺ Mobilization ip3->ca_mobilization Induces mapk MAPK Cascade (ERK1/2, p38) pkc->mapk Activates cellular_response Cellular Responses (Neuroinflammation, Neuronal Excitation, Cell Survival, Migration) ca_mobilization->cellular_response mapk->cellular_response

Caption: Simplified signaling pathway of Substance P via the NK1 receptor.

References

Best practices for handling and storing Biotin-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing Biotin-Substance P in various experimental applications.

Frequently Asked Questions (FAQs)

1. How should I store lyophilized this compound?

Lyophilized this compound should be stored at -20°C for long-term storage (up to one year) or at 4°C for short-term storage (up to a few weeks).[1] It is recommended to keep the vial tightly sealed and protected from moisture.

2. What is the best way to reconstitute this compound?

For most applications, this compound can be reconstituted in sterile, distilled water or a buffer of your choice, such as phosphate-buffered saline (PBS). To minimize aggregation, it is recommended to gently swirl or pipette the solution to dissolve the peptide, avoiding vigorous vortexing. For hydrophobic peptides, dissolving in a small amount of a polar organic solvent like DMSO or DMF first, and then slowly adding the aqueous buffer, can be beneficial.

3. What is the recommended storage condition for reconstituted this compound?

Once reconstituted, it is best to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for several weeks to months. For short-term use (a few days), the reconstituted solution can be kept at 4°C.[2]

4. Is this compound stable in solution?

The stability of reconstituted this compound in solution can vary depending on the solvent and storage temperature. In aqueous buffers, it is generally stable for several weeks at -20°C. However, for optimal performance, it is always recommended to use freshly prepared solutions for experiments. Substance P itself is stable in plasma for several hours but has a much shorter half-life in tissues.[3][4]

5. What is the solubility of this compound?

This compound is generally soluble in water and aqueous buffers.[2] If you encounter solubility issues, using a brief sonication or warming the solution gently may help. For more resistant peptides, the addition of a small percentage of an organic solvent like DMSO or acetic acid can improve solubility.

Troubleshooting Guides

Low or No Signal
Potential Cause Troubleshooting Steps
Degraded this compound - Ensure proper storage of lyophilized and reconstituted peptide. - Prepare fresh solutions for each experiment. - Avoid repeated freeze-thaw cycles.
Insufficient Receptor Expression - Confirm the expression of the Substance P receptor (NK1R) in your cell line or tissue sample using a validated method (e.g., qPCR, Western blot).
Suboptimal Binding Conditions - Optimize incubation time and temperature for your specific assay. - Ensure the pH and ionic strength of your binding buffer are appropriate.
Inactive Streptavidin-Enzyme Conjugate - Use a fresh or properly stored streptavidin-enzyme conjugate. - Verify the activity of the enzyme (e.g., HRP, AP) with a positive control.
Inefficient Detection - Increase the concentration of the streptavidin-enzyme conjugate. - Use a more sensitive substrate for detection.
High Background
Potential Cause Troubleshooting Steps
Non-specific Binding of this compound - Increase the number of wash steps after incubation with this compound. - Include a blocking agent, such as bovine serum albumin (BSA) or non-fat dry milk, in your buffers. - Optimize the concentration of this compound; use the lowest concentration that gives a specific signal.
Endogenous Biotin (B1667282) - For tissues with high levels of endogenous biotin (e.g., liver, kidney), pre-incubate with an avidin/biotin blocking kit.[5]
Non-specific Binding of Streptavidin - Use a high-quality streptavidin conjugate. - Include a blocking step with normal serum from the same species as the secondary antibody (if applicable). - Consider using a polymer-based detection system to avoid biotin-streptavidin interactions.
Insufficient Washing - Increase the duration and/or number of wash steps. - Add a mild detergent like Tween-20 to the wash buffer.

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol is a general guideline for a competitive receptor binding assay using a radiolabeled ligand and unlabeled this compound.

Materials:

  • Cells or tissue homogenates expressing the Substance P receptor (NK1R)

  • Radiolabeled Substance P (e.g., [³H]-Substance P)

  • Unlabeled this compound

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Methodology:

  • Preparation: Prepare serial dilutions of unlabeled this compound.

  • Incubation: In a microplate, add the cell/tissue homogenate, a fixed concentration of radiolabeled Substance P, and varying concentrations of unlabeled this compound. For total binding, omit the unlabeled peptide. For non-specific binding, add a high concentration of unlabeled Substance P.

  • Equilibration: Incubate the plate at room temperature or 4°C for a predetermined time to reach binding equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC₅₀.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

This protocol outlines the use of this compound for detecting Substance P receptors in tissue sections or cells.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections or fixed cells

  • Antigen retrieval solution (if necessary)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • This compound

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • DAB or other suitable chromogenic substrate

  • Hematoxylin for counterstaining

Methodology:

  • Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: If required, perform heat-induced epitope retrieval using an appropriate buffer.

  • Blocking: Incubate the samples with Blocking Buffer to minimize non-specific binding.

  • This compound Incubation: Incubate the samples with a predetermined optimal concentration of this compound.

  • Washing: Wash the samples thoroughly with PBS.

  • Streptavidin Conjugate Incubation: Incubate with the streptavidin-enzyme conjugate.

  • Washing: Wash the samples again with PBS.

  • Detection: Add the chromogenic substrate and incubate until the desired color intensity is reached.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the samples and mount with a coverslip.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding & Incubation cluster_detection Detection & Analysis prep Tissue/Cell Preparation block Blocking Step prep->block biotin_sp Incubate with This compound block->biotin_sp wash1 Wash biotin_sp->wash1 strep Incubate with Streptavidin Conjugate wash1->strep wash2 Wash strep->wash2 detect Add Substrate wash2->detect analyze Microscopy/Imaging detect->analyze

Caption: General workflow for IHC/ICC using this compound.

Caption: A logical troubleshooting flowchart for common experimental issues.

substance_p_pathway pathway_label Substance P Signaling Pathway sub_p Substance P nk1r NK1 Receptor (GPCR) sub_p->nk1r g_protein Gq/11 nk1r->g_protein plc Phospholipase C g_protein->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C dag->pkc ca_release Ca²⁺ Release ip3->ca_release cellular_response Cellular Response (e.g., Inflammation, Pain) pkc->cellular_response ca_release->cellular_response

Caption: Simplified signaling pathway of Substance P via the NK1 receptor.

References

Validation & Comparative

Validating Biotin-Substance P Binding Specificity with NK1R Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substance P (SP), an 11-amino acid neuropeptide, is a key player in physiological processes such as pain transmission, inflammation, and gut motility.[1] It exerts its effects primarily by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] In research, Substance P is often conjugated with biotin (B1667282) (Biotin-Substance P) to facilitate detection and purification procedures.[4] However, this modification necessitates a rigorous validation of its binding specificity to ensure that the biotin tag does not interfere with the natural interaction with NK1R.

This guide provides a comparative framework for validating the binding specificity of this compound using well-characterized NK1R antagonists. We present experimental data, detailed protocols, and visualizations to guide researchers in confirming that Biotin-SP binds to the same site as the native peptide and that this interaction can be competitively inhibited.

NK1R Signaling Pathway

Upon binding of an agonist like Substance P, the NK1R initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq and Gs G-proteins.[5] Activation of these pathways leads to phosphoinositide hydrolysis, mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2 and p38 MAPK.[1][3][6] Understanding this pathway is crucial as functional assays often measure these downstream signals to confirm receptor activation or inhibition.

NK1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P (Agonist) NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C Gq->PLC MAPK MAPK Cascade (ERK1/2, p38) Gs->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Responses (Inflammation, Pain Signaling) Ca->Response PKC->MAPK MAPK->Response

Simplified NK1R signaling upon agonist binding.

The Logic of Competitive Binding Validation

The core principle behind validating binding specificity is competition. If Biotin-SP binds to the same site on the NK1R as native SP, then a known antagonist that blocks SP binding should also block Biotin-SP binding in a concentration-dependent manner. This confirms that the biotinylated ligand interacts with the intended target site.

Validation Logic cluster_conclusion BiotinSP This compound NK1R NK1 Receptor BiotinSP->NK1R Binds to orthosteric site Conclusion Conclusion: Binding is specific NK1R->Conclusion Antagonist NK1R Antagonist (e.g., Aprepitant) Antagonist->NK1R Blocks binding

Logical flow for validating binding specificity.

Comparative Binding Affinity Data

The binding affinity of a ligand to its receptor is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity.[7] The following table presents a comparison of binding affinities for Substance P, its fluorescently-labeled analogs (as proxies for biotinylated versions), and known NK1R antagonists.

CompoundDescriptionReceptor SourceIC₅₀ (nM)Reference
Unlabeled Substance P Endogenous AgonistRat SP Receptor2.0[8][9]
Tetramethylrhodamine-SP Fluorescent AgonistRat SP Receptor4.2[8][9]
Oregon Green 488-SP Fluorescent AgonistRat SP Receptor6.4[8][9]
BODIPY-SP Fluorescent AgonistRat SP Receptor18.0[8][9]
Fluorescein-SP Fluorescent AgonistRat SP Receptor44.5[8][9]
Aprepitant Selective AntagonistHuman NK1R~2.5 (Kᵢ)[10]
CP-96345 Selective AntagonistHuman NK1R~0.4 (Kᵢ)[11]

Note: The binding affinity of Biotin-SP should be experimentally determined but is expected to be comparable to other labeled analogs. A successful validation will show that antagonists like Aprepitant can displace Biotin-SP with a potency similar to their known Kᵢ values.

Experimental Protocols

The gold standard for determining binding affinity and specificity is the competitive radioligand binding assay.[7] This method measures the ability of an unlabeled compound (the NK1R antagonist) to compete with a labeled ligand (e.g., ¹²⁵I-labeled SP or Biotin-SP detected via labeled streptavidin) for binding to the NK1R.

Experimental Workflow: Competitive Binding Assay

Experimental Workflow A 1. Prepare Receptor Source (e.g., Membranes from NK1R-expressing cells) B 2. Set up Assay Plate - Add Receptor Source - Add Labeled Ligand (e.g., ¹²⁵I-SP) - Add varying concentrations of Unlabeled Competitor (NK1R Antagonist) A->B C 3. Incubate (e.g., 3 hours at 4°C) to reach binding equilibrium B->C D 4. Separate Bound from Free Ligand (Rapid filtration over glass fiber filters) C->D E 5. Wash Filters (Remove non-specifically bound ligand) D->E F 6. Quantify Bound Radioactivity (Scintillation Counting) E->F G 7. Data Analysis - Plot % Inhibition vs. Competitor Conc. - Calculate IC₅₀ and Kᵢ values F->G

Workflow for a competitive binding assay.
Detailed Protocol: Radioligand Competition Binding Assay

This protocol provides a general guideline for validating Biotin-SP binding using a selective NK1R antagonist.

1. Materials & Reagents:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human or rat NK1R (e.g., HEK293 or CHO cells).[2][7]

  • Labeled Ligand: ¹²⁵I-labeled Substance P or this compound.

  • Unlabeled Competitor: A selective NK1R antagonist (e.g., Aprepitant).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[2]

  • Detection: If using Biotin-SP, a labeled streptavidin conjugate (e.g., europium-labeled) is required. If using ¹²⁵I-SP, a scintillation counter is needed.

2. Assay Procedure:

  • Preparation: Thaw the NK1R membrane preparation on ice. Prepare serial dilutions of the NK1R antagonist.

  • Assay Setup (96-well plate):

    • Total Binding: Add assay buffer, labeled ligand (at a concentration near its Kₔ), and the membrane preparation.

    • Non-Specific Binding (NSB): Add a saturating concentration of unlabeled Substance P (e.g., 1 µM), labeled ligand, and the membrane preparation.[2]

    • Competition: Add varying concentrations of the NK1R antagonist, labeled ligand, and the membrane preparation.

  • Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 3 hours at 4°C) with gentle agitation.[2][8]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the membrane-bound ligand from the free ligand.[2]

  • Washing: Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove any unbound ligand.[2]

  • Quantification:

    • For ¹²⁵I-SP , dry the filter plate and add a scintillation cocktail to each well before counting in a scintillation counter.

    • For Biotin-SP , perform subsequent incubation steps with a labeled streptavidin conjugate and measure the appropriate signal (e.g., time-resolved fluorescence).

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from all other counts.

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ value, which is the concentration of antagonist that inhibits 50% of the specific binding of the labeled ligand.

Conclusion

Validating the binding specificity of modified ligands like this compound is a critical step in ensuring data integrity. The use of selective NK1R antagonists in competitive binding assays provides a robust and quantitative method for this purpose. By demonstrating that a known antagonist can displace Biotin-SP from the NK1R in a manner consistent with its established affinity, researchers can confidently employ this valuable tool in their studies of the Substance P/NK1R system.

References

Unraveling Substance P Interactions: A Comparative Guide to Competition Assay Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate role of Substance P and its interaction with the Neurokinin-1 Receptor (NK1R), competition assays are an indispensable tool. This guide provides a detailed comparison of common assay formats, complete with experimental protocols and data presentation, to aid in the selection and execution of the most suitable method for your research needs.

Substance P, a neuropeptide of the tachykinin family, is a key player in pain transmission, inflammation, and mood regulation.[1] Its biological effects are mediated primarily through the NK1R, a G protein-coupled receptor (GPCR).[1][2] Modulating this interaction is a significant focus in drug discovery. Competition binding assays are fundamental in determining the affinity of unlabeled compounds, such as novel drug candidates, for the NK1R by measuring their ability to compete with a labeled ligand.[1][3]

This guide will focus on two principal methodologies: the highly sensitive radioligand binding assay and the accessible non-radioactive competitive enzyme-linked immunosorbent assay (ELISA).

Comparative Analysis of Assay Methodologies

The choice of assay is often dictated by laboratory capabilities, desired sensitivity, and the specific research question. Radioligand assays are considered the gold standard for their direct measurement of binding affinity, while competitive ELISAs offer a valuable, non-radioactive alternative.[1]

FeatureRadioligand Competition AssayCompetitive ELISA
Principle Measures the displacement of a radiolabeled ligand from the NK1R by an unlabeled competitor.[3]Measures the amount of unlabeled Substance P in a sample by its competition with a fixed amount of labeled Substance P for binding to a limited number of antibody binding sites.[4]
Primary Measurement Radioactivity (Counts Per Minute - CPM)[5]Optical Density (OD)
Key Parameters Determined IC50 (half maximal inhibitory concentration), Ki (inhibitory constant)[3]Concentration of Substance P in the sample.
Sensitivity Very high[1]High, typically in the pg/mL range.
Throughput Can be adapted for high-throughput screening.[3]Well-suited for 96-well plate format and high-throughput analysis.
Safety Considerations Requires handling of radioactive materials and appropriate disposal.[6]Involves standard laboratory reagents with fewer safety constraints.[7]
Typical Labeled Ligand ¹²⁵I-labeled Substance P or analog.[1][8]Horseradish peroxidase (HRP)-labeled Substance P.[4]
Detection Method Scintillation counting.[1][5]Colorimetric measurement using a microplate reader.

Experimental Protocols

Radioligand Competition Assay Protocol

This protocol provides a general framework for a competitive binding assay using a radiolabeled Substance P analog and cell membranes expressing the NK1R.[1][8]

Materials:

  • Cell Membranes: Membrane preparation from cells stably or transiently expressing the human or rat NK1R (e.g., HEK293 or CHO cells).[1]

  • Radioligand: ¹²⁵I-labeled Substance P analog (e.g., [¹²⁵I]-Tyr⁸-Substance P).[8] The concentration should be at or below its dissociation constant (Kd) for the NK1R.[8]

  • Unlabeled Substance P: For determination of non-specific binding and as a positive control.[1]

  • Test Compounds: Unlabeled compounds to be evaluated for their binding affinity.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, and 40 µg/ml bacitracin.[1][8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[1][8]

  • Scintillation Fluid. [1]

  • Cell Harvester and Scintillation Counter. [1]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds and a high concentration of unlabeled Substance P (e.g., 1 µM) for determining non-specific binding.[1][8]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.[8]

    • Non-specific Binding: High concentration of unlabeled Substance P, radioligand, and cell membranes.[1][8]

    • Test Compound Competition: Serial dilutions of the test compound, radioligand, and cell membranes.[8]

  • Incubation: Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 3 hours) with gentle agitation.[1][8]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.[1][8]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Competitive ELISA Protocol (General Overview)

This protocol outlines the general principle of a competitive ELISA for quantifying Substance P, often available as commercial kits.

Principle:

This assay is based on the competitive binding between Substance P in the sample and a fixed amount of HRP-labeled Substance P for a limited number of binding sites on a microplate pre-coated with an antibody specific for Substance P.[4] The amount of HRP-labeled Substance P bound to the antibody is inversely proportional to the concentration of Substance P in the sample.[4][9]

General Procedure:

  • Standard and Sample Addition: Add standards with known Substance P concentrations and unknown samples to the wells of the antibody-coated microplate.

  • Competitive Reaction: Add a fixed amount of HRP-conjugated Substance P to each well and incubate.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a TMB substrate solution, which will be converted by the bound HRP to produce a colored product.[7]

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Detection: Measure the optical density at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Determine the concentration of Substance P in the samples by interpolating their optical density values from the standard curve.

Visualizing the Process

To further clarify these experimental approaches and the underlying biological context, the following diagrams illustrate the Substance P signaling pathway and the workflow of a competition binding assay.

Substance_P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Substance P signaling pathway through the NK1 receptor.

Competition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (in triplicate) cluster_procedure Procedure cluster_analysis Data Analysis A Prepare Cell Membranes with NK1R D Total Binding: Membranes + Radioligand A->D E Non-specific Binding: Membranes + Radioligand + High Conc. Unlabeled SP A->E F Competition: Membranes + Radioligand + Test Compound A->F B Prepare Radiolabeled Substance P B->D B->E B->F C Prepare Unlabeled Competitor (Test Compound) C->F G Incubate to Reach Equilibrium D->G E->G F->G H Filter to Separate Bound and Free Ligand G->H I Wash to Remove Unbound Ligand H->I J Measure Radioactivity (Scintillation Counting) I->J K Calculate Specific Binding J->K L Determine IC50 and Ki K->L

Caption: Workflow of a radioligand competition binding assay.

References

A Head-to-Head Comparison: Biotin-Substance P vs. Fluorescent Substance P Analogs for Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, pharmacology, and drug development, the study of Substance P (SP) and its interaction with the neurokinin-1 receptor (NK1R) is pivotal for understanding pain, inflammation, and various neurological disorders. This guide provides an objective comparison of two key tools for this research: Biotin-Substance P and fluorescently labeled Substance P analogs. We present a comprehensive analysis of their performance based on experimental data, detailed protocols for their use, and visual guides to the underlying biological processes and experimental setups.

Substance P, an eleven-amino-acid neuropeptide, plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its primary receptor, the NK1R, is a G protein-coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[2] To investigate this system, researchers rely on modified SP analogs that allow for detection and quantification of receptor binding, localization, and trafficking.

Performance Comparison: Biotin-SP vs. Fluorescent SP Analogs

The choice between using a biotinylated or a fluorescently labeled Substance P analog depends on the specific experimental goals. Biotin-SP is primarily utilized for its high-affinity interaction with streptavidin, enabling a wide range of detection methods, including enzyme-linked immunosorbent assays (ELISAs), western blotting, and pull-down assays.[3] Fluorescent SP analogs, on the other hand, allow for direct visualization of the peptide, making them ideal for microscopy-based techniques such as fluorescence resonance energy transfer (FRET), fluorescence recovery after photobleaching (FRAP), and receptor internalization studies.[4][5]

Quantitative Data Summary

The following tables summarize the key performance metrics for this compound and a selection of commonly used fluorescent Substance P analogs.

Table 1: Binding Affinity of Substance P Analogs to the Neurokinin-1 Receptor

LigandReceptorAssay TypeIC50 (nM)Reference
Unlabeled Substance PRat SP ReceptorCompetition Binding2.0[4]
Biotin-NTE[Arg3]SPHuman IM-9 LymphoblastsCompetition BindingIdentical to native SP[3]
Tetramethylrhodamine-SPRat SP ReceptorCompetition Binding4.2[4]
Oregon Green 488-SPRat SP ReceptorCompetition Binding6.4[4]
BODIPY-SPRat SP ReceptorCompetition Binding18.0[4]
Fluorescein-SPRat SP ReceptorCompetition Binding44.5[4]
Alexa 488-SPRat SP ReceptorCompetition BindingDid not effectively compete[4]

Table 2: Functional Activity of Fluorescent Substance P Analogs

AnalogEffect on Ca++ Elevation in CHO cellsEffect on M-type K+ Current in NeuronsReference
Unlabeled SP-Effective reduction[4]
BODIPY Fl-SPProduced Ca++ elevationsAs effective as unlabeled SP[4][5]
Oregon Green 488-SPProduced Ca++ elevationsAs effective as unlabeled SP[4][5]
Fluorescein-SPProduced Ca++ elevationsVariable results[4][5]
Tetramethylrhodamine-SPProduced Ca++ elevationsLess potent than unlabeled SP[4][5]
Alexa 488-SPDid not produce Ca++ elevationsLess effective than unlabeled SP[4][5]

Table 3: Spectral Properties of Fluorescent Substance P Analogs

FluorophorePeak Excitation (nm)Peak Emission (nm)Reference
Alexa 488490515[4]
BODIPY Fl505510[4]
Fluorescein495520[4]
Oregon Green 488495520[4]
Tetramethylrhodamine560575[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the Substance P signaling pathway and a typical competitive binding assay workflow.

SubstanceP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2_release->Cellular_Response MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK Activates MAPK->Cellular_Response

Substance P Signaling Pathway

Competitive_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes with NK1R Mix Incubate Membranes, Radioligand, and Competitor Membrane_Prep->Mix Radioligand Prepare Radiolabeled Substance P Radioligand->Mix Competitor Prepare Serial Dilutions of Unlabeled Ligand Competitor->Mix Filter Separate Bound and Free Radioligand (Filtration) Mix->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data to Determine IC50 Count->Analyze

Competitive Binding Assay Workflow

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of a test compound (e.g., Biotin-SP or a fluorescent SP analog) by its ability to compete with a radiolabeled Substance P analog for binding to the NK1R.[6][7]

Materials:

  • Cell membrane preparation expressing the NK1 receptor.

  • Radiolabeled Substance P analog (e.g., ¹²⁵I-labeled [Lys³]-SP).

  • Unlabeled Substance P (for non-specific binding).

  • Test compounds (Biotin-SP or fluorescent SP analogs).

  • Assay Buffer: HEPES buffer (pH 7.4) supplemented with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) bovine serum albumin (BSA), and 40 µg/ml bacitracin.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Scintillation fluid and counter.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the radiolabeled SP analog at a concentration at or below its dissociation constant (Kd).

    • Prepare serial dilutions of the unlabeled test compounds and unlabeled Substance P.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radiolabeled SP, and membrane preparation.

    • Non-specific Binding: Add assay buffer, radiolabeled SP, a saturating concentration of unlabeled SP, and membrane preparation.

    • Competitive Binding: Add assay buffer, radiolabeled SP, varying concentrations of the test compound, and membrane preparation.

  • Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation.[8]

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Calcium Mobilization Assay

This protocol measures the ability of a Substance P analog to stimulate the NK1R and induce an increase in intracellular calcium concentration, a key downstream signaling event.[8]

Materials:

  • NK1R-expressing cells (e.g., HEK293, CHO).

  • 96-well black, clear-bottom plates.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • Substance P and test compounds.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record the baseline fluorescence.

    • Use the automated injector to add Substance P or the test compound at various concentrations.

    • Continuously record the fluorescence intensity for a set period to measure the change in intracellular calcium.

  • Data Analysis: Determine the EC50 value by plotting the peak fluorescence response against the log concentration of the agonist.

Receptor Internalization Assay using Fluorescent Analogs

This protocol describes how to visualize the agonist-induced internalization of the NK1R using a fluorescent Substance P analog.[8][9]

Materials:

  • Cells expressing the NK1 receptor.

  • Glass-bottom imaging dishes or plates.

  • Fluorescent Substance P analog.

  • Fixative (e.g., 4% paraformaldehyde).

  • Nuclear stain (e.g., DAPI).

  • Confocal microscope.

Procedure:

  • Cell Plating: Seed cells onto glass-bottom imaging dishes and allow them to adhere.

  • Incubation:

    • Incubate the cells with the fluorescent Substance P analog at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the time course of internalization. For a baseline of no internalization, incubate at 4°C.[9]

  • Washing: Wash the cells with ice-cold PBS to remove unbound fluorescent ligand.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain with a nuclear counterstain like DAPI.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Analyze the images to observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles over time.

Conclusion

Both this compound and fluorescent Substance P analogs are invaluable tools for studying the NK1R. The choice of which to use is dictated by the specific research question. For applications requiring high-sensitivity detection and quantification through secondary reagents, Biotin-SP is an excellent choice, demonstrating binding characteristics nearly identical to the native peptide.[3] For experiments that demand direct visualization of the ligand and its interaction with the receptor in real-time, fluorescent analogs such as BODIPY Fl-SP and Oregon Green 488-SP offer robust performance with minimal impact on biological activity.[4][5] Conversely, analogs like Alexa 488-SP show significantly altered biological activity and should be used with caution.[4][5] By understanding the strengths and limitations of each tool and employing the appropriate experimental protocols, researchers can continue to unravel the complexities of the Substance P signaling system.

References

A Comparative Guide: Biotin-Substance P vs. Radiolabeled Substance P in Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of labeled ligand is critical for accurate and reliable studies of Substance P (SP) and its interaction with the Neurokinin-1 receptor (NK1R). This guide provides an objective comparison of Biotin-Substance P and radiolabeled Substance P, offering supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Substance P, a neuropeptide neurotransmitter, plays a crucial role in pain perception, inflammation, and various physiological processes through its interaction with the NK1R.[1] To study this interaction, researchers have traditionally relied on radiolabeled SP analogs. However, the emergence of non-radioactive alternatives, such as biotinylated Substance P, presents new opportunities and advantages in experimental design. This guide will delve into a direct comparison of these two essential tools in cellular and molecular research.

Quantitative Performance Comparison

FeatureThis compoundRadiolabeled Substance P ([125I]-SP)Key Advantages of Biotin-SP
Binding Affinity (Kd/IC50) Comparable to native SP. Dissociation curves identical to native SP in some studies.[2] IC50 values for fluorescently-labeled SP (a proxy for biotinylated SP) are in the low nM range (e.g., Tetramethylrhodamine-SP: 4.2 nM, Oregon Green 488-SP: 6.4 nM).[3]High affinity, with Kd values typically in the low nM range (e.g., 1.2 ± 0.4 x 10-8 M, 9.26 ± 0.8 nM).[4][5]Maintains high binding affinity without the safety and handling issues of radioactivity.
Specific Activity High; dependent on the detection system (e.g., streptavidin-enzyme conjugate). The high affinity of biotin-streptavidin interaction allows for significant signal amplification.High; dependent on the specific isotope and labeling efficiency.Offers versatile and robust signal amplification through the biotin-streptavidin system.
Signal-to-Noise Ratio Generally high, but can be affected by endogenous biotin (B1667282) levels in certain tissues.High and well-established, considered the gold standard for sensitivity.[6]Can achieve high sensitivity with optimized protocols and blocking steps to minimize background.
Safety & Handling Non-radioactive, posing minimal safety risks. Requires standard laboratory precautions.Radioactive, requiring specialized handling, storage, and disposal protocols to minimize exposure.Eliminates the risks and regulatory burdens associated with radioactive materials.
Stability & Shelf-life Long shelf-life, stable for extended periods when stored correctly.Short half-life (e.g., ~60 days for 125I), leading to a limited experimental window and need for frequent re-synthesis.[6]Greater experimental flexibility and cost-effectiveness due to longer shelf-life.
Versatility Can be used in a wide range of applications including receptor binding, internalization, immunohistochemistry, and flow cytometry. Detection is highly versatile (colorimetric, fluorescent, chemiluminescent).Primarily used for receptor binding assays and autoradiography.Broader range of downstream applications and detection methods.

Signaling Pathways of Substance P

Substance P binding to the NK1R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq and Gs proteins, leading to the production of second messengers like inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP). These messengers, in turn, modulate intracellular calcium levels and activate protein kinases, ultimately leading to various cellular responses.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Proliferation, Inflammation) Ca->CellularResponse PKC->CellularResponse cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CellularResponse

Caption: Substance P Signaling Pathway through the NK1 Receptor.

Experimental Protocols

Competitive Receptor Binding Assay

This assay determines the binding affinity of a ligand by measuring its ability to compete with a labeled ligand for binding to the NK1R.

Biotin_Binding_Workflow A Plate NK1R-expressing cells B Incubate with Biotin-SP and unlabeled competitor (varying conc.) A->B C Wash to remove unbound ligands B->C D Add Streptavidin-HRP conjugate C->D E Wash to remove unbound conjugate D->E F Add HRP substrate (e.g., TMB) E->F G Measure absorbance (colorimetric) F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow for a Biotin-SP Competitive Binding Assay.

Methodology:

  • Cell Culture: Plate cells expressing the NK1R (e.g., CHO-K1 or HEK293 cells) in a 96-well plate and culture overnight.

  • Assay:

    • Wash cells with assay buffer (e.g., PBS with 0.1% BSA).

    • Add a fixed concentration of this compound to each well.

    • Add varying concentrations of the unlabeled competitor (e.g., native Substance P or a test compound). For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled Substance P.

    • Incubate for a sufficient time to reach equilibrium (e.g., 2 hours at 4°C).

  • Detection:

    • Wash the wells three times with cold assay buffer to remove unbound ligands.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

    • Wash the wells again to remove the unbound conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction and measure the absorbance using a plate reader.

  • Data Analysis: Calculate the specific binding and plot it against the log concentration of the competitor to determine the IC50 value.

Radiolabel_Binding_Workflow A Plate NK1R-expressing cells B Incubate with [¹²⁵I]-SP and unlabeled competitor (varying conc.) A->B C Harvest cells onto filter plates B->C D Wash filters to remove unbound ligands C->D E Add scintillation cocktail D->E F Measure radioactivity (scintillation counting) E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for a Radiolabeled SP Competitive Binding Assay.

Methodology:

  • Cell Culture: Prepare cell membranes from NK1R-expressing cells or use whole cells.

  • Assay:

    • In a 96-well filter plate, add cell membranes or whole cells.

    • Add a fixed concentration of [125I]-Substance P.

    • Add varying concentrations of the unlabeled competitor. For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled Substance P.

    • Incubate to allow binding to reach equilibrium.

  • Detection:

    • Rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.

    • Add a scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the IC50 from the competition curve.

Receptor Internalization Assay

This assay measures the ligand-induced internalization of the NK1R from the cell surface.

Methodology:

  • Cell Labeling:

    • Incubate NK1R-expressing cells with this compound at 37°C for various time points to allow for internalization. A control is kept at 4°C to prevent internalization.

  • Removal of Surface-Bound Ligand:

    • Wash the cells with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip off any remaining surface-bound this compound.

  • Cell Lysis and Detection:

    • Lyse the cells to release the internalized this compound.

    • The amount of internalized ligand can be quantified using a streptavidin-based ELISA or by Western blotting for biotin after streptavidin-pulldown.[7]

Methodology:

  • Cell Labeling:

    • Incubate cells with [125I]-Substance P at 37°C for different durations. A control is kept at 4°C.

  • Removal of Surface-Bound Ligand:

    • Similar to the biotin protocol, use an acid wash to remove surface-bound radioligand.

  • Quantification:

    • Lyse the cells and measure the internalized radioactivity using a gamma counter.

Conclusion

The choice between this compound and radiolabeled Substance P depends on the specific experimental needs, available resources, and safety considerations. While radiolabeled Substance P has been the traditional gold standard due to its high sensitivity, this compound offers a compelling alternative with significant advantages in terms of safety, stability, and versatility.[2] Studies have shown that biotinylation can be achieved without compromising the biological activity or binding affinity of Substance P, making it a reliable tool for a wide array of applications in Substance P and NK1R research. The robust and adaptable nature of the biotin-streptavidin detection system further enhances its utility, providing researchers with a powerful and safe alternative to radioisotopes.

References

Cross-reactivity assessment of Biotin-Substance P with other neurokinin receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Neuropharmacology Researchers

In the study of neurokinin signaling, Substance P and its labeled analogues, such as Biotin-Substance P, are invaluable tools for investigating the function of the neurokinin-1 receptor (NK1R). However, the potential for these ligands to interact with other neurokinin receptors—namely the NK2 and NK3 receptors (NK2R and NK3R)—is a critical consideration for the precise interpretation of experimental results. This guide provides an objective comparison of the binding profile of Substance P, the parent molecule of this compound, across the three neurokinin receptors, supported by available binding data and detailed experimental methodologies.

Introduction to Neurokinin Receptors and Ligands

The neurokinin system consists of three distinct G protein-coupled receptors (GPCRs), each with a preferred endogenous peptide ligand:

  • NK1R: Preferentially binds Substance P (SP).

  • NK2R: Shows the highest affinity for Neurokinin A (NKA).

  • NK3R: Is the primary receptor for Neurokinin B (NKB).

These receptors, upon activation, are primarily coupled to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.[1][2] While the binding of each ligand to its respective receptor is preferential, a degree of cross-reactivity exists among the family members due to sequence homology in the ligands.[3][4][5]

Comparative Binding Affinity of Neurokinins

While specific binding affinity data (Kᵢ or IC₅₀ values) for this compound is not widely available in the public domain, the binding profile of unmodified Substance P serves as a strong proxy. The biotin (B1667282) tag, while adding molecular weight, is generally not expected to dramatically alter the core binding pharmacology of the peptide.

The following tables summarize the relative binding affinities of the endogenous neurokinins for each receptor, illustrating the basis for cross-reactivity assessment.

Table 1: Substance P (SP) Binding Profile

ReceptorRelative AffinityNotes
NK1R HighThe primary, high-affinity receptor for Substance P.[4][5]
NK2R Very LowThe binding affinity of SP for NK2R is significantly lower, reportedly reduced by a factor of up to 1700 compared to its affinity for NK1R.[3]
NK3R LowSubstance P can bind to NK3R, but with a markedly lower affinity than for NK1R.[4][6]

Table 2: Comparative Ligand Selectivity for Neurokinin Receptors

LigandPrimary ReceptorCross-Reactivity on NK1RCross-Reactivity on NK2RCross-Reactivity on NK3R
Substance P NK1R -Very LowLow
Neurokinin A NK2R Moderate-Low
Neurokinin B NK3R LowLow-

Note: This table represents a qualitative summary based on established preferential binding and cross-reactivity patterns.[3][4][7][8]

Signaling and Experimental Workflow Visualizations

To further elucidate the processes involved in assessing this compound cross-reactivity, the following diagrams illustrate the key signaling pathway and common experimental workflows.

Caption: General signaling pathway for neurokinin receptors.

Competitive_Binding_Assay Start Start: Prepare Membranes from cells expressing NK1R, NK2R, or NK3R Incubate Incubate membranes with: 1. Fixed concentration of radiolabeled ligand (e.g., [³H]-Substance P) 2. Varying concentrations of This compound (competitor) Start->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Analyze data to determine IC₅₀ and/or Kᵢ values Measure->Analyze End End: Cross-reactivity profile Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Calcium_Mobilization_Assay Start Start: Culture cells expressing NK1R, NK2R, or NK3R Load Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) Start->Load Stimulate Stimulate cells with varying concentrations of this compound Load->Stimulate Measure Measure changes in intracellular calcium via fluorescence detection (e.g., using a plate reader) Stimulate->Measure Analyze Analyze dose-response curve to determine EC₅₀ values Measure->Analyze End End: Functional potency profile Analyze->End

Caption: Workflow for a functional calcium mobilization assay.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, two primary types of assays are employed: receptor binding assays and functional assays.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand for binding to the neurokinin receptors.

Objective: To determine the binding affinity (Kᵢ) of this compound for NK1R, NK2R, and NK3R.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from stable cell lines (e.g., CHO or HEK293 cells) engineered to express a high density of a single human neurokinin receptor type (NK1R, NK2R, or NK3R).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, and protease inhibitors) is prepared.

  • Incubation: In a multi-well plate, the prepared cell membranes are incubated with:

    • A fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-Substance P for NK1R, [¹²⁵I]-NKA for NK2R).

    • A range of concentrations of the unlabeled competitor, this compound.

  • Equilibrium: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of receptor activation by quantifying the increase in intracellular calcium concentration.

Objective: To determine the functional potency (EC₅₀) of this compound at NK1R, NK2R, and NK3R.

Methodology:

  • Cell Culture: Adherent cells expressing NK1R, NK2R, or NK3R are seeded into black-walled, clear-bottom 96-well or 384-well plates and grown to near-confluency.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) for approximately 1 hour at 37°C. This allows the dye to enter the cells.

  • Washing: The loading buffer is removed, and the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Ligand Addition: The plate is placed into a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound to the wells.

  • Signal Detection: The fluorescence intensity is measured over time (typically for 1-3 minutes) to capture the peak increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response for each concentration of this compound is determined after subtracting the baseline. The data are then plotted as response versus the log concentration of the ligand. A dose-response curve is fitted to the data to calculate the EC₅₀ value (the concentration of ligand that produces 50% of the maximal response).

Conclusion

References

A Researcher's Guide to Receptor Affinity Analysis: A Comparative Look at Scatchard Analysis with Biotin-Substance P and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the interaction between a ligand and its receptor is a cornerstone of pharmacological research. The affinity of Substance P, a neuropeptide involved in pain transmission and inflammation, for its primary receptor, the Neurokinin-1 receptor (NK1R), is of significant interest.[1][2][3][4] This guide provides an objective comparison of methodologies to determine this affinity, focusing on Scatchard analysis using a biotinylated Substance P ligand and contrasting it with traditional radioligand assays, as well as modern non-radioactive techniques like Fluorescence Polarization and Surface Plasmon Resonance.

Methodology Comparison: Unraveling the Substance P-NK1R Interaction

The choice of assay for determining the binding affinity of Substance P to the NK1R depends on various factors, including the need for radioactive materials, desired throughput, and the specific data required (equilibrium vs. kinetic constants). Below is a comparative overview of four prominent methods.

Method Principle Advantages Disadvantages
Scatchard Analysis with Biotin-Substance P A non-radioactive saturation binding assay where varying concentrations of this compound are incubated with the NK1 receptor. Bound ligand is typically detected via streptavidin conjugated to an enzyme (e.g., HRP) in an ELISA-based format.[5] A Scatchard plot is then used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).- Non-radioactive: Eliminates the safety and disposal issues associated with radioisotopes.[5] - High Affinity Detection: The strong and specific interaction between biotin (B1667282) and streptavidin allows for sensitive detection. - Versatile: Can be adapted to a high-throughput ELISA format.[5]- Indirect Detection: Requires multiple steps (incubation, washing, addition of streptavidin-conjugate and substrate). - Potential for Steric Hindrance: The biotin tag could potentially interfere with the binding of Substance P to the NK1R. - Scatchard Plot Limitations: The linearization of data in a Scatchard plot can distort experimental error, potentially leading to less accurate Kd and Bmax values compared to non-linear regression analysis of the raw data.
Radioligand Scatchard Analysis The "gold standard" method. A saturation binding assay using a radiolabeled Substance P (e.g., with ¹²⁵I or ³H). The amount of bound radioligand is measured at various concentrations, and a Scatchard plot is generated to determine Kd and Bmax.[6][7][8]- Direct Measurement: Provides a direct and highly sensitive measure of ligand binding.[7] - Well-established: A vast body of literature and protocols are available.[6][7][8] - High Signal-to-Noise Ratio: Radiotracers can provide a very clear signal over background.- Radioactive Hazards: Requires specialized handling, licensing, and disposal of radioactive materials. - Cost: Radiolabeled ligands can be expensive. - Limited Shelf-life: Radioligands decay over time, affecting their specific activity.
Fluorescence Polarization (FP) A non-radioactive, homogeneous assay. A fluorescently labeled Substance P is used. The polarization of emitted light is measured. When the small fluorescent ligand is unbound, it tumbles rapidly in solution, leading to low polarization. Upon binding to the larger NK1 receptor, its tumbling slows, and polarization increases. This change is used to determine binding affinity.[9][10][11]- Homogeneous Assay: A "mix-and-measure" format with no separation steps, making it suitable for high-throughput screening.[9] - Non-radioactive: Safer and more convenient than radioligand assays. - Real-time Monitoring: Can be used to monitor binding in real-time.- Potential for Interference: Autofluorescent compounds can interfere with the assay. - Size Differential Required: The molecular weight of the receptor must be significantly larger than the ligand for a substantial change in polarization to be observed.[10] - Labeling Can Affect Binding: The fluorescent tag may alter the binding affinity of Substance P.
Surface Plasmon Resonance (SPR) A label-free, real-time binding assay. The NK1 receptor is immobilized on a sensor chip. A solution containing Substance P is flowed over the surface. Binding of Substance P to the receptor changes the refractive index at the sensor surface, which is detected as a change in the resonance angle of light. This allows for the determination of association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated.[12]- Label-free: Neither the ligand nor the receptor needs to be labeled, avoiding potential interference from tags.[12] - Kinetic Data: Provides real-time kinetic information (on- and off-rates) in addition to equilibrium binding affinity.[12] - High Sensitivity: Can detect the binding of small molecules to larger proteins.- Receptor Immobilization: The receptor needs to be purified and immobilized on the sensor chip, which can be challenging for membrane proteins like GPCRs and may affect their conformation and activity. - Complex Data Analysis: Requires specialized instrumentation and software for data analysis. - Potential for Non-specific Binding: Non-specific binding of the analyte to the sensor surface can be an issue.

Quantitative Data Summary

Ligand Assay Method Receptor Source Kd (Dissociation Constant) Bmax (Maximal Binding Sites) Reference
[³H]Substance PRadioligand Scatchard AnalysisTransfected CHO cells expressing rat NK1 receptor0.33 ± 0.13 nM5.83 ± 1.16 pmol/mg protein[6][8]
¹²⁵I-labeled Bolton-Hunter Substance PRadioligand Binding AssayRat brain cortex membranes~12 nM0.5 ± 0.1 pmol/mg protein[7]

Note: The variation in Kd and Bmax values can be attributed to differences in experimental conditions, receptor source (species and expression system), and the specific radioligand used.

For the alternative methods, the expected outcome would be a Kd value in a similar nanomolar range, assuming the biotin or fluorescent tags do not significantly alter the binding affinity of Substance P. The choice of method will ultimately depend on the specific experimental goals and available resources.

Experimental Protocols

ELISA-based Scatchard Analysis using this compound

This protocol is adapted from a general method for non-radioactive Scatchard analysis using biotinylated ligands.[5]

a. Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor.

  • This compound.

  • Unlabeled Substance P.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • 96-well microplate.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution (e.g., 1 M H₂SO₄).

  • Plate reader.

b. Procedure:

  • Prepare Serial Dilutions: Prepare a series of concentrations of this compound in assay buffer.

  • Incubation: In a 96-well plate, add a constant amount of NK1 receptor-containing membranes to each well. Then, add the different concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM) to a parallel set of wells before adding the this compound.

  • Equilibration: Incubate the plate at room temperature for a predetermined time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Centrifuge the plate and carefully aspirate the supernatant to remove unbound this compound.

  • Washing: Wash the membrane pellets multiple times with ice-cold wash buffer to remove any remaining unbound ligand.

  • Detection:

    • Lyse the cells to release the bound ligand-receptor complexes.

    • Transfer the lysate to a streptavidin-coated plate or use a capture antibody for the receptor.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash the wells to remove unbound conjugate.

    • Add TMB substrate and incubate until color develops.

    • Add stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Calculate the concentration of bound and free this compound for each concentration.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Construct a Scatchard plot (Bound/Free vs. Bound) and determine Kd and Bmax from the slope (-1/Kd) and x-intercept (Bmax), respectively. Alternatively, use non-linear regression analysis on the saturation binding curve.

Radioligand Scatchard Analysis

A general protocol for a competitive radioligand binding assay is as follows.[6][13]

a. Materials:

  • Cell membranes with NK1 receptor.

  • Radiolabeled Substance P (e.g., [³H]Substance P).

  • Unlabeled Substance P.

  • Assay Buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and fluid.

  • Scintillation counter.

b. Procedure:

  • Prepare Serial Dilutions: Prepare a range of concentrations of radiolabeled Substance P.

  • Incubation: In test tubes, combine the NK1 receptor membranes, varying concentrations of radiolabeled Substance P, and either buffer (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).

  • Equilibration: Incubate to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding and perform Scatchard analysis or non-linear regression as described above.

Fluorescence Polarization (FP) Assay

The following is a general protocol for a competitive FP binding assay.[10][11]

a. Materials:

  • Purified NK1 receptor.

  • Fluorescently labeled Substance P (tracer).

  • Unlabeled Substance P (competitor).

  • Assay Buffer.

  • Black, low-binding microplate.

  • Plate reader with FP capabilities.

b. Procedure:

  • Determine Optimal Tracer Concentration: First, perform a saturation binding experiment by titrating the NK1 receptor against a fixed, low concentration of the fluorescently labeled Substance P to determine the Kd of the tracer and the optimal receptor concentration to use.

  • Competitive Binding: In a microplate, add the NK1 receptor and the fluorescently labeled Substance P at their predetermined optimal concentrations.

  • Add Competitor: Add serial dilutions of unlabeled Substance P.

  • Incubation: Incubate to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in the plate reader.

  • Data Analysis: Plot the change in polarization against the concentration of the unlabeled Substance P to obtain an IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Assay

A general workflow for an SPR experiment is outlined below.[12]

a. Materials:

  • Purified NK1 receptor.

  • Substance P.

  • SPR instrument and sensor chip (e.g., CM5).

  • Immobilization buffers and reagents (e.g., EDC/NHS).

  • Running buffer.

b. Procedure:

  • Receptor Immobilization: Immobilize the purified NK1 receptor onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of Substance P over the sensor surface.

    • Monitor the binding response in real-time to obtain association curves.

    • After each injection, flow running buffer over the surface to monitor the dissociation of Substance P.

  • Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound Substance P.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations

cluster_0 Substance P / NK1R Signaling Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binding Gq Gαq NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activation Proliferation Cell Proliferation, Migration, Anti-apoptosis Ca->Proliferation Contributes to MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK Activation MAPK->Proliferation Leads to

Caption: Downstream signaling cascade following Substance P binding to the NK1 receptor.

cluster_1 ELISA-based Scatchard Analysis Workflow prep Prepare serial dilutions of This compound incubate Incubate Biotin-SP with NK1R membranes in 96-well plate prep->incubate separate Centrifuge to separate bound and free ligand incubate->separate wash Wash membranes to remove unbound ligand separate->wash detect Detect bound ligand with Streptavidin-HRP & TMB wash->detect read Read absorbance at 450 nm detect->read analyze Calculate Bound and Free; Generate Scatchard Plot or Non-linear Regression read->analyze results Determine Kd and Bmax analyze->results

Caption: Experimental workflow for an ELISA-based Scatchard analysis.

cluster_2 Logical Comparison of Binding Assays Assay Binding Assay Method Radiolabeled? Label-free? Kinetic Data? Throughput Scatchard_Biotin Scatchard (Biotin-SP) No No No Medium Scatchard_Radio Scatchard (Radioligand) Yes No No Low-Medium FP Fluorescence Polarization No (Fluorescent Label) No No High SPR Surface Plasmon Resonance No Yes Yes Medium-High

Caption: Logical comparison of key features of the binding assays.

References

Validating Biotin-Substance P Binding: A Guide to Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the interaction between Biotin-Substance P and its receptor, the Neurokinin-1 Receptor (NK1R), rigorous validation through negative control experiments is paramount to ensure the specificity of observed binding events. This guide provides a comparative framework for designing and interpreting these critical experiments.

This document outlines experimental protocols and rationale for employing appropriate negative controls to distinguish true binding from non-specific interactions. A key strategy involves the use of a scrambled peptide, which possesses the same amino acid composition as Substance P but in a randomized sequence, rendering it incapable of recognizing and binding to the NK1R active site. Additionally, competitive displacement with an excess of unlabeled Substance P serves as another crucial negative control to demonstrate the specificity of the this compound interaction.

Comparative Analysis of Binding
LigandTargetExpected Binding Affinity (Kd)Rationale
This compound NK1 ReceptorHigh Affinity (nM range)The native sequence of Substance P is recognized by the NK1R binding pocket.
Biotin-Scrambled SP NK1 ReceptorNo significant bindingThe randomized sequence should not fit into the specific binding site of the NK1R.
Unlabeled Substance P NK1 ReceptorHigh Affinity (nM range)Acts as a competitor to demonstrate the specificity of the this compound binding.

Experimental Protocols

Two primary experimental approaches to validate the specificity of this compound binding are the Pull-Down Assay followed by Western Blot and the Competitive Binding ELISA.

This compound Pull-Down Assay with Negative Controls

This assay qualitatively demonstrates the specific interaction between this compound and the NK1R.

Materials:

  • This compound

  • Biotin-Scrambled Substance P (Negative Control 1) - A peptide with the same amino acid composition as Substance P but in a randomized sequence (e.g., QKPLGMFPFRQ).

  • Unlabeled Substance P (Negative Control 2)

  • Cell lysate or purified protein preparation containing the NK1 Receptor

  • Streptavidin-coated magnetic beads

  • Binding Buffer (e.g., PBS with 0.1% Tween-20)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Anti-NK1R antibody for Western Blot

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Protocol:

  • Preparation of Cell Lysate: Prepare a cell lysate from cells overexpressing the NK1R or a tissue known to be rich in NK1R.

  • Incubation with Biotinylated Peptides:

    • Positive Control: Incubate the cell lysate with this compound.

    • Negative Control 1: Incubate the cell lysate with Biotin-Scrambled Substance P.

    • Negative Control 2: Pre-incubate the cell lysate with a 100-fold molar excess of unlabeled Substance P for 1 hour before adding this compound.

  • Binding to Streptavidin Beads: Add streptavidin-coated magnetic beads to each sample and incubate to allow the biotinylated peptides to bind to the beads.

  • Washing: Pellet the beads using a magnetic stand and wash several times with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding Elution Buffer and heating.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-NK1R antibody to detect the presence of the receptor.

Expected Results:

  • A strong band corresponding to the NK1R should be observed in the lane with this compound.

  • No band, or a significantly fainter band, should be present in the lane with Biotin-Scrambled Substance P.

  • The band in the lane with unlabeled Substance P competition should be significantly reduced or absent compared to the positive control.

Competitive Binding ELISA

This assay provides a semi-quantitative measure of binding specificity.

Materials:

  • Streptavidin-coated 96-well plates

  • This compound

  • Unlabeled Substance P

  • Scrambled Substance P (unlabeled)

  • Solubilized NK1R preparation

  • Anti-NK1R antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

Protocol:

  • Coating: Coat a streptavidin-coated 96-well plate with this compound and incubate. Wash to remove unbound peptide.

  • Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer (e.g., 3% BSA in PBS).

  • Competition:

    • Prepare serial dilutions of unlabeled Substance P (competitor) and scrambled Substance P (negative control).

    • Add the NK1R preparation to the wells, immediately followed by the addition of the competitor or negative control dilutions.

  • Incubation and Washing: Incubate to allow binding and competition to occur. Wash the wells to remove unbound receptor and competitors.

  • Detection:

    • Add a primary antibody against the NK1R to each well and incubate.

    • Wash, then add an HRP-conjugated secondary antibody and incubate.

    • Wash, and then add TMB substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

Expected Results:

  • A dose-dependent decrease in the signal will be observed with increasing concentrations of unlabeled Substance P, indicating successful competition for binding to the NK1R.

  • No significant decrease in the signal should be observed with increasing concentrations of the scrambled Substance P, demonstrating its inability to bind to the NK1R.

Visualizing Experimental Logic and Biological Pathways

To further clarify the experimental design and the underlying biological context, the following diagrams are provided.

G cluster_positive Positive Binding Experiment cluster_negative1 Negative Control 1: Scrambled Peptide cluster_negative2 Negative Control 2: Competitive Inhibition NK1R NK1R Streptavidin_Bead1 Streptavidin Bead NK1R->Streptavidin_Bead1 Pull-down Biotin-SP Biotin-SP Biotin-SP->NK1R Specific Binding NK1R2 NK1R Streptavidin_Bead2 Streptavidin Bead NK1R2->Streptavidin_Bead2 No Pull-down Biotin-Scrambled Biotin-Scrambled Biotin-Scrambled->NK1R2 No Specific Binding Biotin-SP2 Biotin-SP NK1R3 NK1R Biotin-SP2->NK1R3 Binding Inhibited Streptavidin_Bead3 Streptavidin Bead NK1R3->Streptavidin_Bead3 No Pull-down Unlabeled_SP Unlabeled_SP Unlabeled_SP->NK1R3 Blocks Binding Site

Caption: Experimental workflow for negative control validation.

Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds Gq11 Gq/11 Protein NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Leads to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Responses (e.g., MAPK/ERK activation) PKC->Downstream

Caption: Substance P/NK1R signaling pathway.

A Comparative Guide to NK1R Detection: Biotin-Substance P vs. Antibody-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the Neurokinin-1 Receptor (NK1R) are critical for advancing our understanding of its role in pain, inflammation, and cancer. This guide provides an objective comparison between two primary methods for NK1R detection: the use of Biotin-Substance P, a biotinylated version of the natural ligand, and the use of specific anti-NK1R antibodies.

This comparison will delve into the principles behind each method, present available experimental data, and provide detailed protocols to help you determine the most suitable approach for your research needs.

Principle of Detection Methods

This compound: This method leverages the high-affinity and specific binding of Substance P (SP), the endogenous ligand, to its receptor, NK1R.[1][2][3] The biotin (B1667282) tag allows for subsequent detection using streptavidin conjugated to a fluorescent dye or an enzyme, providing a highly amplified signal.[4] This approach directly probes the functional ligand-binding site of the receptor in its native conformation.

Antibody-Based Detection: This technique utilizes monoclonal or polyclonal antibodies that recognize specific epitopes on the NK1R protein.[5] These antibodies can be directly conjugated to fluorophores or enzymes, or detected using a secondary antibody system. Antibodies can be engineered to target various regions of the receptor, including extracellular loops or intracellular domains.

Quantitative Data Comparison

Direct comparative studies providing quantitative binding data (e.g., Kd values) for this compound versus a wide range of commercially available anti-NK1R antibodies are limited in the scientific literature. However, we can infer performance from studies on fluorescently labeled Substance P analogs and the information provided by antibody manufacturers.

The following table summarizes the available quantitative data for ligand-based detection and highlights the typical information available for antibody-based methods.

ParameterThis compound (inferred from fluorescent SP analogs)Anti-NK1R AntibodiesKey Considerations
Binding Affinity (IC50/Kd) IC50 values in the low nanomolar range (e.g., Tetramethylrhodamine-SP: 4.2 nM, Oregon Green 488-SP: 6.4 nM)[6]Generally not provided by manufacturers. Stated as "specific" without quantitative data.Ligand-based methods offer quantifiable high-affinity binding. Antibody affinity can be variable and is often not disclosed.
Specificity High for the functional ligand-binding site of NK1R. Substance P can have lower affinity for NK2R and NK3R.[7]Specificity can be an issue. Cross-reactivity with other proteins or receptor isoforms (full-length vs. truncated) is possible.[8]Biotin-SP binding indicates a functionally competent receptor. Antibody specificity needs careful validation (e.g., using knockout/knockdown cells).
Signal Amplification High potential through the use of streptavidin-fluorophore/enzyme conjugates, which can bind multiple biotin molecules.[4]Dependent on the detection method (direct vs. indirect). Secondary antibody systems offer amplification.Both methods can achieve high sensitivity with appropriate detection reagents.
Receptor Internalization Binding of Substance P induces rapid internalization of the NK1R-ligand complex.[1][9][10]Variable. Some antibodies may not induce internalization, allowing for prolonged cell surface detection.For studying receptor trafficking, Biotin-SP is advantageous. For static surface receptor quantification, non-internalizing antibodies may be preferred.

Signaling Pathways and Experimental Workflows

NK1R Signaling Pathway

Substance P binding to NK1R, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][11]

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1R SP->NK1R Binding G_protein Gαq/11 NK1R->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Biotin_SP_Workflow Start Start: Cells expressing NK1R Incubate_BSP Incubate with This compound Start->Incubate_BSP Wash1 Wash to remove unbound ligand Incubate_BSP->Wash1 Incubate_Strep Incubate with Streptavidin-Fluorophore Wash1->Incubate_Strep Wash2 Wash to remove unbound streptavidin Incubate_Strep->Wash2 Analyze Analyze via Flow Cytometry or Microscopy Wash2->Analyze Antibody_Workflow Start Start: Cells expressing NK1R Incubate_Primary Incubate with primary anti-NK1R Ab Start->Incubate_Primary Wash1 Wash to remove unbound primary Ab Incubate_Primary->Wash1 Incubate_Secondary Incubate with Fluorophore-conjugated secondary Ab Wash1->Incubate_Secondary Wash2 Wash to remove unbound secondary Ab Incubate_Secondary->Wash2 Analyze Analyze via Flow Cytometry or Microscopy Wash2->Analyze

References

The Strategic Advantage of Biotin-Substance P in Receptor Localization Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise localization of receptors is paramount to understanding cellular signaling and developing targeted therapeutics. The choice of a molecular probe is a critical decision that dictates the sensitivity, specificity, and applicability of an experimental approach. This guide provides a comprehensive comparison of Biotin-Substance P with alternative methods for the localization of its receptor, the Neurokinin-1 receptor (NK1R), supported by experimental data and detailed protocols.

The use of biotinylated ligands, such as this compound, offers a robust and versatile platform for receptor localization studies, circumventing many of the challenges associated with traditional radiolabeled and fluorescently tagged ligands. This guide will delve into the rationale for choosing this compound, present a comparative analysis of its performance against alternatives, and provide detailed experimental workflows.

Why this compound? A Rationale for its Selection

The conjugation of biotin (B1667282) to Substance P, a neuropeptide neurotransmitter, creates a powerful tool for studying the NK1R. The rationale for this choice is rooted in the unique properties of the biotin-streptavidin interaction and the preservation of the ligand's biological activity.

A key study demonstrated the development of a biotinylated Substance P analog that retained both the binding and functional characteristics of the native peptide. The binding studies, conducted on human IM-9 lymphoblasts, showed identical dissociation curves for both the biotinylated and native Substance P.[1] Furthermore, the biotinylated analog was able to elicit a similar functional response, altering intracellular calcium concentrations in rabbit colonic myocytes, confirming that the biotin tag did not interfere with its biological activity.[1]

The primary advantages of using this compound include:

  • High Affinity and Specificity: The interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range. This ensures a highly stable and specific detection of the biotinylated ligand once bound to its receptor.

  • Versatility in Detection: The biotin tag can be detected by a wide array of streptavidin conjugates, including those linked to enzymes (like horseradish peroxidase for colorimetric or chemiluminescent detection), fluorophores for imaging, or beads for affinity purification. This adaptability allows for its use in various applications such as immunohistochemistry (IHC), western blotting, flow cytometry, and receptor precipitation assays.

  • Safety: Unlike radioligands, biotin is non-radioactive, eliminating the health risks and stringent regulatory requirements associated with handling and disposal of radioactive materials.

  • Signal Amplification: The tetrameric nature of streptavidin, with its four biotin-binding sites, allows for the binding of multiple signaling molecules (e.g., enzymes or fluorophores), leading to significant signal amplification and enhanced sensitivity.

Comparative Analysis: this compound vs. Alternatives

The choice of a labeling strategy for Substance P significantly impacts the outcome and scope of receptor localization studies. Here, we compare this compound with its main alternatives: radiolabeled Substance P and fluorescently labeled Substance P.

FeatureThis compoundRadiolabeled Substance P ([¹²⁵I]SP)Fluorescently Labeled Substance P
Detection Method Colorimetric, Chemiluminescent, Fluorescent (via Streptavidin conjugates)Scintillation counting, AutoradiographyFluorescence microscopy, Flow cytometry
Binding Affinity Maintained similar to native SP[1]High affinity (Kd ≈ 1.2 nM for rat brain membranes)[2]Variable, dependent on the fluorophore (IC50 range from 4.2 nM to 44.5 nM)[3]
Safety Non-radioactive, safe to handleRadioactive, requires specialized handling and disposalGenerally safe, potential for phototoxicity
Versatility High (IHC, Western Blot, Flow Cytometry, Affinity Purification)Moderate (Binding assays, Autoradiography)High (Live-cell imaging, Flow Cytometry)
Signal Amplification High (Streptavidin-biotin system)Low (Dependent on specific activity)Moderate (Dependent on quantum yield of fluorophore)
Potential for Steric Hindrance Low, small size of biotinMinimal for isotopes like ³H, potential for ¹²⁵IHigher, fluorophores are generally larger

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound for NK1R localization.

Immunocytochemistry (ICC) for NK1R Localization

This protocol outlines the steps for visualizing the location of NK1R in cultured cells using this compound.

Materials:

  • Cultured cells expressing NK1R grown on coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular receptors)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Streptavidin-fluorophore conjugate (e.g., Streptavidin-Alexa Fluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on sterile coverslips in a culture dish.

  • Ligand Binding: Incubate the cells with an appropriate concentration of this compound in serum-free media for a specified time at 4°C to prevent internalization.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove unbound ligand.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Permeabilization: If targeting intracellular receptors, incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Block non-specific binding sites by incubating the cells with blocking buffer for 1 hour at room temperature.[4]

  • Streptavidin-Fluorophore Incubation: Incubate the cells with a fluorescently labeled streptavidin conjugate diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualization: Visualize the cells using a fluorescence microscope with the appropriate filter sets.

Western Blotting for NK1R Detection

This protocol describes the detection of NK1R in cell lysates after affinity pulldown with this compound.

Materials:

  • Cells expressing NK1R

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against NK1R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Ligand Binding and Crosslinking: Incubate cells with this compound. A crosslinking agent can be used to covalently link the ligand to the receptor.

  • Cell Lysis: Lyse the cells with ice-old lysis buffer.

  • Affinity Pulldown: Incubate the cell lysate with streptavidin-conjugated beads to capture the this compound-NK1R complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NK1R overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotin-SP This compound NK1R NK1 Receptor Biotin-SP->NK1R Binding G_protein Gq/11 NK1R->G_protein Activation PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 into Ca_release Ca²⁺ Release IP3_DAG->Ca_release IP3 triggers PKC Protein Kinase C IP3_DAG->PKC DAG activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of this compound binding to the NK1 receptor.

Experimental_Workflow cluster_prep Preparation cluster_detection Detection cluster_analysis Analysis Cell_Culture 1. Culture NK1R-expressing cells Ligand_Binding 2. Incubate with this compound Cell_Culture->Ligand_Binding Washing 3. Wash unbound ligand Ligand_Binding->Washing Fixation 4. Fix cells Washing->Fixation Blocking 5. Block non-specific sites Fixation->Blocking Streptavidin 6. Incubate with Streptavidin-conjugate Blocking->Streptavidin Imaging 7. Visualize with microscopy Streptavidin->Imaging Data_Analysis 8. Analyze receptor localization Imaging->Data_Analysis

Caption: Experimental workflow for NK1R localization using this compound.

Decision_Tree Start Start: Choose a labeling method for Substance P Question1 Need for live cell imaging? Start->Question1 Question2 High sensitivity and quantification critical? Question1->Question2 No Fluorescent Choose Fluorescent-Substance P Question1->Fluorescent Yes Question3 Versatility in downstream applications needed? Question2->Question3 No Radio Choose Radiolabeled-Substance P Question2->Radio Yes Biotin Choose this compound Question3->Biotin Yes Question3->Fluorescent No

References

Comparative Analysis of Biotin-Substance P and Peptide-MHC Tetramers for Cell Binding: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents for cell binding studies is critical for generating accurate and reproducible data. This guide provides a comprehensive comparative analysis of two widely used reagents for cell-surface binding applications: Biotin-Substance P and peptide-Major Histocompatibility Complex (pMHC) tetramers. We will delve into their mechanisms of action, quantitative binding characteristics, experimental protocols, and the signaling pathways they trigger, providing a framework for informed reagent selection.

At a Glance: Key Differences

FeatureThis compoundPeptide-MHC (pMHC) Tetramers
Target Receptor Neurokinin-1 Receptor (NK1R)T-Cell Receptor (TCR)
Binding Affinity (Kd) High (Nanomolar range, e.g., ~0.33 nM)Low (Monomeric interaction in the micromolar range, 1-100 µM), Avidity is high.
Principle of Detection High-affinity binding of a single ligandMultivalent binding to increase avidity of a low-affinity interaction
Primary Application Studying NK1R-expressing cells (neurons, immune cells, etc.)Identifying and quantifying antigen-specific T-cells
Signal Amplification Primarily through high-affinity interactionAvidity enhancement through tetramerization

Introduction to the Reagents

This compound is a chemically modified version of Substance P, an 11-amino acid neuropeptide. The biotin (B1667282) tag allows for indirect detection using streptavidin conjugated to a fluorophore or enzyme. Substance P is the natural ligand for the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including pain transmission, inflammation, and immune responses.[1][2][3]

Peptide-MHC (pMHC) tetramers are complexes of four identical pMHC molecules, which consist of a major histocompatibility complex (MHC) protein presenting a specific peptide antigen. These complexes are held together by a fluorescently labeled streptavidin molecule. pMHC tetramers are designed to bind to T-cell receptors (TCRs) on the surface of T-lymphocytes that are specific for the presented peptide-MHC combination. The multimeric nature of the reagent is crucial for stabilizing the otherwise transient, low-affinity interaction between a single TCR and a single pMHC molecule, thereby enabling the detection and quantification of antigen-specific T-cells.[4]

Quantitative Performance Analysis

The performance of these reagents in cell binding assays can be quantitatively compared based on their binding affinity, specificity, and the resulting signal-to-noise ratio.

ParameterThis compoundPeptide-MHC TetramersSupporting Data
Binding Affinity (Kd) ~0.33 nMMonomer: 1-100 µM; Tetramer avidity is significantly higherThe Kd of [3H]Substance P for the rat NK1 receptor is approximately 0.33 nM. The monomeric interaction between TCR and pMHC is in the micromolar range. Tetramerization increases the avidity, leading to stable binding.
Specificity High for NK1R, with lower affinity for other neurokinin receptors.Highly specific for TCRs recognizing the particular peptide-MHC combination.Substance P displays a greater affinity for NK1R than for NK2R and NK3R. pMHC tetramers allow for the specific detection of T cells that recognize a particular peptide-MHC complex.[4]
Signal-to-Noise Ratio Generally high due to high-affinity binding.Can be variable and is influenced by TCR affinity and density. Optimized protocols can enhance the signal-to-noise ratio.The strong, non-covalent bond between biotin and streptavidin contributes to high sensitivity and a good signal-to-noise ratio in biotin-based assays.[5] For pMHC tetramers, the signal-to-noise ratio can be improved with optimized staining protocols.

Signaling Pathways

The binding of this compound and pMHC tetramers to their respective receptors initiates distinct intracellular signaling cascades.

Substance P - NK1R Signaling Pathway

Binding of Substance P to the NK1R, a GPCR, activates heterotrimeric G-proteins, primarily Gq/11 and Gs. This leads to the activation of downstream effector enzymes and the generation of second messengers.

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R G_protein Gq/11, Gs NK1R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates AC Adenylyl Cyclase (AC) G_protein->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway activates Cellular_Response Cellular Response (Inflammation, Proliferation) PKA->Cellular_Response leads to Ca_release->Cellular_Response contributes to MAPK_pathway->Cellular_Response leads to

Substance P - NK1R Signaling Pathway
pMHC - TCR Signaling Pathway

The interaction between a pMHC tetramer and the TCR on a T-cell initiates a complex signaling cascade involving tyrosine kinases, adaptor proteins, and multiple downstream pathways, ultimately leading to T-cell activation.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol pMHC pMHC Tetramer TCR TCR Complex (TCRαβ, CD3, ζ-chains) pMHC->TCR CD4_CD8 CD4/CD8 Co-receptor pMHC->CD4_CD8 ZAP70 ZAP-70 TCR->ZAP70 recruits & activates Lck Lck CD4_CD8->Lck recruits Lck->TCR phosphorylates ITAMs LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates PI3K PI3K LAT_SLP76->PI3K activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK activates Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux induces Akt Akt PI3K->Akt activates AP1 AP-1 Activation Ras_MAPK->AP1 leads to NFAT NFAT Activation Ca_Flux->NFAT leads to Cellular_Response T-Cell Activation (Proliferation, Cytokine Release) NFAT->Cellular_Response NFkB NF-κB Activation Akt->NFkB leads to NFkB->Cellular_Response AP1->Cellular_Response

pMHC - TCR Signaling Pathway

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable cell binding data. Below are representative protocols for flow cytometry-based cell binding assays using this compound and pMHC tetramers.

This compound Cell Binding Assay (Flow Cytometry)

This protocol describes the detection of NK1R-expressing cells using this compound and a fluorescently labeled streptavidin conjugate.

Workflow Diagram:

BiotinSP_Workflow A 1. Cell Preparation (e.g., 1x10^6 cells) B 2. Incubation with This compound A->B 30-60 min, 4°C C 3. Wash B->C D 4. Incubation with Streptavidin-Fluorophore C->D 20-30 min, 4°C (in the dark) E 5. Wash D->E F 6. Flow Cytometry Analysis E->F

This compound Staining Workflow

Detailed Protocol:

  • Cell Preparation:

    • Harvest cells expressing the NK1 receptor and wash them with a suitable buffer (e.g., PBS with 1% BSA).

    • Resuspend the cells to a concentration of 1-5 x 10^6 cells/mL in cold binding buffer.

  • Incubation with this compound:

    • Add this compound to the cell suspension at a predetermined optimal concentration (typically in the low nanomolar range).

    • Incubate for 30-60 minutes at 4°C with gentle agitation to prevent cell settling.

  • Washing:

    • Wash the cells twice with cold binding buffer to remove unbound this compound. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.

  • Incubation with Streptavidin-Fluorophore:

    • Resuspend the cell pellet in the binding buffer containing a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-PE or Streptavidin-APC) at the manufacturer's recommended concentration.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Final Washing:

    • Wash the cells twice with cold binding buffer to remove unbound streptavidin conjugate.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% paraformaldehyde for fixation).

    • Analyze the cells on a flow cytometer, gating on the cell population of interest and measuring the fluorescence intensity of the streptavidin conjugate.

Peptide-MHC Tetramer Staining of T-Cells (Flow Cytometry)

This protocol outlines the procedure for identifying and quantifying antigen-specific T-cells using fluorescently labeled pMHC tetramers.[6][7][8]

Workflow Diagram:

pMHCTetramer_Workflow A 1. Cell Preparation (e.g., PBMC, 1-2x10^6 cells) B 2. Incubation with pMHC Tetramer A->B 30-60 min, RT or 4°C C 3. Incubation with Surface Marker Antibodies (e.g., anti-CD8) B->C 20-30 min, 4°C D 4. Wash C->D E 5. Flow Cytometry Analysis D->E

pMHC Tetramer Staining Workflow

Detailed Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) or other cell populations containing T-cells.

    • Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 2% FBS and 0.1% sodium azide).

    • Resuspend 1-2 x 10^6 cells in 50 µL of FACS buffer in a flow cytometry tube.

  • Incubation with pMHC Tetramer:

    • Add the pMHC tetramer reagent at the predetermined optimal concentration (typically 1-10 µg/mL).

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light. The optimal temperature and time may vary depending on the specific tetramer and T-cell population.[6]

  • Surface Marker Staining:

    • Without washing, add antibodies against cell surface markers (e.g., anti-CD8, anti-CD4, anti-CD3) to identify the T-cell subset of interest.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of cold FACS buffer to remove unbound tetramer and antibodies. Centrifuge at 300 x g for 5 minutes between washes.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in 200-500 µL of FACS buffer (with or without a fixative like 1% paraformaldehyde).

    • Acquire the samples on a flow cytometer. Gate on lymphocytes, then on the appropriate T-cell subset (e.g., CD8+ T-cells), and finally identify the tetramer-positive population.

Conclusion and Recommendations

The choice between this compound and pMHC tetramers for cell binding studies is fundamentally dictated by the research question and the target cell population.

This compound is the reagent of choice for studying the distribution, function, and signaling of the Neurokinin-1 Receptor. Its high affinity ensures robust and specific binding, making it suitable for identifying and characterizing NK1R-expressing cells in various tissues and disease models.

Peptide-MHC tetramers are indispensable tools for the field of immunology, providing a direct method to visualize and quantify rare antigen-specific T-cell populations. While the underlying TCR-pMHC interaction is of low affinity, the avidity gained through tetramerization allows for sensitive and specific detection, crucial for monitoring immune responses in infection, cancer, and autoimmunity.

For optimal results, it is imperative that researchers carefully titrate their reagents and optimize their experimental protocols, including incubation times, temperatures, and washing steps, to maximize the signal-to-noise ratio and ensure the accuracy of their findings.

References

Safety Operating Guide

Proper Disposal of Biotin-Substance P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of specialized reagents like Biotin-Substance P is a critical component of operational integrity and environmental responsibility. While a specific Safety Data Sheet (SDS) for the conjugated molecule may not be readily available, a comprehensive disposal plan can be formulated by adhering to the established guidelines for its constituent parts—biotinylated peptides and Substance P—and general best practices for chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes or contact with the chemical.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProvides a barrier against accidental spills.

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][2] In the event of a spill, avoid creating dust. For solid material, gently sweep it up and place it into a designated chemical waste container.[1] Liquid spills should be absorbed with a non-reactive material like vermiculite (B1170534) or sand before being placed in a waste container.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be managed through your institution's chemical waste program.[1] Never dispose of this substance down the drain or in regular trash.[3][5][6]

Waste Identification and Segregation
  • Identify the Waste: Clearly identify the waste as "this compound".

  • Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[3][7]

Containerization
  • Solid Waste: Place solid this compound waste, including contaminated items like weighing paper and pipette tips, directly into a clearly labeled, sealed, and appropriate chemical waste container.[1][3]

  • Liquid Waste: For this compound in solution, the disposal method will be dictated by the nature of the solvent. Absorb the liquid with a non-reactive absorbent material (e.g., vermiculite, sand) and place the absorbent material into the labeled waste container.[3] Alternatively, collect liquid waste in a dedicated, sealed container, ensuring the container is compatible with the solvent.[7]

Labeling
  • Clearly Label: The waste container must be clearly labeled with the full chemical name: "this compound".[7]

  • Include Details: If in solution, list all components, including the solvent and its concentration. Also, include the approximate quantity of the waste and the date of accumulation.[1][7]

Storage
  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[3][7]

  • Incompatible Materials: Keep the container away from incompatible materials, such as strong oxidizing agents.[8][9]

Final Disposal
  • Licensed Vendor: Arrange for the disposal of the chemical waste through your institution's licensed environmental waste disposal vendor.[3]

  • Preferred Method: Incineration at a licensed chemical destruction plant is the preferred method of disposal to ensure the complete destruction of the compound.[3][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (Powder, Contaminated PPE, etc.) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_form->liquid_waste Liquid containerize_solid Place in Labeled, Sealed Container for Chemical Waste solid_waste->containerize_solid containerize_liquid Absorb and Place in Labeled, Sealed Container OR Collect in a Labeled, Sealed Liquid Waste Container liquid_waste->containerize_liquid storage Store in Designated Waste Accumulation Area containerize_solid->storage containerize_liquid->storage disposal Arrange for Pickup by Institutional EHS for Incineration storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

Summary of Disposal Information

AspectGuideline
Waste Classification Treat as chemical waste.[6] While not always classified as hazardous, it is best practice to handle it as such.[3][8]
Disposal Method Do not dispose of down the drain or in regular trash.[3][5][6] The preferred method is incineration by a licensed chemical destruction plant.[3][5]
Personal Protective Equipment (PPE) Always wear safety glasses, chemical-resistant gloves, and a lab coat.[1][7][8]
Spill Management For solid spills, sweep up and place in a waste container. For liquid spills, use a non-reactive absorbent material.[1][3][4]
Regulatory Compliance All disposal activities must be in accordance with local, state, and federal regulations.[8][10] Consult your institution's Environmental Health and Safety (EHS) office.[7]

References

Personal protective equipment for handling Biotin-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical reagents. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for Biotin-Substance P, fostering a secure and compliant research environment.

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure experimental integrity.[1]

Immediate Safety and Handling Precautions

Proper handling from receipt to disposal is critical. The primary concerns when handling powdered chemical compounds are the inhalation of dust and contact with skin and eyes.[2]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the most critical line of defense against potential exposure.

PPE CategorySpecific RecommendationsPurpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3]Protects eyes from airborne powder particles and potential splashes.[2][3]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use.[2][3]Prevents direct skin contact with the compound.[2][3]
Body Protection A fully buttoned laboratory coat.[2][3]Protects skin and personal clothing from contamination.[3]
Respiratory Protection Generally not required under normal use with adequate ventilation. A NIOSH-certified respirator may be necessary if dust generation is significant or ventilation is inadequate.[2][3]Prevents inhalation of fine powder particles.[2][3]
Foot Protection Closed-toe shoes covering the entire foot.[3]Protects feet from spills and falling objects.[3]

Physical and Chemical Properties

PropertyValue
Physical State Solid[1]
Appearance No information available[1]
Odor No information available[1]
Melting Point/Range No data available[1]
Solubility Soluble in water[4]
Molecular Formula C10H16N2O3S (Biotin component)[4]
Molecular Weight 244.31 (Biotin component)[4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[3]

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] Recommended storage is at -20°C.[3]

2. Handling and Preparation:

  • Handle the compound in a well-ventilated area, such as a chemical fume hood, to prevent the formation and inhalation of dust.[2][3]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Before handling, confirm all necessary PPE is worn correctly.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.[2]

  • Keep containers tightly closed when not in use.[2]

First-Aid Measures

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting. Get medical attention.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.[2]

    • Contaminated disposable materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container.[2]

Labeling and Storage:

  • Clearly label all waste containers with the full chemical name and any other constituents.

  • Store waste in a designated, secure area away from incompatible materials.

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare well-ventilated area prep_ppe->prep_area prep_materials Gather materials prep_area->prep_materials handle_weigh Weigh solid this compound prep_materials->handle_weigh handle_dissolve Dissolve in solvent handle_weigh->handle_dissolve handle_use Use in experiment handle_dissolve->handle_use cleanup_solid Segregate solid waste handle_use->cleanup_solid cleanup_liquid Segregate liquid waste handle_use->cleanup_liquid cleanup_label Label waste containers cleanup_solid->cleanup_label cleanup_liquid->cleanup_label cleanup_store Store waste for pickup cleanup_label->cleanup_store cleanup_decontaminate Decontaminate work area cleanup_store->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotin-Substance P
Reactant of Route 2
Biotin-Substance P

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.